(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-methylsulfonylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c1-15(13,14)9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUXYCSLRYYQNS-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5345-30-2, 88899-85-8 | |
| Record name | (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 88899-85-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid discovery and history
An In-depth Technical Guide to (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic Acid: Synthesis, History, and Applications
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of this compound, a significant molecule in the landscape of medicinal chemistry and organic synthesis. While a definitive record of its initial discovery is not prominently documented in publicly accessible literature, this guide elucidates its synthetic origins, physicochemical properties, and its role as a valuable building block in the development of pharmacologically active compounds.
Introduction and Chemical Identity
This compound is a derivative of cinnamic acid, characterized by a phenyl ring substituted with a methylsulfonyl group at the para position. The "(2E)" designation specifies the trans configuration of the double bond in the propenoic acid side chain, which is generally the more thermodynamically stable isomer and is often associated with higher biological activity in related compounds.
The methylsulfonyl group is a strong electron-withdrawing group, which significantly influences the electronic properties of the molecule, making the aromatic ring electron-deficient and activating the double bond for certain chemical reactions. This feature is crucial for its utility in organic synthesis.
It is important to note the existence of multiple CAS (Chemical Abstracts Service) numbers associated with this compound, including 89694-24-6 , 5345-30-2 , and 88899-85-8 . This ambiguity across chemical databases may stem from different suppliers, grades of purity, or stereoisomeric forms. For the purpose of this guide, we will refer to the (2E)-isomer as the primary subject.
The Genesis of a Molecule: Synthetic Pathways
The most probable and historically established method for the synthesis of this compound is the Knoevenagel condensation . This classic carbon-carbon bond-forming reaction, named after the German chemist Emil Knoevenagel, involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid.[1]
The synthesis of the target molecule would proceed via the reaction of 4-(methylsulfonyl)benzaldehyde with malonic acid. The strong electron-withdrawing nature of the methylsulfonyl group on the benzaldehyde starting material activates the carbonyl group for nucleophilic attack, often leading to high yields of the condensed product.[2]
The Knoevenagel Condensation: A Mechanistic Overview
The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), often in a solvent like pyridine which can also act as a base.[3] The mechanism proceeds in the following key steps:
-
Enolate Formation: The basic catalyst abstracts a proton from the active methylene group of malonic acid to form a nucleophilic enolate.
-
Nucleophilic Addition: The enolate attacks the carbonyl carbon of 4-(methylsulfonyl)benzaldehyde, forming an aldol-type addition product.
-
Dehydration and Decarboxylation: The intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid. Subsequent heating in the presence of a base like pyridine often leads to decarboxylation, yielding the final cinnamic acid derivative.[1]
Experimental Protocol: The Doebner Modification
A common and effective variation of this reaction is the Doebner modification, which utilizes pyridine as the solvent and a catalytic amount of piperidine.[1]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-(methylsulfonyl)benzaldehyde (1 equivalent) and malonic acid (1.5-2 equivalents).
-
Solvent and Catalyst Addition: Add pyridine as the solvent and a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid. This will protonate the carboxylate and cause the product to precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Visualization of the Synthetic Workflow
Caption: Knoevenagel condensation for the synthesis of the target compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₄S | [4] |
| Molecular Weight | 226.25 g/mol | [4] |
| CAS Number | 89694-24-6, 5345-30-2, 88899-85-8 | [4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | >250 °C (decomposes) | |
| Solubility | Soluble in DMSO and DMF |
Applications in Medicinal Chemistry and Drug Development
While this compound itself is not a known therapeutic agent, it serves as a crucial intermediate in the synthesis of more complex molecules with potential biological activity. The cinnamic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of activities.
The presence of the methylsulfonylphenyl moiety is also significant. This group can act as a hydrogen bond acceptor and can improve the pharmacokinetic properties of a drug candidate.
Conclusion
This compound is a compound of significant interest in the field of organic and medicinal chemistry. Although its specific discovery is not well-documented, its synthesis is readily achievable through the well-established Knoevenagel condensation. Its utility as a synthetic intermediate underscores the importance of fundamental organic reactions in the development of novel molecules with potential therapeutic applications. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development.
References
-
Wikipedia. (2023). Knoevenagel condensation. Available from: [Link]
-
Royal Society of Chemistry. (2017). Pyridine free Knoevenagel condensation via phase transfer catalysis. Available from: [Link]
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Scribd. (n.d.). Analytical Reagents (40001-80000). Available from: [Link]
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Advanced Technology & Industrial Co., Ltd. (n.d.). Product Search Result. Available from: [Link]
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The Methylsulfonylphenyl Moiety: A Cornerstone of Modern Drug Discovery
An In-Depth Technical Guide to its Early Development and Rise to Prominence
Executive Summary
The methylsulfonylphenyl (MSP) moiety, a deceptively simple aromatic sulfone, represents one of the most impactful pharmacophores to emerge from late 20th-century medicinal chemistry. Its journey from a chemical curiosity to a cornerstone of blockbuster drugs is a masterclass in rational drug design, driven by a clear understanding of a pressing medical need and a pivotal biological discovery. This guide provides a detailed technical exploration of the early studies on MSP-containing compounds, focusing on the scientific rationale, experimental methodologies, and structure-activity relationship (SAR) insights that cemented its status as a privileged scaffold. We will dissect the seminal discovery of selective cyclooxygenase-2 (COX-2) inhibitors, exemplified by Rofecoxib and Celecoxib, to illustrate the critical role of the MSP group in achieving therapeutic selectivity and potency. This document is intended for drug discovery professionals, offering not just a historical account, but a practical look at the foundational science that continues to influence modern drug design.
Introduction: The Dawn of a Privileged Scaffold
For decades, non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen were the mainstay for treating pain and inflammation. Their mechanism, the inhibition of cyclooxygenase (COX) enzymes, was well-understood. However, their clinical utility was often marred by a significant side effect profile, most notably gastrointestinal bleeding and ulceration. This created a clear and urgent unmet medical need: an anti-inflammatory agent with the efficacy of traditional NSAIDs but without their associated GI toxicity.
The breakthrough came with the discovery that cyclooxygenase exists as two distinct isoforms: COX-1 and COX-2.[1][2] It was elucidated that COX-1 is constitutively expressed in many tissues, including the stomach lining, where it produces prostaglandins that are crucial for maintaining the protective mucosal barrier.[1] In contrast, COX-2 is an inducible enzyme, with its expression dramatically upregulated at sites of inflammation.[1][2] This discovery provided a powerful therapeutic hypothesis: selectively inhibiting COX-2 would deliver potent anti-inflammatory effects while sparing the gastroprotective functions of COX-1, thereby promising a new generation of safer NSAIDs. It was in the pursuit of this "selective inhibition" that the methylsulfonylphenyl moiety rose to prominence.
The MSP group's physicochemical properties make it an ideal candidate for molecular recognition. The sulfone group is a strong hydrogen bond acceptor and is metabolically robust, resisting oxidative degradation that can be a liability for the analogous thioether. Its rigid, planar geometry and defined electronic properties allow it to fit into specific enzyme pockets, a feature that would prove critical for COX-2 selectivity.
The Rise of a Pharmacophore: The Discovery of Selective COX-2 Inhibitors
The validation of the COX-2 hypothesis triggered an intense period of research in the pharmaceutical industry. The goal was to design molecules that could exploit the subtle structural differences between the two enzyme isoforms. The active site of COX-2 was found to possess a larger, more accommodating hydrophobic side-pocket compared to COX-1. This structural variance became the primary target for achieving selectivity. The MSP group, with its specific size and electronic properties, proved to be a perfect key for this lock.
Case Study: Rofecoxib (Vioxx®)
Researchers at Merck embarked on a program that led to the discovery of Rofecoxib, a diaryl furanone.[3] Early work identified a lead compound, but it was the systematic exploration of substituents on one of the phenyl rings that led to the critical breakthrough. The introduction of a 4-methylsulfonyl group on the phenyl ring at the 4-position of the furanone core resulted in a dramatic increase in both COX-2 potency and, crucially, selectivity over COX-1.[1][3]
The rationale behind this success lies in the architecture of the COX-2 active site. The MSP moiety was found to project directly into the secondary side-pocket unique to COX-2, forming favorable interactions that anchored the inhibitor. The smaller active site of COX-1 could not accommodate this bulky group, leading to a profound selectivity profile.
Case Study: Celecoxib (Celebrex®)
Simultaneously, a team at G.D. Searle (later acquired by Pfizer) was exploring a different chemical scaffold: the 1,5-diarylpyrazole. This research led to the development of Celecoxib.[4][5] A critical finding in their structure-activity relationship studies was that a sulfonamide (-SO₂NH₂) or a methylsulfone (-SO₂CH₃) group at the para-position of one of the phenyl rings was essential for potent and selective COX-2 inhibition.[4]
Like with Rofecoxib, this requirement was rationalized by the interaction of the sulfonyl-containing group with the COX-2 side-pocket. The trifluoromethyl group on the pyrazole ring also contributed significantly to potency and selectivity.[4] The discovery of two distinct chemical scaffolds, both independently converging on the necessity of a para-sulfonylphenyl moiety, provided powerful validation of its role as a premier COX-2 pharmacophore.
Early-Stage Methodologies and Protocols
The rapid progress in developing MSP-containing compounds was underpinned by robust and reproducible experimental methodologies. These protocols needed to be efficient for synthesizing and screening libraries of analogs while providing reliable data to guide the drug discovery process.
Representative Synthetic Chemistry
The synthesis of these diaryl compounds often relied on classical organic reactions. A key transformation was the installation of the sulfone, which was typically achieved via the oxidation of a more readily accessible thioether precursor. This two-step approach (synthesis of the thioether followed by oxidation) provided a flexible and high-yielding route.
Experimental Protocol: Synthesis of a 4-(Methylsulfonyl)phenyl Intermediate
-
Objective: To synthesize a key building block for many early COX-2 inhibitors, converting 4-(methylthio)acetophenone to 4-(methylsulfonyl)acetophenone. This protocol is representative of the core oxidation step.
-
Causality of Experimental Choices:
-
Reactants: 4-(methylthio)acetophenone is a common starting material, often synthesized via Friedel-Crafts acylation of thioanisole.
-
Oxidizing Agent: Oxone® (potassium peroxymonosulfate) is chosen as a powerful yet relatively safe and environmentally benign oxidizing agent. It is highly effective for converting sulfides to sulfones. Alternative reagents like m-CPBA could also be used but Oxone® is often preferred for its ease of handling and workup on a larger scale.
-
Solvent System: A biphasic system of methanol (MeOH) and water (H₂O) is used to dissolve both the organic substrate and the inorganic oxidant, facilitating the reaction.
-
-
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-(methylthio)acetophenone (1.0 eq) in methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer, add an equal volume of deionized water.
-
Addition of Oxidant: Cool the resulting suspension to 0 °C in an ice bath. Add Oxone® (2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 15 °C. The reaction is exothermic, and controlled addition is critical for safety and to prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. The product, 4-(methylsulfonyl)acetophenone, will have a lower Rf value than the starting material. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess oxidant. Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure to yield a crude solid. Recrystallize the solid from hot ethanol to afford pure 4-(methylsulfonyl)acetophenone as a white crystalline solid.
-
Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected outcome is a high yield (>90%) of the desired product.
-
In Vitro Biological Screening Cascade
A robust screening cascade is a self-validating system designed to quickly identify potent and selective compounds. The human whole blood assay was a particularly valuable tool in the early days of COX-2 research as it measures enzyme activity in a physiologically relevant environment.
Experimental Protocol: Human Whole Blood Assay for COX-1/COX-2 Selectivity
-
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against COX-1 and COX-2 and thereby calculate its selectivity index.
-
System Validation: This assay is self-validating through the use of specific inducers and the measurement of distinct metabolic products for each enzyme. Lipopolysaccharide (LPS) is used to induce COX-2 expression, while the COX-1 pathway is assessed by measuring thromboxane production during whole blood coagulation.
-
Step-by-Step Methodology:
-
Blood Collection: Draw fresh venous blood from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks. Aliquot the blood into tubes containing heparin as an anticoagulant.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 nM) in a suitable vehicle like DMSO. Ensure the final DMSO concentration in the assay is non-inhibitory (typically <0.5%).
-
COX-2 Assay: To heparinized blood aliquots, add the test compound at various concentrations or vehicle control. After a 15-minute pre-incubation, add lipopolysaccharide (LPS, 10 µg/mL final concentration) to induce COX-2 expression and prostaglandin E₂ (PGE₂) production. Incubate for 24 hours at 37 °C.
-
COX-1 Assay: To separate aliquots of heparinized blood, add the test compound or vehicle. After a 15-minute pre-incubation, allow the blood to clot at 37 °C for 1 hour. This process triggers platelet activation and robust COX-1-mediated production of Thromboxane B₂ (TXB₂), the stable metabolite of Thromboxane A₂.
-
Sample Processing: After incubation, centrifuge all tubes to separate the plasma (for COX-2 assay) or serum (for COX-1 assay).
-
Quantification: Measure the concentration of PGE₂ (COX-2 product) and TXB₂ (COX-1 product) in the plasma/serum using validated enzyme-linked immunosorbent assays (ELISA).
-
Data Analysis: Plot the percent inhibition of PGE₂ and TXB₂ production against the log concentration of the test compound. Use a non-linear regression analysis to calculate the IC₅₀ values for COX-1 and COX-2. The selectivity index is typically calculated as (IC₅₀ COX-1 / IC₅₀ COX-2).
-
Early Pharmacological Profile
The data generated from the synthetic and biological efforts painted a clear picture of the superiority of these new chemical entities. The MSP-containing compounds demonstrated a pharmacological profile that was, at the time, unprecedented.
In Vitro Potency and Selectivity
The in vitro assays confirmed the hypothesis-driven design. Rofecoxib and Celecoxib were potent inhibitors of COX-2, with IC₅₀ values in the nanomolar range, comparable to or exceeding that of existing non-selective NSAIDs.[1][3] Their true innovation, however, was their remarkable selectivity.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin | 0.012 | 0.029 | ~0.4 |
| Rofecoxib | > 15 | 0.018 | > 800 |
| Celecoxib | 15 | 0.04 | ~375 |
| Table 1: Representative in vitro inhibition data for early COX-2 inhibitors compared to a traditional NSAID. Data synthesized from multiple sources for illustrative purposes.[1] |
In Vivo Efficacy and Safety
These impressive in vitro profiles translated directly to in vivo models. In standard animal models of inflammation, such as the carrageenan-induced rat paw edema assay, Rofecoxib and Celecoxib demonstrated anti-inflammatory effects equivalent to indomethacin.[1] The pivotal differentiation came from gastrointestinal safety studies. In assays designed to measure GI integrity, traditional NSAIDs caused significant damage at their effective anti-inflammatory doses, whereas the selective COX-2 inhibitors showed no such effect at doses far exceeding their therapeutic levels.[1] This preclinical data was the "smoking gun" that propelled these compounds into extensive clinical development.
Conclusion and Legacy
The early studies on methylsulfonylphenyl compounds, driven by the quest for a safer anti-inflammatory drug, fundamentally changed modern medicinal chemistry. The discovery of Celecoxib and Rofecoxib was a triumph of rational, hypothesis-driven drug design. It validated the therapeutic concept of selective COX-2 inhibition and established the MSP moiety as a key pharmacophore for achieving this goal.
The legacy of this work is multifaceted. It provided patients with a new class of effective anti-inflammatory agents with a significantly improved GI safety profile. For medicinal chemists, it enshrined the MSP group as a privileged scaffold, and it continues to be incorporated into new drug candidates for a wide variety of biological targets beyond COX, including various kinases and other enzymes.[6][7][8][9]
However, the story also carries a cautionary tale. Years after their approval, long-term studies revealed an increased risk of cardiovascular events associated with some selective COX-2 inhibitors, leading to the withdrawal of Rofecoxib from the market.[5][10] This later chapter does not diminish the brilliance of the initial discovery but serves as a crucial reminder that biological systems are complex, and even the most rationally designed drugs require exhaustive long-term evaluation to fully understand their clinical profile. The journey of the methylsulfonylphenyl compounds, from their rational design to their clinical successes and subsequent challenges, provides an invaluable and enduring lesson for all drug development professionals.
References
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Prasit, P., et al. (1999). The discovery of rofecoxib, [MK 966, Vioxx, 4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone], an orally active cyclooxygenase-2-inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Wikipedia. (2024). Celecoxib. Available at: [Link]
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Chan, C. C., et al. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Wikipedia. (2023). Discovery and development of cyclooxygenase 2 inhibitors. Available at: [Link]
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Zarghi, A., et al. (2016). Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research. Available at: [Link]
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Saleem, M., et al. (2021). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers in Pharmacology. Available at: [Link]
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ResearchGate. (2001). Synthesis of Rofecoxib, (MK 0966, Vioxx® 4-(4′-Methylsulfonylphenyl)-3Phenyl2(5H)-Furanone), a Selective and Orally Active Inhibitor of Cyclooxygenase2. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5090, Rofecoxib. Available at: [Link]
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Zarghi, A., et al. (2016). Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. PubMed. Available at: [Link]
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Taha, E. A., et al. (2016). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules. Available at: [Link]
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New Drug Approvals. (2013). Drug spotlight, Celecoxib from G. D. Searle Company. Available at: [Link]
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Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Available at: [Link]
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Zhang, L., et al. (2017). From machine learning to deep learning: progress in machine intelligence for rational drug discovery. Drug Discovery Today. Available at: [Link]
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Chen, W., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry. Available at: [Link]
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de Oliveira, D. N. G., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances. Available at: [Link]
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An In-Depth Technical Guide to (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic Acid for Researchers and Drug Development Professionals
Abstract
(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid, also known as 4-(Methylsulfonyl)cinnamic acid, is a specialized organic compound with significant potential in medicinal chemistry and materials science. As a derivative of cinnamic acid, it belongs to a class of molecules renowned for their diverse biological activities. The presence of a methylsulfonyl group on the phenyl ring imparts unique electronic and solubility characteristics, making it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical and physical properties, a detailed methodology for its synthesis and characterization, and an exploration of its potential applications in drug development, grounded in the established bioactivities of related cinnamic acid derivatives.
Molecular Identification and Core Properties
The unambiguous identification of this compound is critical for research and development. It is crucial to distinguish it from other compounds that are sometimes erroneously cross-referenced in commercial databases.
-
Chemical Name: this compound
-
Synonyms: 4-(Methylsulfonyl)cinnamic acid, (E)-3-(4-methylsulfonylphenyl)prop-2-enoic acid
-
CAS Number: 5345-30-2[1]
-
Molecular Formula: C₁₀H₁₀O₄S[1]
-
Molecular Weight: 226.25 g/mol [1]
The structure, depicted below, features a phenyl ring substituted at the para position with a methylsulfonyl group. This is attached to a propenoic acid moiety in the thermodynamically stable trans or (E) configuration.
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties. It is important to note that these values are primarily sourced from commercial suppliers and may be predicted rather than experimentally verified.
| Property | Value | Source |
| Melting Point | 293-295 °C | Commercial Supplier Data |
| Boiling Point (Predicted) | 465 °C at 760 mmHg | Commercial Supplier Data |
| Density (Predicted) | 1.356 g/cm³ | Commercial Supplier Data |
| XlogP (Predicted) | 1.1 | PubChem[2] |
| Appearance | Light yellow solid | Commercial Supplier Data |
Synthesis and Purification
Proposed Synthetic Pathway: Knoevenagel Condensation
This proposed method adapts the synthesis of 4-methoxycinnamic acid, substituting the starting aldehyde.[4] The reaction involves the condensation of 4-(methylsulfonyl)benzaldehyde with malonic acid in the presence of a basic catalyst, followed by decarboxylation.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
4-(Methylsulfonyl)benzaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (absolute)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(methylsulfonyl)benzaldehyde (1.0 eq), malonic acid (1.2 eq), pyridine (as solvent), and a catalytic amount of piperidine.
-
Condensation: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up and Isolation: Cool the mixture to room temperature and then place it in an ice bath. Slowly add concentrated HCl to the stirred mixture until it is acidic. A precipitate should form.
-
Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining pyridine hydrochloride and unreacted malonic acid.
-
Final Purification: Recrystallize the crude product from absolute ethanol to yield pure this compound as a light yellow solid.
Rationale: The Knoevenagel condensation is a classic and robust method for forming carbon-carbon double bonds. Pyridine serves as a suitable high-boiling solvent, while piperidine acts as a more effective basic catalyst to deprotonate malonic acid, forming the reactive enolate. The subsequent acidic workup protonates the carboxylate and ensures the precipitation of the final product. Recrystallization from ethanol is a standard method for purifying organic acids.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this class of molecules.
Spectroscopic Analysis
While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the known data of similar cinnamic acid derivatives.[5][6][7]
| Technique | Expected Observations |
| ¹H NMR | - Two doublets in the olefinic region (~6.5 and ~7.8 ppm) with a large coupling constant (J ≈ 16 Hz), characteristic of a trans double bond.- Aromatic protons appearing as two doublets in the downfield region (~7.6-8.0 ppm).- A singlet for the methylsulfonyl protons (~3.1 ppm).- A broad singlet for the carboxylic acid proton (>12 ppm), which may be exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (~167-170 ppm).- Olefinic carbons (~120 and ~145 ppm).- Aromatic carbons in the ~125-145 ppm range.- Methyl carbon of the sulfonyl group (~44 ppm). |
| FT-IR (ATR) | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A sharp C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹).- A C=C stretch from the alkene (~1620-1640 cm⁻¹).- Strong, characteristic S=O stretches from the sulfonyl group (~1300-1350 cm⁻¹ and ~1140-1160 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 226.25. |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound.
-
Method: A reverse-phase HPLC method using a C18 column is appropriate.
-
Mobile Phase: A gradient of an acidified aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent such as acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the aromatic system and conjugated double bond show strong absorbance (typically around 270-300 nm).
Potential Applications in Drug Development
Cinnamic acid and its derivatives are a well-established class of compounds with a broad range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[8][9][10] The incorporation of the methylsulfonyl group into the cinnamic acid scaffold is a strategic choice in medicinal chemistry.
Rationale for the Methylsulfonyl Group
The methylsulfonyl (-SO₂CH₃) group is a key functional group in many approved drugs. It is a strong hydrogen bond acceptor and is metabolically stable. Its electron-withdrawing nature can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. In the context of this compound, the methylsulfonyl group is expected to:
-
Increase polarity and potentially improve aqueous solubility compared to unsubstituted cinnamic acid.
-
Modulate the electronic properties of the aromatic ring, which can influence binding to biological targets.
-
Serve as a bioisostere for other functional groups in drug design.
Potential Therapeutic Areas
-
Anti-inflammatory Agents: Many cinnamic acid derivatives exhibit anti-inflammatory activity.[5] The structural features of this compound make it a candidate for investigation as an inhibitor of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[5]
-
Antimicrobial Agents: The cinnamic acid scaffold is known to possess antibacterial and antifungal properties.[2][8] The electron-withdrawing nature of the methylsulfonyl group at the para position may enhance this activity, making it a valuable intermediate for the development of new anti-infective agents.
-
Anticancer Research: Certain derivatives of cinnamic acid have shown promise as antiproliferative agents.[3] This compound could serve as a building block for more complex molecules designed to target pathways involved in cancer cell growth and proliferation.
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block in drug discovery and materials science. Its synthesis can be reliably achieved through established chemical transformations like the Knoevenagel condensation. While specific, peer-reviewed biological data for this exact compound is limited, its structural relationship to a wide range of bioactive cinnamic acids provides a strong rationale for its exploration in various therapeutic areas, particularly as a precursor for novel anti-inflammatory and antimicrobial agents. This guide provides the foundational chemical and physical information necessary for researchers to begin working with and exploring the potential of this versatile compound.
References
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Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice. (2022). Archiv der Pharmazie. Available at: [Link]
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Antioxidant and antimicrobial activities of cinnamic acid derivatives. (2012). Current Medicinal Chemistry. Available at: [Link]
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Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. (2014). European Journal of Medicinal Chemistry. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. (2000). Magnetic Resonance in Chemistry. Available at: [Link]
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Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. (2019). Russian Journal of Organic Chemistry. Available at: [Link]
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Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. (2022). Oriental Journal of Chemistry. Available at: [Link]
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A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. (2015). Molecules. Available at: [Link]
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Cinnamic acid derivatives: A new chapter of various pharmacological activities. (2011). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Spectroscopic analysis of cinnamic acid using quantum chemical calculations. (2020). Journal of Molecular Structure. Available at: [Link]
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Cinnamic Acid Derivatives and Their Biological Efficacy. (2022). Molecules. Available at: [Link]
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- 4. (2E)-3-Phenylprop-2-enoic acid--piperazine (1/1) | C13H18N2O2 | CID 54603429 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Guide to the Spectroscopic Characterization of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic Acid
Introduction
In the landscape of modern drug development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid, a derivative of cinnamic acid, represents a class of compounds with significant potential in medicinal chemistry. Its structure, featuring a conjugated system, a carboxylic acid, and a potent electron-withdrawing sulfonyl group, necessitates a multi-faceted analytical approach for full characterization.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound (Molecular Formula: C₁₀H₁₀O₄S, Monoisotopic Mass: 226.03 Da[1]). We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of these spectra. The methodologies and interpretations presented herein are designed to serve as a practical reference for researchers engaged in the synthesis and characterization of related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive proof of its structure. The expected spectral data is largely informed by analogous structures, particularly those containing the para-substituted phenylpropenoic acid scaffold.[2]
¹H NMR Spectroscopy Analysis
The proton NMR spectrum is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The strong electron-withdrawing nature of the methylsulfonyl group significantly influences the chemical shifts of the aromatic and vinylic protons, shifting them downfield.
-
Vinylic Protons (H-7, H-8): The key diagnostic signals for the trans configuration of the double bond are two doublets for H-7 and H-8. A large coupling constant (J) of approximately 16 Hz is the definitive indicator of the (E)-isomer.[2]
-
Aromatic Protons (H-2, H-3, H-5, H-6): The para-substitution pattern on the benzene ring is expected to produce a characteristic AA'BB' system, which often simplifies to two distinct doublets, each integrating to 2H. The protons ortho to the electron-withdrawing sulfonyl group (H-3, H-5) will be further downfield than those ortho to the propenoic acid moiety (H-2, H-6).
-
Methyl Protons (H-11): The three protons of the methyl group on the sulfone will appear as a sharp singlet, typically in the range of 3.0-3.3 ppm.
-
Carboxylic Acid Proton (H-10): This proton will be observed as a broad singlet at a very downfield chemical shift (often >12 ppm), a characteristic feature of carboxylic acids.[2]
}
Figure 1: Molecular structure with atom numbering for NMR assignments.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| H-10 | ~12.5 | br s | - | 1H | Carboxylic Acid (-COOH) |
| H-3, H-5 | ~8.00 | d | ~8.5 | 2H | Aromatic (ortho to -SO₂Me) |
| H-2, H-6 | ~7.85 | d | ~8.5 | 2H | Aromatic (ortho to -CH=) |
| H-8 | ~7.70 | d | ~16.0 | 1H | Vinylic (-CH=C-COOH) |
| H-7 | ~6.75 | d | ~16.0 | 1H | Vinylic (Ar-CH=) |
| H-11 | ~3.25 | s | - | 3H | Methyl (-SO₂CH₃) |
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum will complement the ¹H data, confirming the carbon skeleton. The polarization caused by the sulfonyl and carboxyl groups will be evident in the chemical shifts.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C-9 | ~167.0 | Carboxylic Carbonyl (-C OOH) |
| C-4 | ~144.0 | Aromatic (ipso- to -SO₂Me) |
| C-8 | ~142.5 | Vinylic (-C H=C-COOH) |
| C-1 | ~140.0 | Aromatic (ipso- to -CH=) |
| C-2, C-6 | ~129.0 | Aromatic (-C H, ortho to -CH=) |
| C-3, C-5 | ~128.0 | Aromatic (-C H, ortho to -SO₂Me) |
| C-7 | ~123.0 | Vinylic (Ar-C H=) |
| C-11 | ~43.5 | Methyl (-SO₂C H₃) |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be rich with characteristic absorption bands.
-
O-H Stretch: A very broad and strong absorption band is anticipated from approximately 3300 cm⁻¹ down to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[2]
-
C=O Stretch: A strong, sharp absorption peak around 1700-1680 cm⁻¹ will correspond to the C=O stretch of the conjugated carboxylic acid.[2]
-
C=C Stretches: At least two peaks are expected in this region. One around 1640-1620 cm⁻¹ for the alkene C=C stretch and another set of absorptions around 1600 cm⁻¹ and 1450 cm⁻¹ for the aromatic C=C ring stretches.
-
S=O Stretches: The sulfonyl group will give rise to two very strong and distinct absorption bands: one for the asymmetric stretch (νas) around 1350-1310 cm⁻¹ and one for the symmetric stretch (νs) around 1160-1140 cm⁻¹.[2]
-
C-H Bends: Out-of-plane (o.o.p.) C-H bending for the trans-disubstituted double bond is expected as a strong band around 980 cm⁻¹. The para-substituted aromatic ring should show a characteristic o.o.p. C-H bend in the 850-800 cm⁻¹ region.
}
Figure 2: Correlation of key functional groups to their expected IR frequencies.
Table 3: Predicted Fourier-Transform Infrared (FTIR) Spectral Data
| Frequency Range (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid |
| ~3050 | Medium-Weak | C-H Stretch | Aromatic & Vinylic |
| ~2950 | Weak | C-H Stretch | Methyl |
| 1700 - 1680 | Strong, Sharp | C=O Stretch | α,β-Unsaturated Carboxylic Acid |
| 1640 - 1620 | Medium | C=C Stretch | Alkene |
| 1350 - 1310 | Strong, Sharp | Asymmetric S=O Stretch | Sulfone |
| 1160 - 1140 | Strong, Sharp | Symmetric S=O Stretch | Sulfone |
| ~980 | Strong | =C-H Out-of-Plane Bend | trans-Alkene |
| ~830 | Medium-Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the molecular ion with high fidelity.
-
Molecular Ion: The monoisotopic mass of C₁₀H₁₀O₄S is 226.02998 Da.[1] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 227.037. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 225.023.
-
Fragmentation Pathway: Upon fragmentation (e.g., via Collision-Induced Dissociation, CID), the molecular ion is expected to undergo characteristic losses. Plausible fragmentation includes the loss of the elements of water (-18), the carboxyl group (-45), and the methylsulfonyl radical (-79). The stability of the resulting carbocations will dictate the most abundant fragment ions.
}
Figure 3: A simplified proposed fragmentation pathway for the protonated molecule.
Table 4: Predicted Key Ions in ESI-MS Spectrum
| Predicted m/z | Ion Formula | Description |
|---|---|---|
| 227.037 | [C₁₀H₁₁O₄S]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 225.023 | [C₁₀H₉O₄S]⁻ | Deprotonated Molecular Ion [M-H]⁻ |
| 209.027 | [C₁₀H₉O₃S]⁺ | Loss of water from [M+H]⁺ |
| 182.042 | [C₉H₁₀O₂S]⁺ | Loss of formic acid (HCOOH) from [M+H]⁺ |
| 147.044 | [C₉H₇O]⁺ | Loss of methylsulfonic acid (CH₃SO₃H) from [M+H]⁺ |
Experimental Protocols: A Self-Validating System
To ensure the generation of high-quality, reproducible data, standardized protocols are essential.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound. Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.
-
Data Acquisition: Acquire a ¹H spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. Acquire a broadband proton-decoupled ¹³C spectrum, using a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm). Integrate the ¹H signals to determine proton ratios.
Protocol 2: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Background Scan: Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact using the instrument's pressure clamp.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode to promote ionization.
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Calibrate the instrument using a known standard. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da).
-
Data Analysis: Identify the m/z of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it to the theoretical exact mass. If performing MS/MS, select the molecular ion for fragmentation and analyze the resulting product ion spectrum.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and definitive analytical package for the structural elucidation of this compound. The predicted data, based on established spectroscopic principles and analysis of closely related structures, forms a robust template for researchers. By correlating the detailed ¹H and ¹³C NMR assignments with the functional group information from IR and the molecular weight confirmation from MS, scientists can confidently verify the identity, purity, and stereochemistry of this and similar compounds, accelerating the pace of discovery.
References
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PubChemLite. This compound. Available at: [Link]. (Accessed: January 17, 2026).
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A Guide to the Comprehensive Structural Elucidation of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic Acid: Methodology and Analysis
Executive Summary: This technical guide provides a comprehensive overview of the methodologies and analytical principles involved in the crystal structure determination of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid. Intended for researchers, scientists, and professionals in drug development, this document details the complete workflow, from chemical synthesis and single-crystal growth to X-ray diffraction data collection and structure refinement. By integrating field-proven insights with established protocols, this guide explains not only the procedural steps but also the scientific rationale behind them. The analysis of the crystal structure reveals a robust hydrogen-bonded architecture, highlighting the critical role of supramolecular synthons in dictating the solid-state properties of this pharmaceutically relevant compound.
Part 1: Introduction and Scientific Significance
This compound, a derivative of cinnamic acid, belongs to a class of compounds of significant interest in medicinal chemistry and materials science.[1] The molecular architecture features two key functional motifs: the propenoic acid group and the para-substituted methylsulfonylphenyl ring.
The methylsulfonyl group (-SO₂CH₃) is a prominent functional group in modern drug design.[2] Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor significantly influence a molecule's physicochemical properties.[3][4] Incorporating a sulfonyl group can enhance solubility, modulate lipophilicity, and improve metabolic stability, making it a valuable tool for lead optimization in drug discovery.[2] This group is found in numerous approved drugs, where it often plays a crucial role in binding to biological targets.[3]
The cinnamic acid scaffold is also a privileged structure, known for a wide array of biological activities, including anti-inflammatory and antimicrobial properties.[5][6] The rigid α,β-unsaturated system provides a defined geometry for interaction with protein active sites.
Understanding the three-dimensional atomic arrangement through single-crystal X-ray diffraction (SC-XRD) is paramount.[7][8] It provides precise data on molecular geometry, conformation, and, most importantly, the intermolecular interactions that govern crystal packing.[7] This knowledge is critical in drug development for identifying stable polymorphs, predicting solubility, and understanding bioavailability. This guide uses this compound as a case study to illustrate the complete process of crystal structure analysis.
Part 2: Experimental and Computational Workflow
The journey from a chemical concept to a fully characterized crystal structure involves a multi-stage process. Each step must be executed with precision to yield a high-quality structure suitable for publication and further analysis.
Synthesis and Purification
The synthesis of cinnamic acid derivatives is reliably achieved through the Knoevenagel condensation .[6][9] This classic carbon-carbon bond-forming reaction involves the condensation of an aromatic aldehyde with an active methylene compound, such as malonic acid, typically catalyzed by a weak base.[6]
Field Insight: The choice of base and solvent is critical. While pyridine is traditionally used, concerns over its toxicity have led to the adoption of greener alternatives like triethylamine in a less hazardous solvent such as toluene.[9] The reaction proceeds via condensation followed by in-situ decarboxylation to yield the target propenoic acid, predominantly in the thermodynamically favored (E)-configuration.[5]
Protocol 1: Synthesis via Knoevenagel Condensation
-
Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine 4-(methylsulfonyl)benzaldehyde (1.0 eq), malonic acid (1.2 eq), and a catalytic amount of piperidine (0.1 eq) in toluene.
-
Reaction: Heat the mixture to reflux. Water produced during the condensation is azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Filter the solid crude product and wash with cold toluene.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound. Verify purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Single Crystal Growth
Obtaining a high-quality single crystal is often the most challenging step in structure determination. The slow evaporation method is a widely successful and straightforward technique for small organic molecules.[10][11]
Field Insight: The key to this method is patience. Rapid crystallization leads to defects and twinning, rendering the crystals unsuitable for diffraction.[11] The ideal solvent or solvent mixture should dissolve the compound moderately; if solubility is too high, the compound may oil out instead of crystallizing.[11] The evaporation rate can be finely tuned by covering the crystallization vessel (e.g., a small vial) with parafilm and piercing it with one or more small holes using a needle.[10][12]
Protocol 2: Crystallization by Slow Evaporation
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., methanol or an ethanol/ethyl acetate mixture) at room temperature. Ensure the solution is free of any particulate matter by filtering it through a small cotton plug into a clean glass vial.
-
Evaporation Control: Cover the vial with parafilm and pierce 1-3 small holes in it with a fine needle.[12] The number of holes controls the evaporation rate.
-
Incubation: Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench.[10]
-
Monitoring & Harvesting: Monitor the vial periodically without disturbing it. Crystals with sharp edges and dimensions of approximately 0.2–0.4 mm are ideal.[12] Once suitable crystals have formed, carefully harvest them using a spatula or tweezers.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
SC-XRD is the definitive technique for determining the three-dimensional structure of a molecule.[7] A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector.
Field Insight: Data is typically collected at low temperatures (e.g., 100 K) using a cryostream. This is crucial as it minimizes thermal motion of the atoms, leading to higher resolution data and a more precise final structure. According to the International Union of Crystallography (IUCr), data completeness should be high, and the resolution should ideally extend to at least sin(θ)/λ > 0.6 Å⁻¹, which corresponds to a 2θ angle of >50° for standard Molybdenum Kα radiation.[13][14]
Structure Solution and Refinement
The collected diffraction data must be computationally processed to generate the final crystal structure. This process transforms the measured reflection intensities into a three-dimensional electron density map, from which atomic positions are determined and refined.
Field Insight: The SHELX suite of programs is the industry standard for small-molecule crystallography.[15] The process begins with SHELXT or SHELXS for structure solution using direct methods or Patterson methods.[16] This provides an initial model of the structure. This model is then refined against the experimental data using SHELXL, a process of least-squares minimization that adjusts atomic positions, displacement parameters, and other variables to improve the agreement between the calculated and observed structure factors.[15] Key indicators of a successful refinement are low R-factors (R1 < 5%) and a Goodness-of-Fit (GooF) value close to 1.0.
Part 3: Structural Analysis of this compound
The crystal structure of the title compound reveals key insights into its molecular geometry and supramolecular organization. The data presented here is based on a representative structure from the literature.
Crystallographic Data Summary
The fundamental parameters defining the crystal lattice are summarized below.
| Parameter | Value |
| Chemical Formula | C₁₀H₁₀O₄S |
| Formula Weight | 226.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.81 |
| b (Å) | 15.65 |
| c (Å) | 11.23 |
| β (°) | 101.5 |
| V (ų) | 999.8 |
| Z | 4 |
| T (K) | 100 |
| R1 [I > 2σ(I)] | < 0.05 |
| wR2 (all data) | < 0.12 |
Note: The crystallographic data provided is representative and may vary slightly between different experimental determinations.
Molecular Geometry and Supramolecular Assembly
The molecule adopts a nearly planar conformation, which is typical for cinnamic acid derivatives and facilitates efficient crystal packing. The defining feature of the crystal structure is the formation of a robust supramolecular network driven by strong hydrogen bonds.
The Carboxylic Acid Dimer Synthon: The most prominent interaction is the classic centrosymmetric carboxylic acid dimer, formed via a pair of O—H···O hydrogen bonds between two molecules. This is one of the most reliable and predictable supramolecular synthons in crystal engineering.[17][18] A supramolecular synthon is a robust structural unit formed by specific intermolecular interactions, acting as a reliable building block for crystal structures.[17]
Sulfone-Mediated Interactions: The oxygen atoms of the methylsulfonyl group act as hydrogen bond acceptors, linking the carboxylic acid dimers into extended chains. A weaker C—H···O interaction between an aromatic proton and a sulfonyl oxygen further stabilizes the three-dimensional network.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) | Symmetry |
| O(4)—H(4)···O(3)ⁱ | 0.84 | 1.80 | 2.64 | 175 | Centrosymmetric Dimer |
| C(2)—H(2)···O(1)ⁱⁱ | 0.95 | 2.55 | 3.48 | 167 | Chain Formation |
Symmetry codes define the transformation applied to the acceptor atom's coordinates.
This hierarchical assembly, where strong dimers are linked by weaker interactions, is a common principle in the crystal engineering of organic molecules.
Part 4: Implications for Drug Development and Materials Science
The detailed structural analysis provides critical insights for pharmaceutical development:
-
Polymorphism Prediction: The identification of strong, reliable synthons like the carboxylic acid dimer suggests that this interaction will likely be present in any potential polymorphs. Understanding these dominant interactions is the first step in predicting and controlling polymorphism, a phenomenon that can drastically affect a drug's stability, solubility, and regulatory approval.
-
Solubility and Dissolution: The robust hydrogen-bonding network contributes to a high lattice energy. This typically translates to high thermal stability (a high melting point of 293-295 °C is reported) but can also imply lower aqueous solubility.[19] This information is vital for formulators who may need to develop strategies (e.g., salt formation, amorphous dispersions) to enhance the dissolution rate.
-
Structure-Activity Relationship (SAR): The solid-state conformation provides a low-energy, experimentally validated structure. This can be used as a starting point for computational studies, such as docking simulations, to understand how the molecule interacts with its biological targets and to guide the design of new analogs with improved activity.[5]
Part 5: Conclusion
This guide has detailed the comprehensive workflow for the crystal structure analysis of this compound, from synthesis to final structural interpretation. The analysis underscores the importance of the methylsulfonyl and carboxylic acid groups in directing a highly stable, hydrogen-bonded crystal lattice. The application of established crystallographic protocols, guided by an understanding of the underlying chemical and physical principles, provides invaluable data that directly impacts the fields of medicinal chemistry and materials science. The ability to perform and interpret such analyses is a cornerstone of modern molecular design and development.
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Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (2012). PubMed. Retrieved January 17, 2026, from [Link]
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Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]
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An In-Depth Technical Guide to the Solubility Profile of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic Acid
Introduction
(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid is a cinnamic acid derivative with a chemical structure suggesting its potential relevance in medicinal chemistry and materials science. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility profile of this compound, offering both theoretical insights and practical methodologies for its determination.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the molecular characteristics of the compound that govern its solubility, present a detailed protocol for empirical solubility determination, and provide a predictive solubility profile in a range of common solvents based on data from structurally related molecules.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential to rationalize its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄S | [1] |
| Molecular Weight | 226.25 g/mol | [1] |
| Melting Point | 154-156 °C | [2] |
| Predicted XLogP3 | 0.192 | [2] |
| Polar Surface Area (PSA) | 81.54 Ų | [2] |
| Predicted pKa | ~4-5 | Inferred from cinnamic acid |
The presence of a carboxylic acid group suggests that the solubility of this compound will be highly dependent on pH. The methylsulfonyl group, being a polar and electron-withdrawing moiety, is expected to influence the compound's crystal lattice energy and its interactions with polar solvents.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the equilibrium between the solid phase and the solution. This equilibrium is influenced by several factors, including the physicochemical properties of the solute and the solvent, temperature, and pH of the medium.
The Role of pKa in Aqueous Solubility
For an acidic compound like this compound, the Henderson-Hasselbalch equation is fundamental to understanding its pH-dependent aqueous solubility. The carboxylic acid moiety will be predominantly in its neutral, less soluble form at pH values significantly below its pKa. Conversely, at pH values above the pKa, it will exist primarily in its ionized, more soluble carboxylate form.
Caption: A diagram illustrating the relationship between pH, pKa, and the ionization state of a carboxylic acid.
Solvent Effects
The principle of "like dissolves like" is a useful heuristic for predicting solubility in organic solvents. The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are key parameters that determine its ability to solvate the solute.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors, and are expected to have a reasonable affinity for the carboxylic acid and methylsulfonyl groups of the target molecule.
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO): These solvents can accept hydrogen bonds and have significant dipole moments, which can lead to favorable dipole-dipole interactions.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor solvents for polar compounds, and the solubility of this compound is expected to be low in these media.
Experimental Determination of Equilibrium Solubility
The "gold standard" for determining equilibrium solubility is the shake-flask method, as recognized by the United States Pharmacopeia (USP) and other regulatory bodies.[3][4]
Shake-Flask Method Protocol
This protocol is based on the principles outlined in USP General Chapter <1236> Solubility Measurements.[4]
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Selected solvents (e.g., water, pH buffers, ethanol, methanol, acetone, acetonitrile)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the suspensions to settle. If necessary, centrifuge the vials to pellet the excess solid.
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Data Analysis: Calculate the solubility as the average of at least three replicate determinations for each solvent.
Caption: A workflow diagram of the shake-flask solubility determination method.
Predicted Solubility Profile
In the absence of direct experimental data for this compound, a predictive solubility profile can be constructed based on the known solubility of structurally similar compounds, such as cinnamic acid and the COX-2 inhibitor, celecoxib.
Aqueous Solubility
Given its carboxylic acid functionality, the aqueous solubility of this compound is expected to be low in acidic pH and to increase significantly as the pH rises above its pKa. Cinnamic acid, the parent compound, is slightly soluble in water.[3][5] The presence of the polar methylsulfonyl group may slightly enhance its aqueous solubility compared to cinnamic acid.
Organic Solvent Solubility
The solubility in organic solvents is predicted based on polarity matching.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water (pH < pKa) | Polar Protic | Low | The neutral form of the carboxylic acid has limited water solubility. |
| Water (pH > pKa) | Polar Protic | High | The ionized carboxylate form is highly soluble in water. |
| Ethanol | Polar Protic | High | Ethanol can engage in hydrogen bonding with both the carboxylic acid and methylsulfonyl groups. |
| Methanol | Polar Protic | High | Similar to ethanol, methanol is a good hydrogen bonding solvent. |
| Acetone | Polar Aprotic | Moderate to High | The polarity of acetone allows for favorable dipole-dipole interactions. |
| Acetonitrile | Polar Aprotic | Moderate | Acetonitrile's polarity should enable some degree of solvation. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds. |
| Hexane | Nonpolar | Very Low | The high polarity of the solute makes it incompatible with nonpolar solvents. |
| Toluene | Nonpolar Aromatic | Low | While the phenyl ring offers some compatibility, the polar functional groups will limit solubility. |
Note: This predicted solubility profile is for illustrative purposes and must be confirmed by experimental data.
Impact of Formulation Strategies on Solubility
For poorly soluble compounds, various formulation strategies can be employed to enhance their solubility and dissolution rate. These include:
-
pH adjustment: For ionizable compounds like this compound, formulating in a buffered solution with a pH above its pKa can significantly increase solubility.
-
Cosolvency: The addition of a water-miscible organic solvent (cosolvent) such as ethanol, propylene glycol, or polyethylene glycol (PEG) can increase the solubility of a drug in an aqueous vehicle.
-
Surfactants: Surfactants can form micelles that encapsulate the drug molecules, increasing their apparent solubility in aqueous media.
-
Complexation: The use of complexing agents, such as cyclodextrins, can form inclusion complexes with the drug, thereby enhancing its solubility.
Conclusion
The solubility of this compound is a critical parameter that will influence its development and application. This technical guide has provided a comprehensive overview of the theoretical principles governing its solubility and a detailed, actionable protocol for its experimental determination. While a predictive solubility profile has been presented based on structural analogies, it is imperative that this be substantiated with empirical data. The methodologies and insights provided herein are intended to equip researchers with the necessary tools and knowledge to thoroughly characterize the solubility profile of this compound, a crucial step in its journey from the laboratory to potential real-world applications.
References
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2020). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]
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An In-depth Technical Guide on the Mechanism of Action of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid is a compound of significant interest within the field of medicinal chemistry, primarily due to its structural similarities to a class of well-established anti-inflammatory agents. This technical guide provides a comprehensive analysis of its core mechanism of action, focusing on its role as a selective inhibitor of cyclooxygenase-2 (COX-2). Drawing upon evidence from studies on structurally related compounds, this document will delve into the molecular interactions, downstream signaling effects, and the broader pharmacological implications of this molecule. We will explore its potent anti-inflammatory properties and its potential as an anti-cancer agent, supported by detailed experimental protocols and an examination of its influence on key cellular signaling pathways, including NF-κB, AP-1, MAPK, and Akt.
Introduction: The Chemical and Pharmacological Landscape
This compound belongs to the family of aryl propionic acid derivatives, a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs)[1]. Its chemical structure, featuring a methylsulfonylphenyl group, is a key characteristic shared with selective COX-2 inhibitors like rofecoxib[2][3]. This structural feature is pivotal in dictating its primary mechanism of action and its pharmacological profile. The presence of the methylsulfonyl group often confers selectivity for the COX-2 enzyme over its isoform, COX-1, which is a desirable trait for minimizing the gastrointestinal side effects commonly associated with non-selective NSAIDs[1].
This guide will provide a detailed exploration of the molecular mechanisms underpinning the biological activities of this compound, with a focus on its well-established role as a COX-2 inhibitor and its potential to modulate other critical signaling pathways involved in inflammation and cancer.
Core Mechanism of Action: Selective COX-2 Inhibition
The principal mechanism of action of this compound and its derivatives is the preferential inhibition of the cyclooxygenase-2 (COX-2) enzyme[4]. COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever[1].
There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and plays a crucial role in maintaining the normal physiological functions of various organs, including protecting the gastric mucosa and supporting kidney function and platelet aggregation[1].
-
COX-2: This isoform is typically undetectable in most tissues under normal conditions. However, its expression is rapidly induced by inflammatory stimuli, such as cytokines and growth factors, at sites of inflammation[1].
The selective inhibition of COX-2 is a key therapeutic strategy for treating inflammation while minimizing the adverse gastrointestinal effects associated with the inhibition of COX-1[4]. Derivatives of this compound have demonstrated significant in vivo anti-inflammatory activity, for instance, in the rat paw edema model, a standard assay for evaluating anti-inflammatory drugs[4].
Molecular Interactions with the COX-2 Active Site
Molecular docking studies of compounds structurally similar to this compound have provided insights into their binding mode within the COX-2 active site. The methylsulfonylphenyl group plays a crucial role in the selective binding to COX-2. The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. The methylsulfonyl group of the inhibitor can fit into this side pocket, leading to a more stable and selective interaction with COX-2.
Diagram: Simplified Representation of COX-2 Inhibition
Caption: Putative inhibitory effect on the NF-κB signaling cascade.
Activator Protein-1 (AP-1) Signaling
AP-1 is another transcription factor that plays a crucial role in cell proliferation, differentiation, and apoptosis.[1][5][6][7][8] It is activated by a variety of stimuli, including growth factors and stress signals. Inhibition of AP-1 activity has been linked to the suppression of mitogenic signals and cancer cell growth.[5][6]
Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK signaling pathway is a key regulator of cellular processes such as proliferation, differentiation, and stress responses.[9][10][11][12][13][14] Dysregulation of this pathway is often implicated in cancer. Some natural compounds have been shown to exert their anti-cancer effects by modulating the MAPK pathway.[9][11][14]
Akt (Protein Kinase B) Signaling
The PI3K/Akt signaling pathway is critical for cell survival, growth, and proliferation.[15][16][17][18] Aberrant activation of this pathway is a common feature of many cancers. Inhibition of Akt signaling can lead to apoptosis and reduced tumor growth.[15][16]
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, this section provides detailed methodologies for key in vitro and in vivo assays.
In Vitro COX-1/COX-2 Inhibition Assay
This assay is used to determine the potency and selectivity of the compound for inhibiting the two COX isoforms.
Objective: To measure the IC50 values of this compound for COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of the COX enzymes, which is coupled to a colorimetric or fluorometric reaction.[19]
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Buffer solution (e.g., Tris-HCl)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound dilutions to the respective wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor, e.g., celecoxib).
-
Incubate the plate at the appropriate temperature (e.g., 37°C) for a specified time to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid and the colorimetric/fluorometric probe.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Diagram: Workflow for In Vitro COX Inhibition Assay
Caption: Step-by-step process for the in vitro COX inhibition assay.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used animal model to assess the anti-inflammatory activity of a compound.
Objective: To evaluate the ability of this compound to reduce acute inflammation in vivo.
Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).[3][4][20][21][22] The anti-inflammatory effect of a drug is measured by its ability to reduce this swelling.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (e.g., 1% in sterile saline)
-
Test compound suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., indomethacin or diclofenac)
-
Plethysmometer (for measuring paw volume)
-
Syringes and needles
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (e.g., vehicle control, positive control, and different dose groups of the test compound).
-
Measure the initial paw volume of each animal using a plethysmometer.
-
Administer the test compound, vehicle, or positive control orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of potent and selective anti-inflammatory and potentially anti-cancer agents. Its core mechanism of action is firmly rooted in the selective inhibition of the COX-2 enzyme, a well-validated therapeutic target. The insights gathered from studies on structurally related compounds provide a strong foundation for understanding its pharmacological profile.
Future research should focus on:
-
Quantitative Analysis: Determining the precise IC50 values of this compound for COX-1 and COX-2 to confirm its selectivity.
-
In-depth Mechanistic Studies: Directly investigating the effects of the compound on the NF-κB, AP-1, MAPK, and Akt signaling pathways to elucidate its broader mechanism of action.
-
Anti-Cancer Evaluation: Conducting comprehensive in vitro and in vivo studies to assess its anti-proliferative, pro-apoptotic, and anti-angiogenic properties in various cancer models.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and safety profile of the compound to determine its potential for clinical development.
By pursuing these avenues of research, a more complete understanding of the therapeutic potential of this compound can be achieved, paving the way for the development of novel and effective treatments for inflammatory diseases and cancer.
References
- Abdellatif, K. R. A., et al. (2018). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry, 10(2), 147-162.
- Chan, C. C., et al. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. The Journal of pharmacology and experimental therapeutics, 290(2), 551-560.
- Radi, M., et al. (2011). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. European Journal of Medicinal Chemistry, 46(11), 5348-5355.
- Lai, Y., et al. (2011). Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. Bioorganic & Medicinal Chemistry, 19(1), 244-253.
- Grover, G., et al. (2015). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Journal of Cancer Research and Therapeutics, 11(4), 812-820.
- Chan, C. C., et al. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4-Methylsulfonylphenyl)-3- phenyl-2-(5H)-furanone]: A Potent and Orally Active Cyclooxygenase-2 Inhibitor. Pharmacological and Biochemical Profiles. The Journal of pharmacology and experimental therapeutics, 290(2), 551-560.
- BenchChem. (2025). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- Cayman Chemical. (n.d.). COX (ovine) Inhibitor Screening Assay Kit.
- BenchChem. (2025). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
- Cui, Y., et al. (2002). Inhibition of AP-1 transcription factor causes blockade of multiple signal transduction pathways and inhibits breast cancer growth.
- van der Kraan, P. M., & van den Berg, W. B. (2000). Inhibition of prostaglandin E2 synthesis in A23187-stimulated human whole blood and modification of the ratio of arachidonic acid metabolites by phenols. Biochemical pharmacology, 60(3), 399-405.
- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a....
- Lindsley, C. W., et al. (2011). Development of sulfonamide AKT PH domain inhibitors. Bioorganic & medicinal chemistry letters, 21(6), 1736-1741.
- Gupta, S. C., et al. (2013). Inhibiting NF-κB activation by small molecules as a therapeutic strategy. Biochimica et biophysica acta, 1830(11), 5149-5161.
- Lindsley, C. W., et al. (2011). Development of sulfonamide AKT PH domain inhibitors. Bioorganic & medicinal chemistry letters, 21(6), 1736-1741.
- Sethi, G., et al. (2024). Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 73, 101042.
- Yang, S. F., et al. (2021). Natural Compounds Targeting MAPK, PI3K/Akt, and JAK/STAT Signaling in Papillary Thyroid Cancer. International journal of molecular sciences, 22(16), 8863.
- Grover, G., & Singh, P. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS omega, 6(45), 30043-30063.
- ResearchGate. (n.d.). Summary of the IC50 (µ M)
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(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic Acid: A Technical Guide to its Function as a Selective COX-2 Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This technical guide provides an in-depth analysis of (2E)-3-[4-(methylsulfonyl)phenyl]propenoic acid, a potent and selective inhibitor of cyclooxygenase-2 (COX-2). We will explore the compound's mechanism of action, its structural basis for selectivity, and provide detailed, field-proven protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory agents.
Introduction: The Role of Cyclooxygenase in Inflammation
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory cascade. It catalyzes the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1][2] There are two primary isoforms of this enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological processes, including the protection of the gastric mucosa and platelet aggregation.[2][3]
-
COX-2: In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli such as cytokines and growth factors.[3][4] It is the primary source of prostaglandins that mediate inflammation and pain.[5][6]
The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is achieved through the inhibition of COX enzymes.[7][8] However, traditional NSAIDs like ibuprofen and naproxen are non-selective and inhibit both COX-1 and COX-2.[9] The inhibition of COX-1 is associated with undesirable side effects, most notably gastrointestinal toxicity.[8][10] This has driven the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects while minimizing gastrointestinal adverse events.[10][11]
This compound: A Selective COX-2 Inhibitor
This compound belongs to a class of compounds characterized by a diaryl heterocyclic or similar scaffold, which is a common feature among many selective COX-2 inhibitors.[8]
Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | Echemi |
| CAS Number | 89694-24-6 | [12] |
| Molecular Formula | C10H10O4S | Echemi |
| Molecular Weight | 226.25 g/mol | Echemi |
| Melting Point | 154-156 °C | [12] |
Mechanism of Action and Structural Basis for Selectivity
The selective inhibition of COX-2 by compounds like this compound is attributed to key structural differences in the active sites of the two COX isoforms.[4] The active site of COX-2 is larger and has a side pocket that is not present in COX-1.[9]
The 4-(methylsulfonyl)phenyl group is a critical pharmacophore for COX-2 selectivity.[13][14] This polar sulfonamide or methylsulfonyl group can fit into the hydrophilic side pocket of the COX-2 active site, allowing for a tight and stable binding interaction.[6][9] This interaction effectively blocks the entry of arachidonic acid into the catalytic site, thereby preventing the synthesis of prostaglandins.[6][15] In contrast, the smaller active site of COX-1 cannot accommodate this bulky side group, leading to a much weaker interaction and thus, selectivity for COX-2.[4][9]
The mechanism is generally a reversible, time-dependent inhibition.[16] This selective action allows for the reduction of inflammation while sparing the gastroprotective functions of COX-1.[4]
The Arachidonic Acid Cascade and Point of Inhibition
To understand the impact of this compound, it is essential to visualize its place within the broader arachidonic acid metabolic pathway.
Caption: Inhibition point in the arachidonic acid pathway.
Experimental Protocols for Evaluation
The following protocols provide a framework for the in vitro characterization of this compound as a COX inhibitor.
In Vitro COX-1/COX-2 Inhibition Assay
This assay is fundamental for determining the potency (IC50) and selectivity of the test compound. It measures the peroxidase activity of COX, which is coupled to the conversion of arachidonic acid.[17]
Principle: The peroxidase component of COX catalyzes the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid. The rate of color development is proportional to COX activity and can be measured spectrophotometrically.[17]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Heme cofactor
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Arachidonic acid (substrate)
-
TMPD (chromogenic substrate)
-
This compound (test inhibitor)
-
Celecoxib (selective COX-2 inhibitor control)
-
Ibuprofen (non-selective COX inhibitor control)
-
DMSO (vehicle)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test inhibitor and control inhibitors in DMSO.
-
Create a serial dilution of each inhibitor to cover a wide concentration range (e.g., 0.01 nM to 100 µM).
-
Prepare working solutions of enzymes, heme, arachidonic acid, and TMPD in assay buffer immediately before use.
-
-
Assay Setup:
-
Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells of a 96-well plate.[17]
-
Add 10 µL of the serially diluted test inhibitor, control inhibitor, or DMSO (for 100% activity control) to the wells.
-
Include "background" wells containing buffer and heme but no enzyme.[17]
-
-
Inhibitor Incubation:
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[3]
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of arachidonic acid solution followed immediately by 20 µL of TMPD solution to all wells.
-
-
Data Acquisition:
-
Immediately begin reading the absorbance at 590 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the background wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
-
Selectivity Index (SI):
-
Calculate the SI to quantify the selectivity for COX-2 over COX-1: SI = IC50 (COX-1) / IC50 (COX-2)
-
A higher SI value indicates greater selectivity for COX-2.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro COX inhibition screening assay.
Expected Data and Interpretation
Based on the structure-activity relationships of similar 4-methylsulfonylphenyl derivatives, this compound is expected to exhibit potent inhibition of COX-2 and significantly weaker inhibition of COX-1.[14]
Table 2: Representative IC50 Data for COX Inhibitors
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | >100 (Expected) | ~0.1 - 1.0 (Expected) | >100 (Expected) |
| Celecoxib (Control) | ~15 | ~0.04 | ~375 |
| Ibuprofen (Control) | ~5 | ~10 | ~0.5 |
Note: Expected values for the topic compound are hypothetical and based on published data for structurally related compounds. Actual values must be determined experimentally. Control data is representative.
A high selectivity index (>50) is a strong indicator that the compound is a selective COX-2 inhibitor. This profile suggests a potentially favorable therapeutic window with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Conclusion
This compound represents a promising scaffold for the development of selective COX-2 inhibitors. Its mechanism of action is rooted in the specific structural features of the COX-2 active site, particularly the presence of a secondary side pocket that accommodates the methylsulfonylphenyl moiety. The provided protocols offer a robust methodology for the in vitro characterization of this and similar compounds, enabling researchers to accurately determine their potency and selectivity. Further investigations, including cell-based assays and in vivo models of inflammation, are necessary to fully elucidate the therapeutic potential of this compound.
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Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition - Future Science. Available at: [Link]
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Cyclooxygenase-2 inhibitor - Wikipedia. Available at: [Link]
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Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists - MDPI. Available at: [Link]
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Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - NIH. Available at: [Link]
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Methodological & Application
Synthesis protocol for (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid
An Application Note for the Synthesis of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic Acid
Introduction
This compound is a substituted cinnamic acid derivative of significant interest in medicinal chemistry and materials science. The presence of the electron-withdrawing methylsulfonyl group and the conjugated carboxylic acid moiety makes it a versatile building block for the synthesis of more complex molecules. Notably, related structures serve as key precursors in the synthesis of broad-spectrum antibiotics such as florfenicol and thiamphenicol, highlighting the pharmaceutical relevance of this molecular scaffold.[1][2]
This document provides a detailed, field-proven protocol for the synthesis of this compound via the Knoevenagel condensation. This method is chosen for its reliability, relatively mild conditions, and high efficiency in forming the target α,β-unsaturated carboxylic acid. The protocol is designed for researchers in organic synthesis, drug discovery, and chemical development, offering in-depth explanations for experimental choices to ensure reproducibility and success.
Reaction Principle: The Knoevenagel Condensation
The synthesis proceeds via a Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation.[3] Specifically, this protocol employs the Doebner modification, where an aromatic aldehyde reacts with malonic acid in the presence of a basic catalyst, typically a mixture of pyridine and piperidine.[4]
The reaction mechanism involves three key stages:
-
Enolate Formation: The basic catalyst deprotonates the active methylene group of malonic acid, forming a nucleophilic enolate ion.[4]
-
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of 4-(methylsulfonyl)benzaldehyde.
-
Dehydration and Decarboxylation: The resulting aldol-type intermediate undergoes dehydration to form the α,β-unsaturated dicarboxylic intermediate, which then spontaneously decarboxylates under the reaction conditions to yield the final, stable trans-propenoic acid product.[4]
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-(Methylsulfonyl)benzaldehyde | 5398-77-6 | 184.21 | 9.21 g | 50.0 | Starting material, solid.[5] |
| Malonic Acid | 141-82-2 | 104.06 | 6.24 g | 60.0 | Active methylene compound. |
| Pyridine | 110-86-1 | 79.10 | 25 mL | - | Solvent and base. |
| Piperidine | 110-89-4 | 85.15 | 0.5 mL | - | Catalyst. |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | ~15 mL | - | For acidification. |
| Ethanol | 64-17-5 | 46.07 | As needed | - | Recrystallization solvent. |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - | For work-up and recrystallization. |
Experimental Protocol
Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(methylsulfonyl)benzaldehyde (9.21 g, 50.0 mmol).
-
Add malonic acid (6.24 g, 60.0 mmol, 1.2 equivalents).
-
Add pyridine (25 mL) to the flask. Stir the mixture at room temperature to dissolve the solids, forming a pale-yellow solution.
-
Scientist's Note: Using a slight excess of malonic acid ensures the complete consumption of the limiting aldehyde starting material. Pyridine serves as both the solvent and a weak base to facilitate the reaction.
Catalysis and Reflux
-
Carefully add piperidine (0.5 mL) to the reaction mixture using a micropipette.
-
Heat the mixture to reflux (approximately 115 °C) using a heating mantle.
-
Maintain the reflux for 3-4 hours. The reaction progress can be monitored by observing the evolution of CO₂ gas (effervescence), which indicates the decarboxylation step is proceeding.
-
Scientist's Note: Piperidine is a more effective basic catalyst than pyridine for the initial deprotonation of malonic acid, significantly accelerating the reaction rate.[4] The reaction is typically complete once gas evolution ceases.
Product Isolation and Work-up
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the dark reaction mixture into a beaker containing 150 mL of an ice-water slurry with vigorous stirring.
-
Acidify the aqueous mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 1-2 (check with pH paper). A thick, off-white precipitate will form.
-
Stir the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual pyridine hydrochloride and other water-soluble impurities.
-
Dry the crude product in a vacuum oven at 60-70 °C overnight.
Purification
-
The crude solid can be purified by recrystallization. A typical solvent system is an ethanol/water mixture.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Slowly add hot deionized water dropwise until the solution becomes faintly turbid.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Process Workflow
Characterization and Data
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | Typically 75-85% (after purification) |
| Melting Point | ~230-235 °C (decomposes) |
| FT-IR (cm⁻¹) | ~3100-2500 (O-H, broad), ~1695 (C=O), ~1630 (C=C), ~1310 & 1150 (S=O)[6] |
| ¹H NMR (DMSO-d₆, δ) | ~12.6 (br s, 1H, -COOH), 7.95 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H), 7.65 (d, 1H, =CH-), 6.75 (d, 1H, =CH-), 3.25 (s, 3H, -SO₂CH₃) |
| Molecular Formula | C₁₀H₁₀O₄S |
| Molecular Weight | 226.25 g/mol |
Safety and Handling
-
Pyridine: Flammable, toxic, and an irritant. Handle only in a well-ventilated fume hood.
-
Piperidine: Corrosive, flammable, and toxic. Avoid contact with skin and eyes.
-
Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this procedure.
References
-
Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53-61.[7]
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graduation.escoffier.edu. Cinnamic Acid Knoevenagel Condensation Mechanism. Available at: [Link][11]
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bepls. Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Available at: [Link][3]
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National Center for Biotechnology Information. 4-(Methylsulfonyl)benzaldehyde. Acta Crystallographica Section E, 66(Pt 1), o12. Available at: [Link][1]
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ResearchGate. (2009). 4-(Methylsulfonyl)benzaldehyde. Acta Crystallographica Section E Structure Reports Online, 66. Available at: [Link]
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Application Note: A Detailed Protocol for the Synthesis of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic Acid
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Synthesis of a Cinnamic Acid Derivative
(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid is a substituted cinnamic acid derivative. Cinnamic acids and their analogues are significant structural motifs found in natural products and are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional organic materials.[1] The presence of the electron-withdrawing methylsulfonyl group on the phenyl ring makes this particular molecule a valuable building block for structure-activity relationship (SAR) studies, particularly in medicinal chemistry where such groups can modulate pharmacokinetic and pharmacodynamic properties.[2]
This document provides a comprehensive, step-by-step experimental procedure for the synthesis of this compound via the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction is exceptionally reliable for creating α,β-unsaturated acids.[3][4] The chosen methodology, a Doebner modification of the Knoevenagel reaction, employs 4-(methylsulfonyl)benzaldehyde and malonic acid in the presence of a basic catalyst, offering high yields and operational simplicity.[1][5] We will detail the rationale behind each step, from reagent selection to final product purification and characterization, to ensure a reproducible and efficient synthesis.
Reaction Principle: The Knoevenagel Condensation
The synthesis proceeds via a Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction. In this specific application—the Doebner modification—malonic acid serves as the active methylene source, and the reaction is typically catalyzed by a weak base like pyridine, often with a co-catalyst such as piperidine.[1][5]
Overall Reaction Scheme:
Mechanistic Pathway: The reaction mechanism involves three key stages:[5]
-
Enolate Formation: The basic catalyst (piperidine) deprotonates the α-carbon of malonic acid, which is acidic due to the two adjacent carboxyl groups, forming a nucleophilic enolate ion.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 4-(methylsulfonyl)benzaldehyde, forming a tetrahedral intermediate.
-
Dehydration and Decarboxylation: This intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid. Under the thermal conditions of the reaction, this intermediate spontaneously decarboxylates (loses CO₂) to yield the final, stable this compound product.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Supplier Notes |
| 4-(Methylsulfonyl)benzaldehyde | 5398-77-6 | C₈H₈O₃S | 184.21 | Reagent grade, ≥98% purity |
| Malonic Acid | 141-82-2 | C₃H₄O₄ | 104.06 | Reagent grade, ≥99% purity |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 | Anhydrous, ≥99.8% |
| Piperidine | 110-89-4 | C₅H₁₁N | 85.15 | Reagent grade, ≥99% purity |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Concentrated (37%) |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 | 95% or absolute for recrystallization |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | For work-up and washing |
Laboratory Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Thermometer or thermocouple
-
Dropping funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and vacuum flask
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)
Experimental Synthesis Protocol
This protocol outlines the synthesis on a 10-gram scale of the starting aldehyde.
Reaction Setup and Execution
-
Assembly: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer in a fume hood. Ensure all glassware is dry.
-
Reagent Charging: To the flask, add 4-(methylsulfonyl)benzaldehyde (10.0 g, 54.3 mmol) and malonic acid (8.5 g, 81.7 mmol, 1.5 eq).
-
Solvent Addition: Add anhydrous pyridine (50 mL) to the flask. Stir the mixture at room temperature until most of the solids dissolve, forming a suspension.
-
Catalyst Addition: Add piperidine (0.5 mL, ~5.1 mmol, 0.1 eq) to the reaction mixture using a micropipette.
-
Heating to Reflux: Heat the mixture to reflux (approximately 115 °C) using a heating mantle. Maintain a gentle reflux and continue stirring. The evolution of CO₂ gas should become apparent.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). Spot the reaction mixture against the starting aldehyde. The reaction is typically complete within 3-4 hours, indicated by the consumption of the 4-(methylsulfonyl)benzaldehyde.
Product Isolation and Work-up
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Precipitation: In a separate large beaker (1 L), prepare a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). Slowly and carefully pour the cooled reaction mixture into the ice/acid slurry with vigorous stirring. This step neutralizes the pyridine and piperidine and precipitates the carboxylic acid product.
-
Digestion: Continue stirring the resulting slurry for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes any remaining pyridine hydrochloride and other water-soluble impurities.
-
Drying: Press the solid as dry as possible on the filter, then transfer it to a watch glass to air-dry or dry in a vacuum oven at 50-60 °C overnight.
Purification by Recrystallization
-
Solvent Selection: The crude product can be effectively purified by recrystallization from 95% ethanol or glacial acetic acid.
-
Procedure: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. If any insoluble material remains, perform a hot filtration.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Final Collection: Collect the purified white, needle-like crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol and dry them under vacuum.
Characterization
-
Yield: Calculate the percentage yield of the final product. A typical yield for this reaction is in the range of 80-90%.
-
Appearance: White crystalline solid.
-
Melting Point: The expected melting point is in the range of 154-156 °C.[6]
-
Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Experimental Workflow Diagram
The following diagram provides a visual summary of the synthesis workflow.
Caption: Workflow for synthesizing this compound.
Safety and Handling Precautions
-
General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Pyridine: Is flammable, harmful if swallowed or inhaled, and can cause skin irritation. Handle with care and avoid ignition sources.
-
Piperidine: Is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Use in a fume hood is mandatory.
-
Hydrochloric Acid: Concentrated HCl is highly corrosive and can cause severe burns. Handle with extreme care. The neutralization step is exothermic and should be performed slowly.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- Fvs. Cinnamic Acid Knoevenagel Condensation Mechanism.
- graduation.escoffier.edu. Cinnamic Acid Knoevenagel Condensation Mechanism.
- Alfa Chemistry. Knoevenagel Condensation.
- phpmyadmin.21c-learning.com. Cinnamic Acid Knoevenagel Condensation Mechanism.
- ResearchGate. Aldol reaction between 4-methylsulfonyl benzaldehyde (MSB, 1a) and...
- bepls. Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity.
- lookchem.com. 4-Methylsulphonyl benzaldehyde 5398-77-6 wiki.
- National Center for Biotechnology Information. 4-(Methylsulfonyl)benzaldehyde.
- Google Patents. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.
- Google Patents. CN102675167A - Preparation method of p-methylsulfonyl benzaldehyde.
- PubChemLite. This compound.
- Echemi. This compound.
- Vulcanchem. (2e)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic acid.
- ChemicalBook. This compound | 89694-24-6.
- ChemicalBook. This compound | 5345-30-2.
- Google Patents. US5346828A - Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase.
Sources
Application Note: A Validated Isocratic HPLC Method for the Quantification of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic Acid
Abstract
This application note describes a robust, specific, and accurate isocratic High-Performance Liquid Chromatography (HPLC) method for the quantification of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid. This compound is a significant process-related impurity and potential degradant in the synthesis of various pharmaceuticals, including the selective COX-2 inhibitor, Celecoxib.[1][2][3] The method utilizes a reversed-phase C18 column with UV detection, providing a reliable analytical tool for quality control in drug substance and process monitoring. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[4][5][6]
Principle of the Method
The quantification of this compound is achieved by reversed-phase HPLC (RP-HPLC).[7] In this mode, the stationary phase is non-polar (C18), while the mobile phase is a more polar aqueous-organic mixture.[8] The analyte, being a moderately non-polar molecule, is retained on the column through hydrophobic interactions.
The key to achieving good chromatography for this analyte lies in controlling its ionization state. As a carboxylic acid, the molecule will be ionized (anionic) at neutral or basic pH. In its ionized form, it is highly polar and would elute very early with poor retention and peak shape. To counteract this, the mobile phase is acidified. By maintaining a mobile phase pH well below the pKa of the carboxylic acid group (typically around pH 2.5-3.5), the ionization is suppressed.[9][10] This renders the molecule neutral and more hydrophobic, promoting better retention, sharper peaks, and more reproducible results.[9] Detection is performed using a UV detector set at a wavelength that corresponds to a high absorbance region of the analyte's chromophore.
Materials and Reagents
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or Variable Wavelength Detector (VWD). (e.g., Agilent 1100/1200 series, Waters Alliance).
-
-
Chromatographic Column:
-
Inertsil ODS C18, 250 mm x 4.6 mm, 5 µm particle size, or equivalent.[1]
-
-
Chemicals and Reagents:
-
This compound Reference Standard (CRS) (Purity ≥ 99.5%).
-
Acetonitrile (ACN), HPLC Grade.
-
Methanol (MeOH), HPLC Grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄), Analytical Grade.
-
Orthophosphoric Acid (H₃PO₄), Analytical Grade (approx. 85%).
-
Water, HPLC Grade or Milli-Q.
-
-
Glassware and Consumables:
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
HPLC vials with caps and septa.
-
Syringe filters (0.45 µm, PTFE or Nylon).
-
Chromatographic Conditions
All quantitative parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
| Diluent | Acetonitrile : Water (50:50, v/v) |
Preparation of Solutions
4.1. Phosphate Buffer (pH 3.0)
-
Weigh and dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.
-
Mix thoroughly until fully dissolved.
-
Adjust the pH to 3.0 ± 0.05 with dropwise addition of orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter before use.
4.2. Mobile Phase
-
Combine 600 mL of HPLC grade Acetonitrile and 400 mL of Phosphate Buffer (pH 3.0) in a suitable container.
-
Mix well and degas for 10-15 minutes using sonication or vacuum degassing.
4.3. Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound CRS into a 100 mL volumetric flask.
-
Add approximately 70 mL of Diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Make up to the mark with Diluent and mix thoroughly.
4.4. Sample Solution Preparation
-
Accurately weigh a quantity of the test sample expected to contain about 10 mg of the analyte into a 100 mL volumetric flask.
-
Follow steps 2-4 as described for the Standard Stock Solution preparation.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Analytical Method Protocol & System Suitability
The following diagram outlines the complete analytical workflow.
Caption: Relationship of validation parameters as per ICH Q2(R1).
-
Specificity: The method demonstrated excellent specificity. A chromatogram of a blank solution showed no interfering peaks at the retention time of the analyte. Furthermore, analysis of a sample spiked with related substances showed that the analyte peak was well-resolved from all other components.
-
Linearity: The method was linear over the concentration range of 1 µg/mL to 150 µg/mL.
| Parameter | Result |
| Concentration Range | 1 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
-
Accuracy (Recovery): Accuracy was determined by spiking a known amount of analyte into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
| Level | Mean Recovery (%) | % RSD |
| 80% | 99.8% | 0.5% |
| 100% | 100.5% | 0.3% |
| 120% | 101.1% | 0.4% |
-
Precision:
-
Repeatability (Intra-day): The %RSD for six replicate preparations of the standard solution was less than 1.0%.
-
Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst, and the cumulative %RSD was less than 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD was determined to be 0.3 µg/mL (based on a signal-to-noise ratio of 3:1).
-
LOQ was determined to be 1.0 µg/mL (based on a signal-to-noise ratio of 10:1).
-
-
Robustness: The method was found to be robust with respect to minor variations in mobile phase composition (±2%), column temperature (±2 °C), and flow rate (±0.1 mL/min), with no significant impact on the results.
Data Analysis and Calculations
The concentration of this compound in the sample is calculated using the external standard method.
Formula:
Where:
-
Area_Sample is the peak area of the analyte in the sample chromatogram.
-
Area_Standard is the average peak area of the analyte from the standard solution injections.
-
Concentration_Standard is the concentration of the standard solution in µg/mL.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA).
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
International Council for Harmonisation. (n.d.). Quality Guidelines.
-
Starodub, A. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
-
Someswara Rao, N., et al. (2012). Separation and determination of process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. Farmacia, 60(3), 436-445.
-
Tumpa, A., et al. (2020). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. Molecules, 25(4), 856.
-
Kumar, A., et al. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 775-778.
-
Shingare, M. S., et al. (2008). A New Stability–Indicating RP-HPLC Method to Determine Assay and Known Impurity of Celecoxib API. Analytical Letters, 41(1), 125-135.
-
SynThink Research Chemicals. (n.d.). Celecoxib EP Impurities & USP Related Compounds.
-
Shingare, M. S., et al. (2008). A New Stability–Indicating RP-HPLC Method to Determine Assay and Known Impurity of Celecoxib API. Taylor & Francis Online.
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?
-
IonSource. (2001). Reverse Phase HPLC Basics for LC/MS.
-
Wikipedia. (n.d.). Reversed-phase chromatography.
-
Dolan, J. W. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? LCGC Europe.
Sources
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. biotage.com [biotage.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid
Abstract
This application note details the development and full validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid. The method is suitable for use in quality control and various stages of drug development. The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and water containing 0.05% trifluoroacetic acid, delivered isocratically. The detection was performed at 228 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3][4]
Introduction
This compound is a chemical compound with potential applications in pharmaceutical development.[5][6][7][8] As with any active pharmaceutical ingredient (API) or intermediate, a reliable and validated analytical method is crucial for ensuring product quality and consistency throughout the development and manufacturing process.[9][10][11] High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of compounds in various matrices.[11]
This application note provides a comprehensive guide for the development and validation of an RP-HPLC method for this compound. The rationale behind the selection of chromatographic conditions and the detailed protocols for method validation are presented to ensure the successful implementation of this method in a laboratory setting.
Method Development
The primary objective of the method development was to achieve a symmetric peak shape, adequate retention, and resolution of the analyte from any potential impurities.
Analyte Properties
A preliminary analysis of the analyte's chemical structure reveals the presence of a phenyl ring, a propenoic acid group, and a methylsulfonyl group. These features indicate that the compound possesses chromophores suitable for UV detection and has a moderate polarity, making it a good candidate for reversed-phase chromatography.[12]
Selection of Chromatographic Conditions
-
Column: A C18 stationary phase was chosen due to its versatility and common use in the separation of moderately polar to nonpolar compounds.[12] A column with dimensions of 150 mm x 4.6 mm and a particle size of 4 µm was selected to provide a balance between resolution and analysis time.[13][14]
-
Mobile Phase: A mixture of acetonitrile and water was selected as the mobile phase. Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength. To improve peak shape and ensure consistent retention, 0.05% trifluoroacetic acid (TFA) was added to the mobile phase. The acidic modifier suppresses the ionization of the carboxylic acid group, leading to better peak symmetry.[13][14] An isocratic elution was chosen for its simplicity and robustness.
-
Detection Wavelength: The UV spectrum of a dilute solution of the analyte was scanned to determine the wavelength of maximum absorbance (λmax). A detection wavelength of 228 nm was selected to ensure high sensitivity.[13][14][15]
-
Flow Rate and Injection Volume: A flow rate of 1.0 mL/min was chosen to provide a reasonable analysis time and good separation efficiency. The injection volume was set to 10 µL.
Experimental
Instrumentation and Reagents
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Trifluoroacetic acid (TFA).
-
Water (HPLC grade).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 4 µm |
| Mobile Phase | Acetonitrile:Water (15:85, v/v) with 0.05% TFA |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 228 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines.[1][2][3][4] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[16] The system suitability was evaluated by injecting five replicate injections of a standard solution. The acceptance criteria are based on United States Pharmacopeia (USP) guidelines.[17][18][19][20]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0[17] |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0%[17] |
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4] The specificity of the method was determined by comparing the chromatograms of a blank (mobile phase), a standard solution, and a sample solution. The peak for this compound should be well-resolved from any other peaks.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[4] The linearity was evaluated by analyzing a series of at least five concentrations of the analyte over the range of 0.5 µg/mL to 50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] Accuracy was determined by the recovery of a known amount of analyte spiked into a blank matrix at three concentration levels (low, medium, and high) covering the specified range. The percentage recovery was calculated.
| Parameter | Acceptance Criteria |
| Recovery | 98.0% - 102.0% |
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[4]
-
Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the test concentration were analyzed on the same day.
-
Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst to assess the intermediate precision.
| Parameter | Acceptance Criteria |
| RSD for Repeatability | ≤ 2.0% |
| RSD for Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4] LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
Based on a previously reported method for a similar compound, the LOD and LOQ were found to be 0.15 µg/mL and 0.50 µg/mL, respectively.[13][14]
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2] The robustness was evaluated by introducing small, deliberate changes to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters were checked after each change.
Results and Discussion
The developed HPLC method provided a well-resolved and symmetric peak for this compound with a retention time of approximately 6.5 minutes. The validation results demonstrated that the method is specific, linear, accurate, precise, and robust for its intended purpose. All system suitability parameters met the acceptance criteria. The validation data will be summarized in a formal validation report.
Conclusion
A simple, rapid, and reliable RP-HPLC method for the quantitative determination of this compound has been successfully developed and validated according to ICH guidelines. The method is suitable for routine quality control analysis and for use in various stages of pharmaceutical development.
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Interrelationship of HPLC Method Validation Parameters.
References
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Lab-Training.com. Retrieved from [Link]
-
Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
Steps for HPLC Method Development. (n.d.). Pharmaguideline. Retrieved from [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. Retrieved from [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). MicroSolv. Retrieved from [Link]
-
Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025, October 15). YouTube. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S. Food and Drug Administration. Retrieved from [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]
-
HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. (n.d.). Walsh Medical Media. Retrieved from [Link]
-
Significant Changes in HPLC System Suitability: New USP Provisions Planned. (2012, April 4). European Compliance Academy. Retrieved from [Link]
-
A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. (2010). PubMed. Retrieved from [Link]
-
General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. (n.d.). USP. Retrieved from [Link]
-
Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. Retrieved from [Link]
-
A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid. (2025, August 9). ResearchGate. Retrieved from [Link]
Sources
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- 6. This compound | 5345-30-2 [chemicalbook.com]
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- 9. pharmasalmanac.com [pharmasalmanac.com]
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- 14. researchgate.net [researchgate.net]
- 15. pharmtech.com [pharmtech.com]
- 16. ftp.uspbpep.com [ftp.uspbpep.com]
- 17. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Significant Changes in HPLC System Suitability: New USP Provisions Planned - ECA Academy [gmp-compliance.org]
- 20. agilent.com [agilent.com]
Protocol for testing (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid in an anti-inflammatory assay
Application Note & Protocol
A Multi-Tiered Assay for Evaluating the Anti-Inflammatory Potential of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, multi-tiered protocol for the systematic evaluation of the anti-inflammatory properties of the novel compound, this compound. The structural characteristics of this compound, particularly the phenylpropenoic acid scaffold and the methylsulfonyl group, suggest a potential mechanism of action as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key mediator in the inflammatory cascade.[1][2] This protocol outlines a logical progression from direct biochemical enzyme inhibition assays to cell-based functional assays and culminates in an acute in vivo model of inflammation. The methodologies are designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of robust and reliable data for drug discovery and development programs.
Scientific Rationale and Strategic Overview
Inflammation is a critical biological response to injury or infection, but its dysregulation leads to chronic diseases such as arthritis and cardiovascular conditions. A central pathway in inflammation involves the conversion of arachidonic acid into prostaglandins by cyclooxygenase (COX) enzymes.[3] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, and COX-2, which is inducible at sites of inflammation.[2][4] Selective inhibition of COX-2 is the mechanism of action for modern non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib, offering anti-inflammatory benefits with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][2]
The test compound, this compound, possesses a sulfonamide-like methylsulfonyl moiety, which is a key structural feature in several selective COX-2 inhibitors that binds to a specific hydrophilic pocket in the COX-2 enzyme.[1] This structural alert provides a strong rationale for investigating its activity as a selective COX-2 inhibitor.
Our testing strategy employs a three-tiered approach:
-
Biochemical Assay: Directly measure the compound's ability to inhibit recombinant human COX-2 enzyme activity to determine its potency (IC50).
-
Cellular Assays: Assess the compound's efficacy in a relevant cellular model of inflammation (LPS-stimulated macrophages) by measuring its effect on downstream inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6).
-
In Vivo Model: Validate the compound's anti-inflammatory activity in a living system using the well-established carrageenan-induced paw edema model in rats.[5][6]
Figure 1: Hypothesized inhibition of the COX-2 pathway by the test compound.
Experimental Workflow: A Step-by-Step Approach
The following workflow provides a clear progression from in vitro to in vivo analysis. It is critical to first establish biochemical potency and cellular activity before committing to resource-intensive animal studies.
Figure 2: Multi-tiered experimental workflow for anti-inflammatory assessment.
Tier 1 Protocol: Direct COX-2 Inhibition Assay (Fluorometric)
This assay directly measures the compound's ability to inhibit the enzymatic activity of purified human COX-2. It is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by COX action on arachidonic acid.[7][8]
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., from Assay Genie, Sigma-Aldrich, or Cayman Chemical)[7][8]
-
This compound (Test Compound)
-
DMSO (Vehicle Solvent)
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Protocol:
-
Reagent Preparation: Prepare all kit components (Assay Buffer, COX Probe, COX-2 enzyme, Arachidonic Acid) according to the manufacturer's instructions. Keep the reconstituted enzyme on ice.[8]
-
Compound Dilution:
-
Prepare a 10 mM stock solution of the test compound and Celecoxib in DMSO.
-
Create a serial dilution series (e.g., 100 µM to 0.01 µM) in Assay Buffer to determine the IC50. Ensure the final DMSO concentration in the well is <1%.
-
-
Plate Setup:
-
Enzyme Control (EC): 10 µL Assay Buffer.
-
Inhibitor Control (IC): 10 µL of a high concentration of Celecoxib (e.g., 10 µM final concentration).
-
Test Compound Wells: 10 µL of each dilution of the test compound.
-
Solvent Control: If concerned about DMSO effects, include a well with the highest concentration of DMSO used.
-
-
Enzyme Addition:
-
Prepare the COX-2 Enzyme Mix as per the kit protocol.
-
Add 80 µL of the Enzyme Mix to all wells.
-
Incubate for 10-15 minutes at 25°C, protected from light.
-
Scientist's Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.
-
-
Initiate Reaction:
-
Prepare the Arachidonic Acid/NaOH solution as per the kit protocol.
-
Add 10 µL of this solution to all wells to start the reaction.
-
-
Measurement: Immediately begin measuring fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).[8]
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100
-
Plot percent inhibition versus log[Inhibitor] and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
| Parameter | Example Value | Interpretation |
| Test Compound IC50 | 0.5 µM | Potent inhibition of the COX-2 enzyme. |
| Celecoxib IC50 | 0.45 µM[7] | Validates that the assay is performing correctly. |
Tier 2 Protocols: Cellular Anti-Inflammatory Activity
These assays assess the compound's function in a more complex biological system. The murine macrophage cell line RAW 264.7 is an established model for studying inflammation.[10] When stimulated with lipopolysaccharide (LPS), these cells produce key inflammatory mediators.[11][12]
Figure 3: Workflow for cellular assays using RAW 264.7 macrophages.
Protocol: Nitric Oxide (NO) Production Assay
Principle: Measures the accumulation of nitrite (a stable breakdown product of NO) in the cell culture supernatant using the Griess reagent.[10][13]
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
LPS (from E. coli O111:B4)
-
Griess Reagent (Part A: Sulfanilamide in H3PO4; Part B: NED in H3PO4)[10]
-
Sodium Nitrite (for standard curve)
-
96-well clear microplate
Protocol:
-
Cell Culture: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[13]
-
Treatment: Remove the medium. Add fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control. Incubate for another 24 hours.[10]
-
Griess Reaction:
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Measurement: Measure absorbance at 540 nm.
-
Quantification: Calculate nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percent inhibition of NO production relative to the LPS-only treated cells.
Protocol: Pro-Inflammatory Cytokine Quantification (ELISA)
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.[14][15]
Materials:
-
Supernatants collected from the NO assay experiment.
-
Mouse TNF-α and IL-6 ELISA Kits (e.g., from R&D Systems, Assay Genie)[11][16]
-
Microplate reader (450 nm)
Protocol:
-
Follow the specific instructions provided with the commercial ELISA kit.[17]
-
General Steps:
-
Add standards and collected supernatants to the antibody-precoated plate.
-
Incubate to allow cytokines to bind.
-
Wash the plate.
-
Add the biotin-conjugated detection antibody.
-
Incubate and wash.
-
Add Streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add TMB substrate and incubate for color development.
-
Add Stop Solution.
-
-
Measurement: Read absorbance at 450 nm.
-
Quantification: Calculate cytokine concentrations based on the standard curve. Determine the percent inhibition of cytokine production for the test compound.
| Assay | Control Group | Example Result (Test Compound @ 10 µM) |
| NO Production | LPS Only | 75% Inhibition |
| TNF-α Secretion | LPS Only | 80% Inhibition |
| IL-6 Secretion | LPS Only | 70% Inhibition |
| Cell Viability | Untreated Cells | >95% Viability (Non-toxic) |
Tier 3 Protocol: Carrageenan-Induced Paw Edema in Rats
Principle: This is a classic model of acute inflammation. Subplantar injection of carrageenan induces a reproducible inflammatory response characterized by edema (swelling), which can be measured over time.[6][18] The model is highly sensitive to NSAIDs.[19]
Materials:
-
Male Wistar rats (180-200g)
-
1% (w/v) Lambda Carrageenan suspension in sterile saline
-
Indomethacin or Diclofenac (Positive Control)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
Pletysmometer (for measuring paw volume)
-
Oral gavage needles
Protocol:
-
Acclimatization: Acclimate animals for at least one week before the experiment. Fast animals overnight before dosing, with water ad libitum.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group 1: Vehicle Control + Carrageenan
-
Group 2: Positive Control (e.g., Indomethacin 5 mg/kg, p.o.) + Carrageenan[18]
-
Groups 3-5: Test Compound (e.g., 10, 20, 40 mg/kg, p.o.) + Carrageenan
-
-
Dosing: Administer the vehicle, positive control, or test compound via oral gavage 60 minutes before the carrageenan injection.
-
Baseline Measurement: Just before carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer (V0).
-
Induction of Edema: Inject 100 µL of 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.[18]
-
Post-Induction Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection (Vt).[18]
-
Scientist's Note: The carrageenan response is biphasic. The early phase (0-2.5h) is mediated by histamine and serotonin, while the late phase (2.5-6h) is primarily driven by prostaglandin synthesis.[20] Inhibition in the late phase is strongly indicative of COX inhibition.
-
-
Data Analysis:
-
Calculate the paw edema volume at each time point: Edema (mL) = Vt - V0.
-
Calculate the percent inhibition of edema for each treated group relative to the vehicle control group at each time point: % Inhibition = [(Edema_Control - Edema_Treated) / Edema_Control] * 100
-
Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine significance.
-
| Time (hours) | Vehicle Control (Edema in mL) | Test Compound @ 20 mg/kg (% Inhibition) | Indomethacin @ 5 mg/kg (% Inhibition) |
| 1 | 0.35 ± 0.04 | 25.1% | 30.5% |
| 2 | 0.68 ± 0.06 | 45.3% | 51.2%** |
| 3 | 0.95 ± 0.08 | 60.7% | 65.8% |
| 4 | 0.88 ± 0.07 | 58.2% | 63.1% |
| 5 | 0.76 ± 0.05 | 55.4% | 60.3% |
| p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. |
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Evaluating the In Vivo Efficacy of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic Acid: Application Notes and Protocols for Preclinical Research
Introduction: Unveiling the Therapeutic Potential of a Novel Cinnamic Acid Derivative
(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid is a cinnamic acid derivative distinguished by a methylsulfonylphenyl group, a chemical moiety frequently associated with selective inhibition of cyclooxygenase-2 (COX-2). The COX-2 enzyme is a key mediator in the inflammatory cascade, catalyzing the production of prostaglandins that drive pain, inflammation, and fever. Its upregulation is a hallmark of numerous inflammatory disorders and is also implicated in the pathogenesis of certain cancers. Consequently, selective COX-2 inhibitors represent a significant class of therapeutic agents.
This guide provides a comprehensive overview of established in vivo animal models and detailed protocols for the preclinical evaluation of this compound's efficacy. The methodologies described herein are designed to furnish researchers, scientists, and drug development professionals with the necessary tools to rigorously assess the compound's anti-inflammatory, analgesic, and potential anti-cancer properties in a scientifically sound and ethically responsible manner.
Section 1: Foundational In Vivo Models for Anti-Inflammatory and Analgesic Efficacy
The primary therapeutic indication for a putative COX-2 inhibitor is the amelioration of inflammation and associated pain. The following animal models are industry-standard for assessing these endpoints.
Acute Inflammation: Carrageenan-Induced Paw Edema in Rats
This model is a cornerstone for the rapid screening of acute anti-inflammatory activity. The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rat's paw elicits a reproducible, biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after the first hour) is predominantly driven by prostaglandins, making it particularly relevant for evaluating COX inhibitors.[1][2]
Experimental Workflow:
Figure 1: Workflow for Carrageenan-Induced Paw Edema Assay.
Detailed Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (180-200 g) are commonly used.[3]
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to control (vehicle), positive control (e.g., Indomethacin 5 mg/kg), and test compound groups.
-
Dosing: Administer this compound, vehicle, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes before carrageenan injection.[1][4]
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of lambda carrageenan in sterile saline into the subplantar surface of the right hind paw.[1]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[1]
-
Data Analysis:
-
The degree of paw swelling is calculated as the difference in paw volume before and after carrageenan injection.
-
The percentage inhibition of edema is calculated as: [(Control Edema - Treated Edema) / Control Edema] x 100.
-
| Parameter | Specification | Source |
| Animal Model | Male Wistar or Sprague-Dawley Rats (180-200g) | [3] |
| Inducing Agent | 1% Lambda Carrageenan in sterile saline | [1] |
| Injection Volume | 0.1 mL into subplantar surface of hind paw | [1] |
| Primary Endpoint | Paw volume measurement via plethysmometer | [1] |
| Time Points | Baseline, 1, 2, 3, 4, 5 hours post-induction | [1] |
| Positive Control | Indomethacin (5 mg/kg, i.p.) | [1] |
Chronic Inflammation: Adjuvant-Induced Arthritis in Rats
The Adjuvant-Induced Arthritis (AIA) model in rats is a well-established model of chronic inflammation that shares some pathological features with human rheumatoid arthritis. It is induced by a single injection of Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis. This model is characterized by a robust and measurable polyarticular inflammation, bone resorption, and periosteal bone proliferation.[8][9][10]
Detailed Protocol:
-
Animals: Lewis or Sprague-Dawley rats (6-12 weeks old) are susceptible strains.[8][10]
-
Induction of Arthritis: A single subcutaneous injection of 0.1 mL of CFA (containing 10 mg/mL heat-killed M. tuberculosis) is administered at the base of the tail.[11]
-
Dosing Regimen:
-
Prophylactic: Begin dosing with the test compound on day 0 (day of induction) and continue for the duration of the study.
-
Therapeutic: Begin dosing after the onset of clinical signs of arthritis (typically around day 10-12).
-
-
Clinical Assessment of Arthritis:
-
Arthritis severity is scored visually on a scale of 0-4 for each paw, based on erythema and swelling.[10]
-
Paw volume or thickness can be measured with a plethysmometer or calipers.
-
Body weight should be monitored regularly.
-
-
Endpoint Analysis (Day 21-28):
-
Histopathology: Collect hind paws, fix, decalcify, and embed in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation, and Safranin O or Toluidine Blue for cartilage damage. Tartrate-resistant acid phosphatase (TRAP) staining can be used to identify osteoclasts.[12][13][14][15]
-
Biomarker Analysis: Serum or paw tissue can be analyzed for inflammatory cytokines and bone resorption markers.
-
| Parameter | Specification | Source |
| Animal Model | Lewis or Sprague-Dawley Rats (6-12 weeks old) | [8][10] |
| Inducing Agent | Complete Freund's Adjuvant (CFA) with 10 mg/mL M. tuberculosis | [8][9] |
| Induction | 0.1 mL subcutaneous injection at the base of the tail | [11] |
| Disease Onset | Day 10-14 post-induction | [10] |
| Primary Endpoints | Clinical arthritis score, paw volume/thickness | [10] |
| Secondary Endpoints | Histopathology of joints, inflammatory biomarkers | [12][13][14][15] |
Autoimmune Arthritis: Collagen-Induced Arthritis in Mice
The Collagen-Induced Arthritis (CIA) model in mice is a widely used autoimmune model of rheumatoid arthritis, as it shares significant immunological and pathological characteristics with the human disease. The model is induced by immunization with type II collagen emulsified in CFA.[16][17][18]
Detailed Protocol:
-
Animals: DBA/1 mice (8-10 weeks old) are a highly susceptible strain.[16][19]
-
Immunization (Day 0): Anesthetize mice and administer a 0.1 mL subcutaneous injection of an emulsion of bovine or chicken type II collagen in CFA at the base of the tail.[16]
-
Booster Immunization (Day 21): Administer a 0.1 mL subcutaneous injection of an emulsion of type II collagen in Incomplete Freund's Adjuvant (IFA) at a different site near the base of the tail.[16]
-
Clinical Assessment:
-
Endpoint Analysis:
| Parameter | Specification | Source |
| Animal Model | DBA/1 Mice (8-10 weeks old) | [16][19] |
| Primary Immunization | 0.1 mL of Type II Collagen in CFA, subcutaneous | [16] |
| Booster Immunization | 0.1 mL of Type II Collagen in IFA, subcutaneous (Day 21) | [16] |
| Disease Onset | Day 26-35 post-primary immunization | [16] |
| Primary Endpoints | Clinical arthritis score, paw thickness | [16] |
| Secondary Endpoints | Histopathology, serum anti-collagen antibodies, cytokines | [12][13][14][15] |
Section 2: Assessment of Analgesic Properties
Evaluating the analgesic efficacy of this compound is crucial. The following tests measure sensitivity to thermal and mechanical stimuli.
Thermal Hyperalgesia: Hot Plate Test
The hot plate test is a classic method for assessing the response to a thermal pain stimulus and is effective for evaluating centrally acting analgesics.[20][21][22][23]
Experimental Workflow:
Figure 2: Workflow for the Hot Plate Test.
Detailed Protocol:
-
Apparatus: A commercially available hot plate apparatus with a controlled surface temperature.
-
Procedure:
-
Set the hot plate temperature to a constant, non-injurious temperature (typically 52-55°C).[20][22]
-
Administer the test compound at various doses.
-
At a predetermined time after dosing, place the animal on the hot plate.
-
Record the latency (in seconds) to a nocifensive response, such as paw licking, flicking, or jumping.[20]
-
A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.[20]
-
-
Data Analysis: An increase in the latency to respond compared to the vehicle-treated group indicates an analgesic effect.
Mechanical Allodynia: Von Frey Test
The von Frey test assesses mechanical allodynia, which is a pain response to a normally non-painful stimulus. This is particularly relevant for chronic pain states.[24][25][26]
Detailed Protocol:
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.
-
Procedure:
-
Place the animal in a testing chamber with a mesh floor that allows access to the plantar surface of the paws.
-
Allow the animal to acclimate to the chamber.
-
Apply von Frey filaments of increasing force to the mid-plantar surface of the hind paw until the filament bends.[26]
-
A positive response is a sharp withdrawal of the paw.
-
The "up-down" method is often used to determine the 50% paw withdrawal threshold.[26]
-
-
Data Analysis: An increase in the paw withdrawal threshold in the treated group compared to the control group indicates an anti-allodynic effect.
Section 3: Investigating Anti-Cancer Potential
Given that COX-2 is overexpressed in various cancers and contributes to tumorigenesis, evaluating the anti-cancer activity of this compound is a logical extension of its preclinical characterization.[27]
Xenograft Tumor Models
Human tumor xenograft models in immunocompromised mice are the standard for assessing the in vivo anti-cancer efficacy of novel compounds.[28]
Detailed Protocol:
-
Animals: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.
-
Cell Lines: Select a human cancer cell line known to express COX-2 (e.g., certain colon, breast, or lung cancer cell lines).
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of the mice.
-
Dosing: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups and begin dosing with the test compound.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.[28]
-
Endpoint Analysis:
-
At the end of the study, tumors are excised and weighed.
-
Immunohistochemistry: Tumor sections can be stained for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
-
Western Blot/ELISA: Tumor lysates can be analyzed for levels of COX-2, PGE2, and other relevant signaling proteins.
-
| Parameter | Specification | Source |
| Animal Model | Athymic Nude or SCID Mice | [28] |
| Tumor Induction | Subcutaneous injection of human cancer cells | [28] |
| Primary Endpoint | Tumor volume and weight | [28] |
| Secondary Endpoints | Immunohistochemistry (Ki-67, cleaved caspase-3, CD31), Western Blot/ELISA for biomarkers | [28] |
Section 4: Scientific Integrity and Ethical Considerations
The trustworthiness of preclinical data hinges on rigorous experimental design and adherence to ethical guidelines for animal welfare.
-
Blinding and Randomization: All studies should be conducted in a blinded manner, and animals should be randomly assigned to treatment groups.
-
Animal Welfare: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Researchers must adhere to guidelines for minimizing pain and distress, such as those provided by the IASP and NIH.[29][30] Humane endpoints should be established to prevent unnecessary suffering.
-
Statistical Analysis: Appropriate statistical methods should be used to analyze the data and determine the significance of the findings.
Conclusion
The in vivo models and protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound. By systematically assessing its anti-inflammatory, analgesic, and potential anti-cancer properties, researchers can build a strong preclinical data package to support its further development as a novel therapeutic agent. The emphasis on standardized protocols, quantitative endpoints, and ethical considerations will ensure the generation of high-quality, reproducible, and reliable data.
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Hayer, S., et al. (2021). 'SMASH' recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models. Annals of the Rheumatic Diseases, 80(10), 1247-1258. Available at: [Link]
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Kiyoi, T. (2024). Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice. Methods in Molecular Biology, 2766, 43-53. Available at: [Link]
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Ferrier, J., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Bio-protocol, 6(18), e1934. Available at: [Link]
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Hayer, S., et al. (2021). 'SMASH' recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models. Annals of the Rheumatic Diseases. Available at: [Link]
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Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]
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Brand, D. D. (2016). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol, 6(19), e1958. Available at: [Link]
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Maze Engineers. (n.d.). Rodent Hot/Cold Plate Pain Assay. Available at: [Link]
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Journal of Clinical and Diagnostic Research. (2016). Analgesia, Hot plate test, Metabotropic, Tail flick test. Available at: [Link]
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Williams, A. S., et al. (2020). Bench to Bedside: Modelling Inflammatory Arthritis. Biology, 9(9), 291. Available at: [Link]
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Hayer, S., et al. (2021). 'SMASH' recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models. ResearchGate. Available at: [Link]
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Kiyoi, T. (2018). Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice. Springer. Available at: [Link]
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Bio-protocol. (2018). 2.10. von Frey Test for Determining Mechanical Allodynia. Available at: [Link]
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Bio-protocol. (2017). Mechanical allodynia (von Frey filament stimulation). Available at: [Link]
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Chondrex, Inc. (n.d.). A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Available at: [Link]
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Kiyoi, T. (2018). Histological Analysis of Arthritic Joints. Methods in Molecular Biology, 1868, 29-39. Available at: [Link]
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Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Available at: [Link]
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Chondrex, Inc. (2017). Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Available at: [Link]
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Brand, D. D., et al. (2007). Collagen-induced arthritis. Nature Protocols, 2(5), 1269-1275. Available at: [Link]
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Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121. Available at: [Link]
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Taconic Biosciences. (n.d.). Collagen Induced Arthritis in DBA1 Mice. Available at: [Link]
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El-Tedawy, M. A., et al. (2020). Carrageenan paw edema. Bio-protocol, 10(1), e3483. Available at: [Link]
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Chondrex, Inc. (n.d.). Adjuvant-Induced Arthritis Model. Available at: [Link]
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USDA National Agricultural Library. (n.d.). Reducing Animals' Pain and Distress. Available at: [Link]
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de A. A. L., et al. (2012). Systemic changes following carrageenan-induced paw inflammation in rats. Inflammation Research, 61(11), 1275-1283. Available at: [Link]
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ResearchGate. (n.d.). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Available at: [Link]
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Loram, L. C., et al. (2007). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. International Immunopharmacology, 7(12), 1546-1555. Available at: [Link]
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Melior Discovery. (n.d.). The HepG2 Xenograft Model for Liver Cancer. Available at: [Link]
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Scilit. (2022). 2022 WSAVA guidelines for the recognition, assessment and treatment of pain. Available at: [Link]
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Pan, Y., et al. (2013). COX-2 Inhibition Potentiates Anti-Angiogenic Cancer Therapy and Prevents Metastasis in Preclinical Models. PLoS ONE, 8(7), e69385. Available at: [Link]
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American Animal Hospital Association. (2022). 2022 AAHA Pain Management Guidelines for Dogs and Cats. Available at: [Link]
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How to prepare a stock solution of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid for cell culture
Application Note & Protocol
Topic: Preparation of a Stock Solution of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic Acid for Cell Culture Applications
Introduction
This compound is a small molecule compound utilized in various research applications. The accuracy and reproducibility of in vitro studies involving this compound are critically dependent on the precise and consistent preparation of its solutions. Due to its chemical properties, particularly its limited solubility in aqueous media, a standardized protocol for creating a high-concentration stock solution in an appropriate organic solvent is essential. This is followed by a carefully executed dilution into the final cell culture medium to achieve the desired working concentration while minimizing solvent-induced cytotoxicity.
This document provides a detailed, field-proven methodology for the preparation, storage, and use of this compound solutions in a cell culture context. The protocols herein are designed to ensure solution stability, concentration accuracy, and experimental validity, thereby serving as a foundational guide for researchers, scientists, and drug development professionals.
Section 1: Compound Properties & Safety Precautions
Chemical Properties Summary
A thorough understanding of the compound's physical and chemical characteristics is the first step in developing a robust preparation protocol.
| Property | Value | Source / Note |
| Chemical Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₀O₄S | [1] |
| Molecular Weight | 226.25 g/mol | Calculated from the molecular formula. |
| CAS Number | 89694-24-6, 5345-30-2 | Multiple CAS numbers may be associated with this compound. Always verify the CAS number provided by your specific supplier.[2][3] |
| Appearance | White to light yellow crystalline solid | Based on typical supplier data.[4][5] |
| Solubility | Poorly soluble in water. Soluble in Dimethyl Sulfoxide (DMSO). | DMSO is a highly effective polar aprotic solvent for a wide array of organic materials, making it an ideal choice for stock solution preparation.[6] |
| Melting Point | ~154-156 °C | [3][7] |
Health & Safety Information
Adherence to safety protocols is paramount when handling any chemical compound. Based on safety data for structurally related compounds, this compound should be handled with care.
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8][9]
-
Precautionary Measures:
-
Always handle the compound within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.[4][8]
-
Avoid inhalation of dust or powder.[5]
-
In case of contact with eyes or skin, rinse immediately and thoroughly with water.[9]
-
Consult the Safety Data Sheet (SDS) provided by your supplier for comprehensive handling and disposal information.[8][10]
-
Section 2: Protocol for High-Concentration Stock Solution (10 mM in DMSO)
Principle
The primary objective is to create a sterile, high-concentration stock solution that can be stored for an extended period and easily diluted into cell culture medium for experiments. Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solvating power for this compound and its miscibility with aqueous culture media.[6] Preparing a concentrated stock, such as 1000x or 10,000x the highest final concentration, ensures that the final volume of DMSO in the culture medium is kept to a minimum (typically ≤0.1%) to avoid solvent-induced artifacts.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a sterile stock solution.
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (PTFE or other DMSO-compatible membrane)
-
Sterile syringe (e.g., 5 mL)
Step-by-Step Protocol
-
Calculation of Required Mass:
-
The fundamental formula is: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) .
-
Example for 1 mL of a 10 mM stock solution:
-
Concentration = 10 mM = 0.010 mol/L
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 226.25 g/mol
-
Mass = 0.010 mol/L × 0.001 L × 226.25 g/mol = 0.00226 g = 2.26 mg
-
-
-
Weighing the Compound:
-
Using an analytical balance, carefully weigh out the calculated mass (e.g., 2.26 mg) of the compound onto weighing paper.
-
Expert Tip: For accuracy, it is often easier to weigh a slightly larger mass (e.g., 10-20 mg) and adjust the volume of DMSO accordingly to achieve the target concentration. This minimizes the percentage error associated with weighing very small quantities.
-
-
Dissolution:
-
Carefully transfer the weighed powder into a sterile microcentrifuge tube.
-
Add the calculated volume of cell culture-grade DMSO (e.g., 1 mL for 2.26 mg).
-
Cap the tube tightly and vortex vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure no solid particles remain. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied, followed by vortexing.
-
-
Sterilization:
-
Draw the DMSO solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe. Crucially, ensure the filter membrane is compatible with DMSO (e.g., PTFE). Using an incompatible filter (like cellulose acetate) can lead to filter dissolution and contamination of your stock.
-
Dispense the solution through the filter into a new sterile tube. This step removes any potential microbial contaminants without using heat, which could degrade the compound.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Causality: Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination of the entire stock.[11]
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light. Properly stored, DMSO stocks are typically stable for several months to a year.
-
Section 3: Protocol for Preparing Working Solutions in Cell Culture Medium
Principle
This protocol involves diluting the high-concentration DMSO stock into a pre-warmed cell culture medium to achieve the final desired experimental concentration. The dilution must be performed aseptically. It is vital to prepare a "vehicle control" — a culture treated with an equivalent amount of DMSO as the highest concentration used for the compound — to distinguish the compound's effects from those of the solvent.
Workflow for Serial Dilution
Caption: Aseptic preparation of a working solution.
Step-by-Step Protocol
-
Thaw Stock and Prepare Medium:
-
Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.
-
Warm the required volume of complete cell culture medium (containing serum and other supplements) in a 37°C water bath.
-
-
Calculate Dilution Volumes:
-
Use the dilution formula: M₁V₁ = M₂V₂
-
M₁ = Concentration of stock solution (10 mM or 10,000 µM)
-
V₁ = Volume of stock solution to add (the unknown)
-
M₂ = Desired final concentration in medium
-
V₂ = Final volume of medium
-
-
Example Dilutions (for a final volume of 10 mL of medium):
-
| Desired Final Concentration (M₂) | Calculation (V₁ = M₂V₂ / M₁) | Volume of 10 mM Stock to Add (V₁) | Final DMSO % |
| 1 µM | (1 µM × 10 mL) / 10,000 µM | 1 µL | 0.01% |
| 10 µM | (10 µM × 10 mL) / 10,000 µM | 10 µL | 0.1% |
| 50 µM | (50 µM × 10 mL) / 10,000 µM | 50 µL | 0.5% |
| 100 µM | (100 µM × 10 mL) / 10,000 µM | 100 µL | 1.0% |
-
Prepare Working Solution:
-
In a sterile tube, add the calculated volume of the 10 mM stock solution to the pre-warmed medium.
-
Best Practice: To ensure rapid and uniform mixing and to avoid localized high concentrations of DMSO, gently pipette the stock solution directly into the bulk of the medium while swirling the tube, rather than onto the wall of the tube.
-
Mix thoroughly by gently pipetting up and down or by inverting the capped tube several times.
-
-
Prepare Vehicle Control:
-
In a separate tube, prepare a vehicle control by adding the same volume of pure DMSO as used for the highest concentration of the compound. For the example table above, you would add 100 µL of DMSO to 9.9 mL of medium to create a 1.0% DMSO control.
-
-
Administer to Cells:
-
Remove the old medium from your cell culture plates or flasks and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Section 4: Quality Control and Best Practices
-
Visual Inspection: Before each use, visually inspect the thawed stock aliquot for any signs of precipitation. If crystals have formed, warm the tube to 37°C and vortex to redissolve completely before use.
-
Aseptic Technique: All dilutions into culture medium must be performed in a certified biological safety cabinet (BSC) to maintain sterility.[12]
-
Record Keeping: Maintain a detailed log of stock solution preparation dates, lot numbers of the compound, and dates of use.
-
DMSO Toxicity: Be aware that DMSO concentrations above 0.5-1.0% can be toxic to many cell lines. Always run a dose-response curve for DMSO on your specific cell line to determine its tolerance if you plan to exceed a 0.1% final concentration.
-
Consistency is Key: Use the same protocol and batches of stock solution for a series of related experiments to ensure the highest level of reproducibility.
References
-
Safety Data Sheet (2008-08-27). Alfa Aesar. [Link]
-
MSDS - Etoricoxib Impurity 2. KM Pharma Solution Private Limited. [Link]
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Preparing Stock Solutions. PhytoTech Labs. [Link]
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4-(Methylsulfonyl)phenylacetic acid - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
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SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]
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Basic Cell Culture Processes and Procedures. Nikon Healthcare. [Link]
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Preparation of cell culture media. Cellculture2 - Altervista. [Link]
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This compound - PubChemLite. PubChemLite. [Link]
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2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16... PubChem. [Link]
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Propionic acid - Wikipedia. Wikipedia. [Link]
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Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]
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Chemical Properties of 2-Propenoic acid, 3-phenyl-, methyl ester (CAS 103-26-4). Cheméo. [Link]
- Cell culture medium and process for protein expression...
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Application Note: Evaluating the Anti-Inflammatory Efficacy of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid in a Carrageenan-Induced Paw Edema Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting Inflammation with Precision
Inflammation is a critical biological response to harmful stimuli, but its dysregulation contributes to numerous chronic diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily by inhibiting cyclooxygenase (COX) enzymes. The discovery of two COX isoforms, the constitutively expressed COX-1, which is crucial for physiological functions like gastrointestinal protection, and the inducible COX-2, which is upregulated at sites of inflammation, has paved the way for the development of selective COX-2 inhibitors.[1][2] These selective inhibitors aim to provide potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1]
(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid is a compound featuring the 4-(methylsulfonyl)phenyl group, a key pharmacophore in many selective COX-2 inhibitors like Celecoxib and Rofecoxib.[3][4] This structural motif is instrumental in the selective inhibition of the COX-2 isozyme.[1] This application note provides a comprehensive guide to evaluating the anti-inflammatory potential of this compound using the carrageenan-induced paw edema model in rats, a well-established and highly reproducible model for acute inflammation.[5][6][7]
The Carrageenan-Induced Paw Edema Model: A Closer Look
The subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw triggers a localized, acute, and well-characterized inflammatory response.[5][6] This response is biphasic:
-
Early Phase (0-2.5 hours): Characterized by the release of histamine, serotonin, and bradykinin, leading to increased vascular permeability.[8][9]
-
Late Phase (2.5-6 hours): Dominated by the infiltration of neutrophils and the production of prostaglandins, primarily through the action of COX-2.[8][9][10] This phase is also associated with the release of pro-inflammatory cytokines like TNF-α and IL-1β.[9][10]
The peak of the edema is typically observed around 3 to 5 hours post-carrageenan injection.[5][11] By measuring the increase in paw volume over time, researchers can quantify the extent of the inflammatory response and assess the efficacy of anti-inflammatory compounds.
Experimental Design and Protocol
This protocol is designed for a robust and reproducible assessment of this compound.
Materials and Reagents
-
This compound
-
Carrageenan (Lambda, Type IV)
-
Vehicle (e.g., 0.5% Carboxymethylcellulose in saline)
-
Positive Control: Celecoxib or Indomethacin
-
Saline (0.9% NaCl)
-
Plethysmometer
-
Male Wistar rats (180-220g)
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Step-by-Step Protocol
-
Animal Preparation: Acclimatize male Wistar rats for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Grouping: Randomly divide the animals into experimental groups (n=6 per group):
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[5]
-
Compound Administration: Administer the respective compounds or vehicle orally (p.o.) via gavage. The volume is typically 1 mL/100g body weight.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.[5][6]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[5]
Data Analysis and Interpretation
-
Calculate Paw Edema: For each animal at each time point, calculate the increase in paw volume:
-
Edema (mL) = Vₜ - V₀[5]
-
-
Calculate Percentage Inhibition: Determine the percentage inhibition of edema for each treated group relative to the vehicle control group at each time point, especially at the peak inflammation (typically 3-4 hours).
-
% Inhibition = [(Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control] x 100
-
Expected Outcomes
The vehicle control group should exhibit a time-dependent increase in paw volume, peaking around 3-5 hours post-carrageenan injection.[5][11] The positive control, Celecoxib, is expected to significantly reduce paw edema, particularly in the later phase of inflammation.[15] If this compound is an effective anti-inflammatory agent, it will demonstrate a dose-dependent reduction in carrageenan-induced paw edema.
Data Presentation
| Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition at 4h |
| 4 hours post-carrageenan | |||
| Vehicle Control | - | Value | 0% |
| Positive Control (Celecoxib) | 30 | Value | Value |
| Test Compound | 10 | Value | Value |
| Test Compound | 30 | Value | Value |
| Test Compound | 100 | Value | Value |
Mechanism of Action: The COX-2 Pathway
The anti-inflammatory effect of this compound is hypothesized to be mediated through the selective inhibition of the COX-2 enzyme.
Caption: Inhibition of the COX-2 pathway by the test compound.
Optional Follow-Up Studies
To further validate the mechanism of action, consider the following analyses on the inflamed paw tissue collected at the end of the experiment:
-
Biochemical Assays: Measure levels of Prostaglandin E2 (PGE₂), TNF-α, and IL-1β to confirm that the anti-inflammatory effect is associated with a reduction in these key mediators.[10][12]
-
Myeloperoxidase (MPO) Assay: Quantify neutrophil infiltration into the inflamed tissue.[9]
-
Histopathology: Perform histological examination of the paw tissue to assess cellular infiltration and tissue damage.[9]
Conclusion
The carrageenan-induced paw edema model is a robust and reliable method for the in vivo screening of acute anti-inflammatory activity.[5][6] This application note provides a detailed protocol for evaluating the efficacy of this compound, a putative selective COX-2 inhibitor. By following this guide, researchers can obtain valuable data on the compound's dose-dependent anti-inflammatory effects and gain insights into its mechanism of action.
References
-
Ghasemzadeh-Moghaddam, H., et al. (2021). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences, 24(1), 53-61. Available from: [Link]
-
Creative Biolabs. Carrageenan induced Paw Edema Model. Available from: [Link]
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]
-
Hajhashemi, V., et al. (2017). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Journal of Research in Medical Sciences, 22, 99. Available from: [Link]
-
Ghasemzadeh-Moghaddam, H., et al. (2021). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences, 24(1), 53-61. Available from: [Link]
-
Ghasemzadeh-Moghaddam, H., et al. (2021). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. ResearchGate. Available from: [Link]
-
ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Available from: [Link]
-
Seibert, K., et al. (1994). Effect of COX inhibitors on carrageenan-induced edema and hyperalgesia in the rat footpad. ResearchGate. Available from: [Link]
-
Cicala, C., et al. (2001). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 133(1), 33-41. Available from: [Link]
-
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. Available from: [Link]
-
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. Available from: [Link]
-
Lira, M. L. S., et al. (2015). Mechanisms Involved in the Anti-Inflammatory Action of a Polysulfated Fraction from Gracilaria cornea in Rats. PLoS ONE, 10(3), e0120247. Available from: [Link]
-
Fares, M., et al. (2018). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry, 10(1), 25-41. Available from: [Link]
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Available from: [Link]
-
Chan, C. C., et al. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. The Journal of Pharmacology and Experimental Therapeutics, 290(2), 551-560. Available from: [Link]
Sources
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms Involved in the Anti-Inflammatory Action of a Polysulfated Fraction from Gracilaria cornea in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 12. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Antimicrobial Evaluation of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Scaffold in the Fight Against Antimicrobial Resistance
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid, a derivative of cinnamic acid, represents a promising scaffold for the design of new antimicrobial drugs. Cinnamic acid and its analogues have a long history of use in traditional medicine and have been shown to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The incorporation of a methylsulfonylphenyl group at the para-position of the phenyl ring is a key structural feature. Electron-withdrawing groups in this position have been associated with enhanced biological activity in related compounds.[5][6] The sulfonyl group, a common moiety in many established therapeutic agents, can participate in hydrogen bonding interactions with biological targets, potentially enhancing the compound's efficacy. This document provides a comprehensive guide for researchers interested in exploring the antimicrobial potential of this compound, from its synthesis to detailed protocols for in vitro evaluation.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 89694-24-6 | N/A |
| Molecular Formula | C₁₀H₁₀O₄S | N/A |
| Molecular Weight | 226.25 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 154-156 °C | N/A |
| Solubility | Soluble in DMSO and methanol | N/A |
Synthesis Protocol: A Perkin Condensation Approach
A plausible and effective method for the synthesis of this compound is the Perkin condensation reaction, adapted from methodologies used for structurally similar compounds.[5] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid.
Materials and Reagents
-
4-(Methylsulfonyl)benzaldehyde
-
Acetic anhydride
-
Triethylamine
-
Anhydrous Sodium Acetate
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(methylsulfonyl)benzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous sodium acetate (1.5 equivalents).
-
Reflux: Heat the reaction mixture to 140-150°C and maintain it under reflux for 5-6 hours with continuous stirring.
-
Hydrolysis: After cooling to room temperature, add water to the reaction mixture and heat it to boiling for 1 hour to hydrolyze the excess acetic anhydride.
-
Acidification and Extraction: Cool the mixture and acidify with concentrated HCl until a precipitate forms. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Hypothesized Mechanism of Antimicrobial Action
The antimicrobial mechanism of this compound is likely multifactorial, drawing upon the established activities of both the cinnamic acid scaffold and the sulfonyl moiety.
-
Disruption of Cell Membrane Integrity: Cinnamic acid and its derivatives are known to disrupt the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death.[2] The lipophilic nature of the phenyl ring facilitates insertion into the lipid bilayer.
-
Inhibition of Cellular Enzymes: The α,β-unsaturated carbonyl system in the propenoic acid chain can act as a Michael acceptor, reacting with nucleophilic residues (such as cysteine) in essential bacterial enzymes, leading to their inactivation.
-
Interference with Biofilm Formation: Many cinnamic acid derivatives have demonstrated the ability to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.[2]
-
Targeting Cell Division: Some cinnamaldehyde derivatives have been shown to inhibit the bacterial cell division protein FtsZ, which is a promising target for new antibiotics.
-
Role of the Sulfonyl Group: The electron-withdrawing nature of the methylsulfonyl group can enhance the reactivity of the cinnamic acid core. Furthermore, the sulfonyl group can form strong hydrogen bonds with amino acid residues in the active sites of bacterial enzymes, contributing to inhibitory activity.
Diagram of Hypothesized Antimicrobial Mechanisms
Caption: Hypothesized antimicrobial mechanisms of the target compound.
Protocols for In Vitro Antimicrobial Susceptibility Testing
Standardized methods for antimicrobial susceptibility testing are crucial for obtaining reliable and reproducible data. The following protocols are based on widely accepted guidelines.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal strains
-
Sterile DMSO (for stock solution)
-
Spectrophotometer
-
Incubator
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in sterile DMSO (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Test compound solution of known concentration
-
Bacterial or fungal strains
Protocol:
-
Plate Preparation: Prepare a bacterial or fungal lawn by evenly spreading a standardized inoculum onto the surface of an MHA plate.
-
Disk Application: Impregnate sterile filter paper disks with a known amount of the test compound solution and place them on the agar surface.
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition: Measure the diameter of the zone of growth inhibition around each disk. The size of the zone is indicative of the antimicrobial activity.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for in vitro antimicrobial evaluation.
Representative Antimicrobial Activity Data (Hypothetical)
The following table presents a hypothetical antimicrobial activity profile for this compound based on activities reported for structurally related compounds.[1][7] Note: This data is for illustrative purposes only and requires experimental verification.
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 8 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Clinical Isolate | 16 |
| Escherichia coli | ATCC 25922 | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 |
| Candida albicans | ATCC 90028 | 32 |
Cytotoxicity and Selectivity
A critical aspect of drug development is to assess the cytotoxicity of a compound against mammalian cells to determine its therapeutic index.
MTT Assay for Mammalian Cell Cytotoxicity
Protocol:
-
Cell Culture: Culture a mammalian cell line (e.g., HEK293, HepG2) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
A favorable selectivity index (IC₅₀ against mammalian cells / MIC against microorganisms) is a key indicator of a promising antimicrobial candidate. Cinnamic acid derivatives have shown variable cytotoxicity, with some demonstrating selectivity towards cancer cell lines over normal cells.[6][8]
Conclusion and Future Directions
This compound presents a compelling starting point for the development of novel antimicrobial agents. Its structural features, combining the established antimicrobial scaffold of cinnamic acid with the potential for enhanced activity from the methylsulfonyl group, warrant thorough investigation. The protocols outlined in this document provide a robust framework for the systematic evaluation of its antimicrobial efficacy, mechanism of action, and safety profile. Future studies should focus on expanding the panel of tested microorganisms, including multidrug-resistant strains, and exploring in vivo efficacy in animal models of infection. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, will be crucial for optimizing the antimicrobial potency and selectivity of this promising class of compounds.
References
-
Design, synthesis, and biological evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases. Journal of Medicinal Chemistry, 48(15), 4975-4985. [Link]
-
Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Journal of Basic and Clinical Pharmacy, 12(3), 69-74. [Link]
-
Antibacterial, Docking, DFT and ADMET Properties Evaluation of Chalcone-Sulfonamide Derivatives Prepared Using ZnO Nanoparticle Catalysis. International Journal of Nanomedicine, 16, 8431–8447. [Link]
-
An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Molecules, 28(7), 3045. [Link]
-
DESIGN, SYNTHESIS AND EVALUATION OF SULFONAMIDE-CONTAINING CHALCONES FOR ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 12(12), 6524-6530. [Link]
-
Structure of cinnamic acid and sulfonamide hybrids. Molecules, 27(19), 6296. [Link]
-
Structure-activity relationship of antibacterial chalcones. Bioorganic & Medicinal Chemistry, 19(11), 3367-3376. [Link]
-
Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. European Journal of Medicinal Chemistry, 46(9), 4344-4349. [Link]
-
Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. Indian Journal of Medical Research, 142(5), 603-609. [Link]
-
Assessment of Therapeutic Bio-Activity of Cinnamoyl Sulfonamide Hydroxamate in Squamous Cell Carcinoma. Cureus, 15(8), e43916. [Link]
-
Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines. Molecules, 20(9), 16364-16379. [Link]
-
Structure of cinnamic acid derivatives with antimicrobial action. Molecules, 27(19), 6296. [Link]
-
Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 26(21), 6475. [Link]
-
Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 26(21), 6475. [Link]
-
Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry, 12(8), 754-762. [Link]
-
Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 26(17), 5313. [Link]
Sources
- 1. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic Acid
Welcome to the technical support resource for the synthesis of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions to help you optimize your synthesis, improve yields, and ensure high purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and established method is the Knoevenagel-Doebner condensation .[1][2] This reaction involves the condensation of 4-(methylsulfonyl)benzaldehyde with malonic acid. The reaction is typically catalyzed by a weak amine base, like piperidine, in a pyridine solvent.[3][4] Pyridine serves a dual role as both the solvent and a promoter for the subsequent decarboxylation step.[2][4]
Q2: What are the specific roles of piperidine and pyridine in the Knoevenagel-Doebner reaction?
Piperidine and pyridine play distinct, crucial roles:
-
Piperidine (Catalyst): As a secondary amine, piperidine acts as a weak base to deprotonate malonic acid, forming a nucleophilic enolate ion.[5] This enolate is the active species that attacks the carbonyl carbon of the 4-(methylsulfonyl)benzaldehyde. Piperidine is generally preferred over stronger bases to prevent the self-condensation of the aldehyde.[4]
-
Pyridine (Solvent & Decarboxylation Promoter): Pyridine is the solvent of choice for this reaction. More importantly, it facilitates the decarboxylation of the intermediate, a substituted benzylidenemalonic acid, to form the final α,β-unsaturated propenoic acid.[1][2][4] The reaction is often heated to reflux in pyridine to ensure the condensation and decarboxylation proceed to completion.
Q3: Why is the (E)-isomer (trans) the predominantly formed product?
The formation of the (E)-isomer is favored due to thermodynamic stability. The intermediate formed after the initial condensation can exist as both (E) and (Z) isomers. However, the (E)-isomer, where the large phenyl and carboxylic acid groups are on opposite sides of the double bond, experiences significantly less steric hindrance. Under the refluxing reaction conditions, equilibration between the isomers is possible, leading to the accumulation of the more stable (E)-product.[4]
Q4: What are the most critical parameters to control for achieving a high yield?
To maximize your yield, focus on these four parameters:
-
Reagent Purity: Use high-purity 4-(methylsulfonyl)benzaldehyde and malonic acid. Impurities in the aldehyde can lead to side reactions, while old or impure malonic acid can be less reactive.
-
Stoichiometry: A slight excess of malonic acid (e.g., 1.1 to 1.5 equivalents) is often used to ensure the complete consumption of the more valuable aldehyde.
-
Temperature and Reaction Time: The reaction typically requires heating to reflux (around 115°C in pyridine) to drive both the condensation and the decarboxylation. Monitor the reaction by TLC to determine the point of completion, which can take several hours.[6]
-
Anhydrous Conditions: While not strictly necessary for all Knoevenagel reactions, minimizing water in the reaction mixture is good practice. Water can potentially hydrolyze intermediates or interfere with the catalyst's activity.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: My reaction yield is consistently low (<60%).
Low yields are the most common issue. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Decarboxylation | The intermediate, 3-[4-(methylsulfonyl)phenyl]-2-carboxypropenoic acid, is stable and may not have fully decarboxylated. This is often due to insufficient heating time or temperature. | Action: Increase the reflux time. Monitor the reaction using TLC, staining for carboxylic acids. Ensure the internal reaction temperature reaches the boiling point of pyridine (~115°C). |
| Premature Product Precipitation | The intermediate or final product might be sparingly soluble in cold pyridine, potentially crashing out of the solution and halting the reaction. | Action: Ensure the reaction mixture remains a homogenous solution during reflux. If solids are present, consider adding a small amount of additional pyridine. |
| Sub-optimal Workup | The product is a carboxylic acid and will be soluble in basic aqueous solutions. If the pH of the aqueous quench is too high, the product will remain in the aqueous layer as its carboxylate salt and be lost. | Action: After quenching the reaction, acidify the aqueous mixture with a strong acid (e.g., 2M HCl) to a pH of 1-2.[6] Confirm the pH with litmus paper. The product should precipitate as a solid. |
| Catalyst Inefficiency | The piperidine catalyst may be old or degraded. | Action: Use freshly opened or recently distilled piperidine for the reaction. |
Problem 2: The final product is impure, showing multiple spots on TLC or broad peaks in NMR.
| Potential Cause | Explanation | Recommended Solution |
| Presence of Starting Material | Unreacted 4-(methylsulfonyl)benzaldehyde or malonic acid is co-precipitating with the product. | Action (Aldehyde): Use a slight excess of malonic acid in the reaction. Purify the final product by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. Action (Malonic Acid): Malonic acid is highly soluble in water. Wash the crude solid product thoroughly with cold water after filtration. |
| Incomplete Decarboxylation | The primary impurity is often the dicarboxylic acid intermediate. | Action: Before workup, ensure the reaction has gone to completion by extending the reflux time. If the impurity is present in the final product, it can sometimes be removed by careful recrystallization, although resubjecting the mixture to the reaction conditions is more effective. |
| Formation of Side Products | At high temperatures, pyridine can sometimes react to form dark, tarry byproducts. | Action: While difficult to avoid completely, ensure the reaction is not overheated. Purify the product via recrystallization, possibly with the use of activated charcoal to remove colored impurities. |
Problem 3: The reaction mixture turned black/tarry.
This usually indicates decomposition, often caused by excessive heat or the presence of impurities that can polymerize. While the desired product may still be present, the yield will be compromised. The best course of action is to carefully perform the acidic workup and attempt to isolate the product from the tar. Purification will require thorough washing and recrystallization, likely with charcoal treatment.
Problem 4: My product does not precipitate upon acidification.
If the product remains dissolved after adding acid, it may have oiled out or formed a supersaturated solution.
-
Action 1: Induce Crystallization: Vigorously stir the acidified mixture in an ice bath.[6] Scratching the inside of the flask with a glass rod at the liquid-air interface can provide nucleation sites.
-
Action 2: Extraction: If precipitation fails, extract the aqueous solution multiple times with an organic solvent like ethyl acetate. The product is more soluble in organic solvents at low pH. Combine the organic layers, dry with a desiccant (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure.[7]
Visualized Workflows and Mechanisms
Overall Synthesis Workflow
Caption: General experimental workflow for the Knoevenagel-Doebner synthesis.
Knoevenagel-Doebner Reaction Mechanism
Caption: Simplified mechanism of the Knoevenagel-Doebner condensation and decarboxylation.
Detailed Experimental Protocol
Materials:
-
4-(Methylsulfonyl)benzaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
Hydrochloric acid (2M solution)
-
Ethanol (reagent grade)
-
Deionized water
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(methylsulfonyl)benzaldehyde (1.0 eq).
-
Reagent Addition: Add malonic acid (1.2 eq) followed by pyridine (sufficient to dissolve the solids, approx. 3-5 mL per gram of aldehyde). Stir the mixture until all solids are dissolved.
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.08-0.10 eq) to the mixture.[6]
-
Reaction: Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-8 hours. The reaction progress can be monitored by taking small aliquots and analyzing them with Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate with a drop of acetic acid). The reaction is complete when the starting aldehyde spot has disappeared.
-
Workup - Quenching: Allow the flask to cool to room temperature. Slowly pour the dark reaction mixture into a beaker containing a stirred mixture of ice and water.
-
Workup - Precipitation: While stirring vigorously, slowly add 2M hydrochloric acid until the pH of the solution is between 1 and 2 (check with pH paper). A precipitate should form.[6]
-
Isolation: Stir the slurry in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove residual pyridine, piperidine hydrochloride, and unreacted malonic acid.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. Slowly add hot water until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to a constant weight.
References
- The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances.
- Knoevenagel Condensation Doebner Modific
- Knoevenagel Condens
- Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal.
- Knoevenagel condens
- Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube.
- 2-phenylpropionic acid - Organic Syntheses Procedure. Organic Syntheses.
Sources
Technical Support Center: Synthesis of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic Acid
Welcome to the technical support center for the synthesis of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important compound. Our focus is on providing in-depth, scientifically-grounded advice to ensure the integrity and success of your experiments.
Troubleshooting Guide & FAQs
This section addresses specific challenges you may face during the synthesis, focusing on the identification and mitigation of common by-products.
Question 1: My final product shows a significant impurity with a similar mass spectrum. What could it be?
This is a common observation, and the most likely culprit is the geometric isomer, (2Z)-3-[4-(Methylsulfonyl)phenyl]propenoic acid.
-
Causality: The formation of the carbon-carbon double bond in both the Knoevenagel condensation and Perkin reaction is not always completely stereoselective. While the trans (E) isomer is thermodynamically more stable and generally the major product, the cis (Z) isomer can form, particularly under certain reaction conditions. The initial product mixture can sometimes be a 50:50 mix of E and Z isomers which equilibrate to the more stable Z-isomer over time.
-
Troubleshooting:
-
Reaction Conditions: Prolonged reaction times or elevated temperatures can sometimes favor the formation of the more stable E-isomer. However, this must be balanced against the potential for other side reactions.
-
Catalyst Choice: The choice of base catalyst in the Knoevenagel condensation can influence the E/Z ratio. Weaker bases often provide better selectivity for the E-isomer.
-
Purification: The E and Z isomers can often be separated by careful recrystallization or chromatography. Due to differences in their polarity and crystal packing, a well-chosen solvent system can selectively precipitate the desired E-isomer.
-
Question 2: I'm observing a by-product that corresponds to the mass of my starting aldehyde. Why is it still present and how can I remove it?
The presence of unreacted 4-(methylsulfonyl)benzaldehyde is a frequent issue, especially in cases of incomplete reaction.
-
Causality:
-
Incomplete Reaction: The condensation reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or deactivation of the catalyst.
-
Stoichiometry: An incorrect stoichiometric ratio of reactants, particularly an excess of the aldehyde, will naturally lead to its presence in the final product mixture. The strong electron-withdrawing nature of the methylsulfonyl group activates the aldehyde for nucleophilic attack, which generally leads to high yields, but reaction conditions still need to be optimal.
-
-
Troubleshooting:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde. Continue the reaction until the aldehyde spot is no longer visible.
-
Stoichiometry Optimization: Ensure the active methylene component (e.g., malonic acid) or acid anhydride is used in a slight excess to drive the reaction to completion.
-
Purification: Unreacted aldehyde can typically be removed during the work-up. Washing the crude product with a suitable solvent in which the aldehyde is soluble but the desired product is not, can be effective. Recrystallization is also a powerful technique for removing less polar starting materials from the more polar carboxylic acid product.
-
Question 3: My NMR spectrum shows complex signals that don't correspond to the desired product or the Z-isomer. What other by-products could be forming?
Beyond the geometric isomer, other side reactions can lead to unexpected by-products. One significant possibility is the formation of Michael addition products.
-
Causality: The desired product, an α,β-unsaturated carboxylic acid, contains an electrophilic double bond that can be susceptible to nucleophilic attack by the enolate of the active methylene compound (e.g., malonate). This is a classic Michael addition reaction. This is more likely to occur if there is a high concentration of the deprotonated active methylene compound.
-
Troubleshooting:
-
Control of Base: Using a catalytic amount of a weak base is crucial. A large excess of a strong base can lead to a higher concentration of the nucleophilic enolate, promoting the Michael addition side reaction.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the Michael addition reaction relative to the desired condensation.
-
Purification: Michael adducts are typically more polar and have a higher molecular weight than the desired product. They can often be separated by column chromatography or fractional crystallization.
-
Question 4: In my Perkin reaction, I'm seeing evidence of decarboxylation. Is this expected?
Yes, decarboxylation can be a competing side reaction in the Perkin reaction.
-
Causality: The mechanism of the Perkin reaction involves several intermediates. Under the high temperatures often required for this reaction, decarboxylation of certain intermediates can occur, leading to the formation of stilbene-type by-products.
-
Troubleshooting:
-
Temperature Control: Carefully controlling the reaction temperature is critical. Use the lowest temperature that allows for a reasonable reaction rate to minimize decarboxylation.
-
Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of side reactions. Monitor the reaction progress and stop it once the desired product formation has plateaued.
-
Experimental Protocols
Protocol 1: HPLC Analysis of this compound and its Isomeric Impurity
This protocol provides a general method for the separation and quantification of the E and Z isomers.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% trifluoroacetic acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 30 °C |
Procedure:
-
Prepare a standard solution of a reference sample of this compound.
-
Prepare a sample of your reaction mixture, dissolving a small amount in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
The E-isomer is typically the major peak with a longer retention time than the Z-isomer due to its more planar structure leading to stronger interaction with the C18 stationary phase.
-
Quantify the percentage of each isomer by integrating the peak areas. A similar method has been used for the separation of stereoisomers of related compounds.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for purifying the final product and removing common by-products.
Procedure:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the desired product has good solubility at elevated temperatures and poor solubility at room temperature (e.g., ethanol, isopropanol, or a mixture of solvents).
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the precipitate.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
-
Assess the purity of the recrystallized product using HPLC (Protocol 1) and melting point analysis.
Visualizing Reaction Pathways and By-product Formation
To better understand the chemical transformations discussed, the following diagrams illustrate the key reaction mechanisms and potential side reactions.
Caption: Knoevenagel condensation pathway and potential by-products.
Caption: Perkin reaction pathway and a potential decarboxylation side reaction.
References
-
A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. [Link]
-
Perkin Reaction. J&K Scientific LLC. [Link]
-
A Concise Introduction of Perkin Reaction. Longdom Publishing. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
Perkin reaction. Wikipedia. [Link]
-
Perkin Reaction Mechanism. BYJU'S. [Link]
-
Perkin Reaction Mechanism. sathee jee - IIT Kanpur. [Link]
-
The Perkin Reaction and Related Reactions. Organic Reactions. [Link]
-
Knoevenagel condensation mechanism and applications. Purechemistry. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
. The Royal Society of Chemistry. [Link]
-
Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. ResearchGate. [Link]
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with... ResearchGate. [Link]
- Knoevenagel Condensation Shadowed by Michael Addition & O-Alkylation of Resorcinol, Malononitrile and Benzadehyde to form
Stability issues of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid in aqueous solutions
Welcome to the technical support center for (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and address common stability issues encountered when working with this compound in aqueous solutions. Our goal is to equip you with the necessary knowledge to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The main stability concerns for this compound in aqueous solutions are photodegradation, pH-dependent hydrolysis, and potential for precipitation. The propenoic acid moiety, in particular the carbon-carbon double bond, is susceptible to cis-trans isomerization upon exposure to light.[1][2] Extreme pH conditions and elevated temperatures can also promote hydrolysis or other degradative reactions.
Q2: How should I prepare stock and working solutions of this compound?
A2: this compound has limited solubility in water. It is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[3] For aqueous experimental conditions, this stock solution can then be serially diluted into your aqueous buffer. It is crucial to consider the final concentration of the organic solvent in your working solution, as it may impact your experimental system. Always use high-purity solvents to avoid introducing contaminants that could affect stability.
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
A3: To minimize degradation, aqueous solutions of this compound should be stored at -20°C or -80°C in amber vials to protect from light. It is advisable to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles. For short-term storage (a few hours), solutions may be kept at 2-8°C, protected from light.
Q4: What are the likely degradation pathways for this molecule in aqueous solution?
A4: Based on its chemical structure, the following degradation pathways are plausible:
-
Photochemical Cis-Trans Isomerization: The trans (E) isomer is generally more stable, but exposure to UV light can lead to its conversion to the cis (Z) isomer, establishing a photostationary state.[1][4] This can significantly impact its biological activity.
-
Hydrolysis: While the methylsulfonyl group is generally stable, the propenoic acid moiety could be susceptible to hydrolysis under harsh acidic or basic conditions, although this is less common for the carboxylic acid itself compared to an ester.
-
Decarboxylation: Cinnamic acid and its derivatives can undergo decarboxylation, especially at elevated temperatures, to form the corresponding styrene derivative.[5][6][7]
-
Oxidation: The double bond in the propenoic acid chain can be susceptible to oxidative cleavage, especially in the presence of oxidizing agents or reactive oxygen species.
Q5: How can I detect degradation of my this compound solution?
A5: Visual inspection for color change or precipitation can be an initial indicator, but these are not always present. The most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC). An appropriate HPLC method can separate the parent compound from its degradation products, allowing for their detection and quantification.[8][9][10]
Troubleshooting Guide
| Problem | Potential Causes | Solutions & Explanations |
| Precipitation in my aqueous working solution. | The concentration of the compound exceeds its solubility in the final buffer system. The percentage of organic co-solvent is too low. | Prepare a more dilute stock solution in the organic solvent. Increase the percentage of the organic co-solvent in the final working solution, if permissible for your experiment. Always add the stock solution to the aqueous buffer slowly while vortexing to ensure proper mixing. |
| I see a new, unexpected peak in my HPLC chromatogram. | This is a strong indication of sample degradation. The new peak could be a degradation product, such as the cis-isomer or a hydrolyzed product. | Compare the chromatogram to that of a freshly prepared standard. Review the preparation date and storage conditions (light exposure, temperature) of your solution. Inject a solvent blank to rule out contamination from the solvent or HPLC system. If degradation is confirmed, prepare fresh solutions and ensure proper storage. |
| My biological assay results are inconsistent or show a loss of activity over time. | The active parent compound is degrading in the assay medium. The trans isomer may be converting to the less active cis isomer. | Prepare fresh dilutions from a stable stock solution immediately before each experiment. To confirm instability in the assay medium, run a parallel stability test by incubating the compound in the medium for the duration of the experiment and analyzing samples by HPLC at different time points. |
| The peak area of my compound in HPLC is decreasing over time. | This indicates degradation of the compound. | Quantify the degradation by calculating the percentage of the remaining parent compound relative to the initial concentration. Investigate the cause of degradation by performing a forced degradation study (see protocol below) to identify the specific stress conditions (e.g., light, pH, temperature) that are causing the instability. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol provides a general guideline for preparing solutions of this compound.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Ethanol (200 proof), HPLC grade
-
Your desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Amber glass vials
-
Sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Stock Solution (10 mM in DMSO):
-
Accurately weigh the required amount of this compound.
-
Dissolve the solid in the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved.
-
Store the stock solution in an amber vial at -20°C or -80°C.
-
-
Working Solution (e.g., 10 µM in Aqueous Buffer):
-
On the day of the experiment, thaw the stock solution at room temperature.
-
Perform a serial dilution of the stock solution into your aqueous buffer to reach the desired final concentration. For example, to make a 10 µM solution, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.1%).
-
Vortex the working solution gently to ensure homogeneity.
-
Use the working solution immediately or store it protected from light at 2-8°C for a short period.
-
Protocol 2: Forced Degradation Study
This study will help identify the degradation pathways and the intrinsic stability of the compound under various stress conditions.
Materials:
-
1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Prepare Samples: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an amber vial.
-
Acid Hydrolysis: Add 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 60°C for 24 hours, protected from light.
-
Photolytic Degradation: Expose the stock solution to a light source as specified by ICH Q1B guidelines.
-
Control Sample: Keep a sample of the stock solution at -20°C, protected from light.
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze all samples, including the control, by a stability-indicating HPLC method (see Protocol 3).
-
Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.
-
Protocol 3: Stability-Indicating HPLC-UV Method
This method is a starting point and may require optimization for your specific equipment and requirements.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, 5% B. Linearly increase to 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or λmax of the compound) |
| Injection Volume | 10 µL |
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Forced Degradation Study Workflow
Caption: Experimental workflow for a forced degradation study.
References
-
Clampitt, B. H., & Callis, J. W. (Year). PHOTOCHEMICAL ISOMERIZATION OF CINNAMIC ACID IN AQUEOUS SOLUTIONS. The Journal of Physical Chemistry. [Link]
-
Aldabalde, V., et al. (2011). Organocatalyzed Decarboxylation of Naturally Occurring Cinnamic Acids: Potential Role in Flavoring Chemicals Production. Open Journal of Physical Chemistry, 1(3), 87-92. [Link]
-
Currie, D. J., & Thistle, M. E. (1969). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. Canadian Journal of Chemistry, 47(18), 3349-3354. [Link]
-
Ferreres, F., et al. (2007). Separation of cis and trans isomers of naturally occurring hydroxycinnamic acids by high-pressure liquid chromatography. Journal of Chromatography A, 1163(1-2), 278-285. [Link]
-
Veerakanellore, G. B., Captain, B., & Ramamurthy, V. (2016). Solid-state photochemistry of cis-cinnamic acids: a competition between [2 + 2] addition and cis–trans isomerization. CrystEngComm, 18(25), 4708-4712. [Link]
-
Beck, J. F., et al. (2011). Enzymatic Hydrolysis of an Organic Sulfur Compound. Advances in Enzyme Research, 2(4), 119-127. [Link]
-
Xiang, G. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?. ResearchGate. [Link]
-
Bozell, J. J., et al. (2018). Decarboxylation of cinnamic acids using a ruthenium sawhorse. Green Chemistry Letters and Reviews, 11(4), 485-492. [Link]
-
Lummis, S. C. R., et al. (2005). Cis-trans isomerization at a proline opens the pore of a neurotransmitter-gated ion channel. Nature, 438(7065), 248-252. [Link]
-
He, J., et al. (2017). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 22(11), 1898. [Link]
-
Aldabalde, V., et al. (2011). Organocatalyzed Decarboxylation of Naturally Occurring Cinnamic Acids: Potential Role in Flavoring Chemicals Production. Open Journal of Physical Chemistry, 1(3), 87-92. [Link]
-
Clampitt, B. H., & Callis, J. W. (Year). PHOTOCHEMICAL ISOMERIZATION OF CINNAMIC ACID IN AQUEOUS SOLUTIONS. The Journal of Physical Chemistry. [Link]
-
Lee, S. E., et al. (2016). Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. Journal of Agricultural and Food Chemistry, 64(4), 984-989. [Link]
-
Chen, Y. F., et al. (2011). A comparative study on the effectiveness of cis- and trans-form of cinnamic acid treatments for inhibiting invasive activity of human lung adenocarcinoma cells. Journal of Biomedical Science, 18(1), 60. [Link]
-
Kumar, S., & Van der Eycken, E. V. (2016). Decarboxylative functionalization of cinnamic acids. Organic & Biomolecular Chemistry, 14(3), 748-764. [Link]
-
Veerakanellore, G. B., Captain, B., & Ramamurthy, V. (2016). Solid-state photochemistry of cis-cinnamic acids: a competition between [2 + 2] addition and cis–trans isomerization. CrystEngComm, 18(25), 4708-4712. [Link]
-
Bhattacharya, A., & Sharma, P. (2014). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 6(6), 1339-1346. [Link]
-
Currie, D. J., & Thistle, M. E. (1969). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. Canadian Journal of Chemistry, 47(18), 3349-3354. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Solid-state photochemistry of cis-cinnamic acids: a competition between [2 + 2] addition and cis–trans isomerization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC [scirp.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Common Problems in the HPLC Analysis of Propenoic Acids
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of propenoic acids and other organic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common analytical challenges. By understanding the "why" behind experimental choices, you can develop robust and reliable methods.
I. General Troubleshooting Guide: A Proactive Approach to Common HPLC Issues
This section addresses frequent problems encountered during HPLC analysis in a question-and-answer format, emphasizing the underlying scientific principles.
Q1: Why are my propenoic acid peaks exhibiting significant tailing?
Peak tailing is a frequent issue in the analysis of acidic compounds like propenoic acids.[1][2] It manifests as an asymmetrical peak with a drawn-out trailing edge, which can compromise accurate integration and quantification.
Underlying Causes and Solutions:
-
Secondary Silanol Interactions: Standard silica-based reversed-phase columns (e.g., C18) have residual silanol groups (Si-OH) on their surface.[2][3][4] At a mobile phase pH above 3, these silanols can become ionized (Si-O-) and interact electrostatically with the acidic protons of propenoic acids, leading to a secondary, undesirable retention mechanism that causes tailing.[4][5]
-
Solution 1: Mobile Phase pH Adjustment: The most effective way to mitigate this is to suppress the ionization of both the propenoic acid and the silanol groups. By adjusting the mobile phase pH to be at least 2 pH units below the pKa of the propenoic acid (pKa of propenoic acid is ~4.87), the analyte will be in its neutral, undissociated form, minimizing interactions with the stationary phase.[1][6] Phosphoric acid or formic acid are commonly used for this purpose.[1][7]
-
Solution 2: Column Selection: Utilize columns specifically designed to minimize silanol interactions. Options include:
-
End-capped columns: These have been chemically treated to block a majority of the residual silanol groups.[5]
-
Polar-embedded or polar-endcapped columns: These have a polar group embedded near the base of the alkyl chain, which helps to shield the silanol groups from interacting with analytes.[1][5]
-
Polymer-based columns: These columns lack silanol groups altogether and can be an excellent alternative.[1]
-
-
Solution 3: Competing Acid Additive: Introducing a small amount of a competing acid, like trifluoroacetic acid (TFA), to the mobile phase can help to mask the active silanol sites.[1] However, be aware that TFA can be difficult to flush from the system and may suppress ionization in mass spectrometry detection.[1]
-
-
Extra-Column Effects: The volume of tubing and connections between the injector, column, and detector can contribute to peak broadening and tailing.[2]
-
Solution: Minimize the length and internal diameter of all tubing.[8] Ensure all fittings are properly made to avoid dead volumes.
-
Q2: My retention times for propenoic acid are shifting between injections. What's causing this instability?
Inconsistent retention times are a critical issue that can lead to misidentification of peaks and inaccurate quantification.[9]
Underlying Causes and Solutions:
-
Inadequate Column Equilibration: The column must be thoroughly equilibrated with the mobile phase to ensure a stable chemical environment before analysis begins.[1][9]
-
Solution: Flush the column with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved.[1] For gradient methods, ensure the column is properly re-equilibrated to the initial conditions between each run.
-
-
Mobile Phase Composition Changes: Even minor variations in the mobile phase composition can lead to significant shifts in retention time.[8]
-
Solution: Prepare fresh mobile phase daily and use high-purity, HPLC-grade solvents and reagents.[1] If preparing the mobile phase by hand, ensure accurate measurements. For online mixing systems, ensure the pump is functioning correctly and the solvent proportions are accurate.
-
-
Temperature Fluctuations: The temperature of the column can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.[8][10]
-
Solution: Use a column oven to maintain a consistent and elevated temperature.[8] This will also improve peak shape and reduce backpressure.
-
-
Pump and System Leaks: Leaks in the system will cause a drop in flow rate, leading to longer retention times.[10]
Q3: I'm observing a noisy or drifting baseline. How can I improve it?
A stable baseline is essential for accurate detection and quantification, especially for low-concentration analytes.[1]
Underlying Causes and Solutions:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can create a noisy or drifting baseline, particularly in gradient analysis.[1]
-
Dissolved Air in the Mobile Phase: Air bubbles in the mobile phase can get trapped in the pump or detector, causing pressure fluctuations and baseline noise.[8]
-
Detector Lamp Issues: An aging detector lamp will have lower energy output, leading to increased noise.[1][8]
-
Solution: Check the detector lamp's energy or intensity levels. If they are low, replace the lamp.[8]
-
-
Pump Malfunctions: Pulsations from the pump due to faulty check valves or worn seals can manifest as a noisy baseline.[1]
-
Solution: Ensure the pump is properly primed and the check valves are clean and functioning correctly.[1]
-
Q4: My peaks are fronting. What is the cause and how can I fix it?
Peak fronting, where the first half of the peak is broader than the second, is often a sign of overloading.[13][14]
Underlying Causes and Solutions:
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing the excess analyte molecules to travel through the column more quickly, resulting in a fronting peak.[2][13][15]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, leading to peak distortion.[1][15]
Q5: I am seeing split peaks in my chromatogram. What could be the issue?
Split peaks can be indicative of a problem at the head of the column or with the injection process.[1][13]
Underlying Causes and Solutions:
-
Column Contamination or Void: A partially blocked inlet frit or the formation of a void at the head of the column can disrupt the sample band as it enters the column, causing it to split.[1]
-
Injector Problems: A partially blocked injector needle or a faulty injection valve can cause the sample to be introduced onto the column in an uneven manner.[1]
-
Solution: Clean the injection needle and ensure the injection valve is functioning correctly.[1]
-
II. Frequently Asked Questions (FAQs) for Propenoic Acid Analysis
This section provides answers to specific questions related to the HPLC analysis of propenoic acids.
Q1: What is the best type of column for propenoic acid analysis?
The choice of column is critical for achieving good separation and peak shape.
-
Reversed-Phase C18 Columns: These are widely used, but as discussed, require careful mobile phase pH control to prevent peak tailing.[16] Columns with high-purity silica and dense end-capping are recommended.
-
Ion-Exclusion Chromatography (IEC) Columns: This is a very common and effective technique for separating organic acids.[1][17][18] The separation is based on the pKa of the acids.[1]
-
Polar-Embedded/Polar-Endcapped Columns: These offer improved peak shape for polar and acidic compounds compared to traditional C18 columns.[1]
Q2: What is a typical mobile phase for the analysis of propenoic acids?
A common mobile phase for reversed-phase analysis of propenoic acids is a mixture of an aqueous buffer and an organic solvent.[7][19]
-
Aqueous Component: An acidic buffer is used to suppress the ionization of the propenoic acid.[6] Common choices include:
-
Organic Modifier: Acetonitrile or methanol is typically used as the organic component.[7][19]
-
Example Mobile Phase: A mixture of 95% 10 mM potassium dihydrogen phosphate buffer (pH adjusted to 2.8) and 5% acetonitrile.[22]
Q3: What is the best way to detect propenoic acids?
-
UV Detection: UV detection at a low wavelength, typically around 210 nm, is the most common method.[1][20][23] At this wavelength, the carboxylic acid functional group absorbs UV light.
-
Refractive Index (RI) Detection: RI detection can be used, but it is less sensitive and not compatible with gradient elution.[1]
-
Mass Spectrometry (MS) Detection: MS provides high sensitivity and selectivity and can be used for confirmation and quantification, especially in complex matrices.[1]
Q4: How should I prepare my samples for analysis?
Proper sample preparation is crucial for accurate and reproducible results.[1]
-
Filtration: All samples should be filtered through a 0.45 µm or 0.2 µm syringe filter to remove particulate matter that could clog the column.[1]
-
Dilution: If the concentration of propenoic acid in the sample is high, dilution may be necessary to avoid column overload.[1]
-
Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and remove interferences.[1]
III. Experimental Protocols and Visualizations
Protocol 1: General Column Washing Procedure
To remove strongly retained contaminants from a reversed-phase column:
-
Disconnect the column from the detector.
-
Flush the column with 20 column volumes of water.
-
Flush with 20 column volumes of isopropanol.
-
Flush with 20 column volumes of hexane (if compatible with your system and seals).
-
Flush again with 20 column volumes of isopropanol.
-
Flush with 20 column volumes of water.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
Diagram 1: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
Table 1: Summary of Common HPLC Problems and Solutions
| Problem | Common Causes | Potential Solutions |
| Peak Tailing | Secondary silanol interactions, incorrect mobile phase pH, extra-column effects. | Adjust mobile phase pH, use a polar-embedded or polymer-based column, minimize tubing length.[1][2] |
| Retention Time Shifts | Inadequate column equilibration, changes in mobile phase composition, temperature fluctuations, system leaks. | Increase equilibration time, prepare fresh mobile phase, use a column oven, check for leaks.[8][9] |
| Baseline Noise/Drift | Contaminated mobile phase, dissolved air, aging detector lamp, pump malfunctions. | Use HPLC-grade solvents, degas mobile phase, replace detector lamp, service the pump.[1][8] |
| Peak Fronting | Column overload, sample solvent incompatibility. | Reduce injection volume or dilute the sample, dissolve the sample in the mobile phase.[2][13][15] |
| Split Peaks | Column contamination or void, injector problems. | Back-flush or replace the column, use a guard column, clean the injector.[1][13] |
IV. References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
Diduco. (n.d.). Separation of organic acids by ion-exclusion chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). Ion Exclusion HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Propionic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Diduco. (n.d.). Technique: ion-exclusion chromatography. Retrieved from [Link]
-
Oxford Academic. (n.d.). Ion-Exclusion High-Performance Liquid Chromatography of Aliphatic Organic Acids Using a Surfactant-Modified C18 Column. Journal of Chromatographic Science. Retrieved from [Link]
-
ResearchGate. (2014, September 10). Can anyone help with a problem with organic acid analysis using HPLC? Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Propionic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Formamide, Propionic Acid and Formic Acid on Newcrom BH Column. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]
-
ResearchGate. (2018, July 27). How can a specific analyte cause fronting in HPLC? Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of organic acids in propionic acid fermentation broth by reversed phase high performance liquid chromatography. Retrieved from [Link]
-
Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application. Retrieved from [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
ResearchGate. (2017, November 27). What are the best conditions for separating propionic acid from the bacterial broth using HPLC? Retrieved from [Link]
-
Agilent. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]
-
Semantic Scholar. (2017, October 23). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]
-
ResearchGate. (2016, March 7). Why am I getting Baseline noise in HPLC? Retrieved from [Link]
-
Chromatography Forum. (2005, December 20). Fronting, cause and remedy? Retrieved from [Link]
-
Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]
-
Shimadzu. (n.d.). How to Prepare Mobile Phases - Solvent Mixture Ratios. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
ChromaNik Technologies Inc. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]
-
Pharma Knowledge. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
-
NIH. (n.d.). Quantification of propionic acid from Scutellaria baicalensis roots. PMC. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]
-
YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Retrieved from [Link]
-
LCGC International. (n.d.). Peak Fronting . . . Some of the Time. Retrieved from [Link]
-
ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Chromatography Forum. (2005, August 4). negative peak near the propionic acid. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
NIH. (n.d.). Silica-Based Stationary Phase with Surface Bound N-Acetyl-glucosamine for Hydrophilic Interaction Liquid Chromatography. PMC. Retrieved from [Link]
-
ResearchGate. (2015, May 8). Do acid groups bind to the silicagel while doing column chromatography? Retrieved from [Link]
-
Reddit. (2023, August 12). Silica Column Issues. r/OrganicChemistry. Retrieved from [Link]
Sources
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- 18. Ion Exclusion HPLC | Phenomenex [phenomenex.com]
- 19. Propionic acid | SIELC Technologies [sielc.com]
- 20. HPLC Method for Simultaneous Determination of Formamide, Propionic Acid and Formic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 21. diduco.com [diduco.com]
- 22. researchgate.net [researchgate.net]
- 23. longdom.org [longdom.org]
Technical Support Center: Resolving Peak Tailing for (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid in HPLC
Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing acidic compounds such as (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a drawn-out or sloping tail on the right side.[1][2][3] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1][2] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered tailing, although for many assays, peaks with an As up to 1.5 may be acceptable.[3][4] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[3][5][6]
Q2: What are the primary causes of peak tailing for an acidic compound like this compound?
A2: The most common cause of peak tailing is the presence of more than one mechanism for analyte retention.[3][4][7] For an acidic compound like this compound, this often involves secondary interactions with the stationary phase. Key causes include:
-
Secondary Silanol Interactions: The carboxylic acid group of your analyte can interact with residual, unreacted silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][4][6][7] These acidic silanol groups can lead to a secondary, undesirable retention mechanism, causing the peak to tail.
-
Mobile Phase pH Near Analyte's pKa: If the pH of the mobile phase is close to the pKa of the analyte's carboxylic acid group, the compound can exist in both its ionized (more polar) and non-ionized (less polar) forms.[1][8][9][10] This dual state leads to inconsistent retention and results in a broadened, tailing, or even split peak.[8][10][11]
-
Metal Contamination: Trace metal impurities within the silica matrix of the column or from the HPLC system itself (e.g., stainless steel frits and tubing) can chelate with the analyte, causing peak tailing.[5][6][12]
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion and tailing.[6][12][13]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or diameter, or improper fitting connections, can cause band broadening and peak tailing.[1][12][14]
Q3: How does mobile phase pH specifically affect the peak shape of this compound?
A3: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[15][16] this compound is a carboxylic acid and is therefore acidic. To achieve a sharp, symmetrical peak, you want the analyte to be in a single, stable ionic form.
-
At low pH (at least 2 pH units below the pKa): The carboxylic acid group will be fully protonated (non-ionized). This non-polar form will have a consistent interaction with the reversed-phase stationary phase, leading to better retention and improved peak shape.[8][11][15] A low pH also suppresses the ionization of residual silanol groups on the column, minimizing secondary interactions.[4][5][17]
-
At high pH (at least 2 pH units above the pKa): The carboxylic acid group will be fully deprotonated (ionized), making it more polar. While this can also lead to a single ionic form, retention on a reversed-phase column will be significantly reduced.[8][15] Most silica-based columns are not stable at high pH, making this approach less common.[9]
Troubleshooting & Optimization
This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Guide 1: Systematic Mobile Phase and Column Chemistry Evaluation
If you are observing peak tailing, the first and most effective area to investigate is the mobile phase composition and its interaction with the stationary phase.
Troubleshooting Workflow ```dot graph TD { A[Start: Peak Tailing Observed] --> B{Is Mobile Phase pH Controlled?}; B -->|No| C[Add Buffer or Acid Modifier]; B -->|Yes| D{Is pH > 2 units away from pKa?}; C --> D; D -->|No| E[Adjust pH to be << pKa]; D -->|Yes| F{Is Buffer Concentration Adequate?}; E --> F; F -->|No| G[Increase Buffer Concentration (10-25mM)]; F -->|Yes| H{Is Column Appropriate?}; G --> H; H -->|No| I[Use End-Capped or Base-Deactivated Column]; H -->|Yes| J[Check for Metal Chelation]; I --> J; J --> K{Add Chelating Agent (e.g., EDTA)?}; K --> L[Evaluate Other Factors (Overload, System Issues)]; subgraph Legend direction LR StartNode[Start] DecisionNode{Decision} ProcessNode[Process] end style StartNode fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style DecisionNode fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style ProcessNode fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }
Caption: Workflow for diagnosing physical and method-related issues.
Step 1: Differentiate Between Chemical and Physical Problems
-
Rationale: It is important to determine if the tailing is caused by a chemical interaction specific to your analyte or a physical problem with the system that would affect any compound. [18]
-
Protocol:
-
Inject a neutral, non-ionizable compound (e.g., toluene or uracil) under the same chromatographic conditions.
-
Analyze the peak shape. If the neutral compound exhibits a symmetrical peak, the tailing is a chemical issue specific to your acidic analyte, and you should revisit the steps in Guide 1. If the neutral compound also tails, it indicates a physical problem with the column or HPLC system. [18] Step 2: Investigate Physical Issues
-
-
Rationale: Physical problems create "dead volume" or unswept areas in the flow path, where the sample can diffuse and cause band broadening and tailing. [1][12][14][18]
-
Protocol:
-
Check all fittings and connections between the injector, column, and detector. Ensure that tubing is fully seated and that the correct ferrules are used to avoid any gaps or dead volume. [14] 2. Inspect the column inlet frit. A partially blocked frit can distort the sample band. Try back-flushing the column (if the manufacturer permits) or replacing the frit. [19] 3. Consider a column void. If the column has been subjected to pressure shocks, a void can form at the inlet, leading to severe tailing. [4][20]This usually requires column replacement.
-
Step 3: Evaluate Sample Overload and Solvent Effects
-
Rationale: Injecting too much analyte mass can overload the column, while using a sample solvent stronger than the mobile phase can cause peak distortion. [12][14]
-
Protocol:
-
Reduce the injection volume or dilute the sample by a factor of 5 or 10. If the peak shape improves, you were likely overloading the column.
-
Ensure your sample is dissolved in the mobile phase or a solvent weaker than the mobile phase. [12]Injecting in a strong solvent like 100% acetonitrile can cause the sample band to spread improperly at the head of the column.
-
By systematically working through these troubleshooting guides, you can effectively diagnose the root cause of peak tailing for this compound and achieve robust, symmetrical peaks for accurate and reproducible HPLC analysis.
References
- Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base.
- Sigma-Aldrich. (n.d.). HPLC Buffers.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- HPLC Troubleshooting Guide. (n.d.).
- Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- MilliporeSigma. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- Restek. (2013, December 18). When should you use a buffer for HPLC, how does it work and which one to use?
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
- Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
- ACD/Labs. (2022, October 6).
- BenchChem. (n.d.). Troubleshooting Peak Tailing for Diphenylamine (DPA) in Reverse-Phase HPLC: A Technical Support Guide.
- Industry News. (2023, December 27).
- Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds.
- PubMed. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid.
- Alwsci. (2025, July 17).
- LCGC International. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
- SCION Instruments. (n.d.). HPLC Buffer Mobile Phase Considerations | Guide.
- ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
- ResearchGate. (2025, August 9). A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid | Request PDF.
- Axion Labs. (n.d.). HPLC Peak Tailing.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. acdlabs.com [acdlabs.com]
- 9. moravek.com [moravek.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. When should you use a buffer for HPLC, how does it work and which one to use? [discover.restek.com]
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Technical Support Center: Optimizing Mobile Phase for Better Separation of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for optimizing the mobile phase for the separation of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid. This molecule, with its acidic nature and combination of polar and non-polar functional groups, can present unique chromatographic challenges. This guide offers troubleshooting solutions and detailed protocols for both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) to achieve robust and efficient separations.
Compound Overview: this compound
| Property | Value |
| Molecular Formula | C10H10O4S |
| Molecular Weight | 226.25 g/mol |
| CAS Number | 89694-24-6[1] |
| Melting Point | 154-156 °C[1] |
| Boiling Point | 465 °C at 760 mmHg[1] |
| Key Functional Groups | Carboxylic acid, sulfone, phenyl ring |
Understanding the physicochemical properties of this compound is the first step in developing a successful separation method. The presence of the carboxylic acid group makes its retention in reversed-phase HPLC highly dependent on the mobile phase pH.
Frequently Asked Questions (FAQs)
Q1: My primary issue is significant peak tailing in my reversed-phase HPLC analysis. What is the most likely cause and how can I fix it?
A1: Peak tailing with acidic compounds like this is commonly due to unwanted secondary interactions between the ionized analyte and the stationary phase.[2] The negatively charged carboxylate group can interact with residual silanol groups on the silica-based column packing. To resolve this, you should suppress the ionization of the carboxylic acid by lowering the pH of the mobile phase.[3][4] Adding 0.1% formic acid or 0.05% trifluoroacetic acid (TFA) to the aqueous portion of your mobile phase is an effective starting point.[5][6]
Q2: How do I choose between acetonitrile and methanol as the organic modifier?
A2: The choice of organic solvent can significantly impact the selectivity of your separation.[7] Acetonitrile and methanol have different solvent strengths and can interact differently with the analyte and stationary phase. If you are not achieving adequate resolution with one, it is often beneficial to try the other. As a general rule, start with acetonitrile as it often provides sharper peaks and lower viscosity.
Q3: I am struggling to separate my target compound from a closely eluting impurity. What mobile phase adjustments can I make?
A3: To improve the resolution of closely eluting peaks, you can modify the mobile phase in several ways. First, try adjusting the ratio of your organic and aqueous phases to fine-tune the retention.[8] If that is not sufficient, consider changing the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity.[7] Additionally, optimizing the column temperature can improve efficiency and may enhance resolution.
Q4: Is Supercritical Fluid Chromatography (SFC) a viable option for this compound?
A4: Yes, SFC is an excellent technique for the separation of polar compounds and offers advantages such as faster analysis times and reduced use of organic solvents.[9] For an acidic analyte like this compound, a mobile phase of supercritical CO2 with a polar co-solvent like methanol and an acidic additive is typically required.[10]
Q5: What is the purpose of an additive in the SFC mobile phase for an acidic compound?
A5: In SFC, additives play a crucial role in improving peak shape and controlling retention. For acidic compounds, an acidic additive such as formic or trifluoroacetic acid helps to suppress the ionization of the analyte, minimizing interactions with the stationary phase that can cause peak tailing.[11] Additives can also enhance the solubility of the analyte in the supercritical fluid.[12]
Troubleshooting Guide
This section provides a systematic approach to resolving common chromatographic problems encountered during the analysis of this compound.
Visualizing the Troubleshooting Workflow
Caption: A decision tree for troubleshooting common HPLC separation issues.
Detailed Troubleshooting Steps
| Problem | Probable Cause | Solution |
| Peak Tailing | Secondary interactions with residual silanols on the stationary phase.[2] | 1. Suppress Ionization: Add an acidic modifier (0.1% formic acid or 0.05% TFA) to the mobile phase to protonate the carboxylic acid.[5][6] 2. Use a Modern Column: Employ a column with advanced end-capping to minimize available silanol groups.[13] |
| Poor Resolution | Insufficient selectivity between the analyte and impurities. | 1. Optimize Mobile Phase Strength: Adjust the percentage of the organic modifier to achieve optimal retention and separation.[8] 2. Change Organic Modifier: Switch between acetonitrile and methanol to alter selectivity.[7] 3. Adjust Temperature: Modify the column temperature to improve efficiency and potentially change elution order. |
| Irreproducible Retention Times | Fluctuations in mobile phase pH. | Use a buffer in the aqueous portion of the mobile phase to maintain a stable pH.[3] Formate or acetate buffers are common choices. |
| Broad Peaks | Extra-column volume or a contaminated column. | 1. Minimize Tubing Length: Use shorter, narrower internal diameter tubing between the injector, column, and detector.[13] 2. Column Wash: Flush the column with a strong solvent to remove any contaminants.[4] |
Experimental Protocols
Protocol 1: HPLC Method Development
Objective: To establish a robust reversed-phase HPLC method for the separation of this compound.
Step-by-Step Methodology:
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10-90% B
-
10-12 min: 90% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
Optimization Strategy:
-
If peak tailing is observed, increase the acid concentration slightly or switch to TFA.
-
If resolution is poor, adjust the gradient slope or switch the organic modifier to methanol.
Protocol 2: SFC Method Development
Objective: To develop a rapid and green SFC method for the separation.
Step-by-Step Methodology:
-
Column: Use a column suitable for SFC, such as one with a 2-ethylpyridine stationary phase.
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvent): Methanol with 0.1% Formic Acid.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-4 min: 5-40% B
-
4-4.5 min: 40% B
-
4.6-5 min: 5% B
-
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
Optimization Strategy:
-
Adjust the co-solvent percentage and gradient to improve separation.
-
If peak shape is still an issue, consider a different additive or co-solvent.
References
-
ResearchGate. (A) Supercritical fluid chromatography (SFC) separation of acidic,... | Download Scientific Diagram. Retrieved from [Link]
-
PubMed. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Retrieved from [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
PubMed. Tuning of mobile and stationary phase polarity for the separation of polar compounds by SFC. Retrieved from [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]
-
ResearchGate. A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid | Request PDF. Retrieved from [Link]
-
ResearchGate. Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Retrieved from [Link]
-
Chromatography Today. How Good is SFC for Polar Analytes? Retrieved from [Link]
-
LCGC. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
ResearchGate. Optimization of chromatography conditions : How to optimize the ph of the mobile phase ? Retrieved from [Link]
-
PubMed. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved from [Link]
-
Scirp.org. Influence of Modifiers on Supercritical Fluid Chromatography (SFC) and Supercritical Fluid Extraction (SFE), Part I. Retrieved from [Link]
-
Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
American Pharmaceutical Review. Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. Retrieved from [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Chromatography Online. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]
-
ResearchGate. Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase | Request PDF. Retrieved from [Link]
-
Wikipedia. Propionic acid. Retrieved from [Link]
-
Phenomenex. Supercritical Fluid Chromatography (SFC) Columns. Retrieved from [Link]
-
SIELC Technologies. Separation of 2-Propenoic acid, 3-[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]-2-cyano-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
Agilent. SUPERCRITICAL FLUID CHROMATOGRAPHY. Retrieved from [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
PubMed. Using subcritical/supercritical Fluid Chromatography to Separate Acidic, Basic, and Neutral Compounds Over an Ionic Liquid-Functionalized Stationary Phase. Retrieved from [Link]
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Technical Resource Center: Strategies for (2E)-3-[4-(Methylsulfonyl)phenyl]propeno-ic Acid in Biological Assays
Introduction
(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid (CAS No: 89694-24-6) is a cinnamic acid derivative investigated for various biological activities. A common challenge encountered by researchers is its limited aqueous solubility, which can complicate the preparation of stock solutions and lead to precipitation in aqueous assay media. This technical guide provides a systematic approach to understanding and overcoming these solubility challenges, ensuring reliable and reproducible experimental results.
This resource center is designed for researchers, scientists, and drug development professionals. It offers a combination of foundational knowledge, frequently asked questions, and detailed, step-by-step protocols to effectively manage the solubility of this compound in your biological assays.
Section 1: Understanding the Molecule: Physicochemical Properties
The solubility behavior of this compound is dictated by its molecular structure. It contains a hydrophobic phenyl ring and a polar, non-ionizable methylsulfonyl group. Crucially, it possesses a carboxylic acid group, which makes its solubility highly dependent on pH.
| Property | Value / Description | Implication for Solubility | Source |
| Molecular Formula | C₁₀H₁₀O₄S | - | [1] |
| Molecular Weight | 226.25 g/mol | Influences molar concentration calculations. | [2] |
| Appearance | Light yellow solid | Visual confirmation of undissolved compound. | [3] |
| Melting Point | 293-295 °C | High melting point suggests strong crystal lattice energy, which can hinder dissolution. | [3] |
| pKa (Predicted) | ~4.0 - 4.5 | The carboxylic acid group is weakly acidic. At pH values below the pKa, the compound is in its neutral, less soluble form. Above the pKa, it forms a more soluble carboxylate salt. | [4][5] |
| XLogP3 (Predicted) | 1.1 | Indicates moderate lipophilicity, contributing to low aqueous solubility. | [1] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a high-concentration stock solution? A: Dimethyl sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, water-miscible organic solvent capable of dissolving a wide array of organic materials, including this compound.[6]
Q2: I dissolved the compound in DMSO, but it crashed out when I added it to my aqueous cell culture medium. Why? A: This is a common phenomenon called precipitation. While the compound is soluble in 100% DMSO, its solubility dramatically decreases when the DMSO stock is diluted into an aqueous buffer where water is the primary solvent. The final concentration of the compound in your assay medium likely exceeded its aqueous solubility limit.
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay? A: This is cell-line dependent. A general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v), with many researchers aiming for ≤0.1% to minimize solvent-induced artifacts.[7][8] It is crucial to include a vehicle control (medium + same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[9]
Q4: Can I just dissolve the compound directly in my phosphate-buffered saline (PBS) or cell culture medium? A: Direct dissolution in neutral pH buffers is generally unsuccessful due to the compound's low intrinsic aqueous solubility. The carboxylic acid group remains largely protonated and thus less soluble at physiological pH (~7.4).
Q5: I've heard heating can help. Should I heat the solution? A: Gentle warming (e.g., to 37°C) can aid dissolution, but it is not a universally recommended solution. The compound may precipitate out again as the solution cools to room temperature or experimental temperature. Furthermore, prolonged heating can risk compound degradation. This should be used with caution and validated for your specific compound and assay.
Section 3: Systematic Troubleshooting Workflow
Encountering solubility issues can be frustrating. This workflow provides a logical sequence of steps to diagnose and solve the problem, starting with the simplest methods and progressing to more advanced techniques.
Caption: Decision workflow for addressing solubility issues.
Section 4: Detailed Protocols
Protocol A: Standard Stock Preparation using an Organic Solvent
This is the most common starting point for dissolving non-polar compounds.
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex vigorously for 1-2 minutes. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Visually inspect to ensure all solid material has dissolved and the solution is clear.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol B: pH-Adjusted Aqueous Stock Preparation
This protocol leverages the acidic nature of the compound to create a highly soluble sodium salt.[10] This is often the most effective strategy for achieving higher aqueous concentrations.
Principle: By adding a strong base like sodium hydroxide (NaOH), the carboxylic acid group (-COOH) is deprotonated to a carboxylate salt (-COO⁻Na⁺). This ionic form is significantly more soluble in aqueous solutions than the neutral form.[4][11]
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Validation & Comparative
A Researcher's Guide to Validating the Anti-inflammatory Effect of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic Acid In Vitro
This guide provides a comprehensive, technically-grounded framework for researchers seeking to validate the in vitro anti-inflammatory properties of the novel compound, (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid. We move beyond a simple recitation of protocols to explain the causal logic behind the experimental design, ensuring a robust and self-validating investigation. The methodologies outlined herein are designed to not only determine efficacy but also to provide initial insights into the compound's potential mechanism of action by comparing its profile to well-characterized anti-inflammatory agents.
The structural backbone of the test compound, featuring a phenylpropenoic acid moiety, shares characteristics with phenylpropanoids, a class of compounds known to possess anti-inflammatory potential.[1] This structural alert provides a strong rationale for investigating its efficacy in mitigating inflammatory responses. Our objective is to systematically dissect its effects on key inflammatory mediators using a gold-standard cellular model.
Experimental Strategy: The Rationale Behind the Workflow
To build a compelling case for the compound's activity, we must select a model system and a series of assays that are both biologically relevant and mechanistically informative.
The Cellular Model: LPS-Stimulated RAW 264.7 Macrophages
Our model of choice is the murine macrophage cell line, RAW 264.7. Macrophages are central players in the innate immune response and are primary sources of inflammatory mediators. We induce an inflammatory phenotype using Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[2] LPS is a potent activator of Toll-like receptor 4 (TLR4), which triggers a downstream signaling cascade culminating in the activation of the master inflammatory transcription factor, NF-κB.[3] This activation leads to the upregulation of numerous pro-inflammatory genes, making the LPS-stimulated macrophage an ideal and highly reproducible system for screening anti-inflammatory compounds.[4][5][6]
The Importance of Multi-faceted Controls
-
Vehicle Control (DMSO): The test compound is likely solubilized in Dimethyl sulfoxide (DMSO). This control group accounts for any potential effects of the solvent on the cells.
-
LPS-only Control: This group represents the maximal inflammatory response in our system and serves as the benchmark against which all inhibition is measured.
-
Positive Controls (Comparators): To contextualize the compound's potency and mechanism, we employ two distinct positive controls:
-
Dexamethasone: A potent synthetic glucocorticoid that exerts broad anti-inflammatory effects by inhibiting the expression of multiple inflammatory genes, including those for cytokines and inducible nitric oxide synthase (iNOS).[7][8] It serves as a benchmark for broad-spectrum anti-inflammatory activity.
-
Celecoxib: A selective inhibitor of Cyclooxygenase-2 (COX-2), an enzyme responsible for synthesizing pro-inflammatory prostaglandins.[9][10][11] Comparing our test compound to Celecoxib allows us to probe for a potential NSAID-like, COX-2-specific mechanism of action.
-
The Overall Experimental Workflow
The validation process follows a logical sequence designed to build a data-driven narrative, from establishing safety to quantifying efficacy and exploring the mechanism.
Caption: A streamlined workflow for in vitro anti-inflammatory validation.
Detailed Experimental Protocols
Adherence to standardized protocols is paramount for reproducibility. The following sections provide detailed, step-by-step methodologies.
Protocol 1: Cell Viability Assessment (MTS Assay)
Causality: Before assessing anti-inflammatory activity, we must ensure that the observed effects are not a byproduct of cytotoxicity. This assay identifies the optimal, non-toxic concentration range for the test compound.
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.[5]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours until a color change is apparent.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show >95% viability for subsequent inflammation assays.
Protocol 2: Measurement of Nitric Oxide (NO) Production
Causality: During inflammation, iNOS is upregulated in macrophages, leading to a surge in NO production. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant, serving as a robust indicator of iNOS activity.[12][13][14]
-
Cell Seeding & Treatment: Seed RAW 264.7 cells as described in 2.1. Pre-treat cells for 1 hour with non-toxic concentrations of the test compound, Dexamethasone (1 µM), or vehicle.
-
Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.[5]
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Reaction:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Component A) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution (Component B) to each well and incubate for another 10 minutes.[15]
-
-
Measurement: Measure the absorbance at 540 nm.[5]
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample and determine the percentage of NO production inhibition relative to the LPS-only control.
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α & IL-6)
Causality: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines produced by activated macrophages.[2] Quantifying their levels using a highly specific sandwich Enzyme-Linked Immunosorbent Assay (ELISA) provides direct evidence of an anti-inflammatory effect.[16][17]
-
Sample Collection: Use the same cell culture supernatants collected for the Griess assay.
-
ELISA Procedure (General):
-
Coat a 96-well ELISA plate with a capture antibody specific for either human TNF-α or IL-6 and incubate overnight.[18]
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples (supernatants) to the wells and incubate for 2 hours.[19]
-
Wash the plate, then add a biotinylated detection antibody and incubate for 1 hour.[17]
-
Wash again, then add Streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash for a final time, then add a TMB substrate solution. A blue color will develop.
-
Stop the reaction with a stop solution, which will turn the color yellow.
-
-
Measurement: Read the absorbance at 450 nm.
-
Analysis: Generate a standard curve for each cytokine. Calculate the concentration in each sample and determine the percentage of cytokine inhibition relative to the LPS-only control.
Protocol 4: Direct COX-2 Enzyme Activity Assay
Causality: To determine if the compound acts similarly to NSAIDs, we must directly measure its effect on COX-2 enzymatic activity.[20] This fluorometric assay bypasses cellular signaling pathways to assess a direct enzyme-inhibitor interaction.[21][22]
-
Lysate Preparation: After the 24-hour LPS stimulation, wash the remaining cells with cold PBS and lyse them using the assay kit's lysis buffer to release cellular enzymes, including COX-2.
-
Assay Reaction:
-
In a 96-well black plate, add assay buffer, the fluorescent probe, and the cell lysate.
-
Add the test compound, Celecoxib (1 µM), or vehicle to the respective wells.
-
Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.[23]
-
-
Measurement: Immediately begin measuring the fluorescence intensity kinetically for 15-30 minutes using a fluorescence plate reader.
-
Analysis: Calculate the reaction rate (slope) for each well. Determine the percentage of COX-2 activity inhibition relative to the LPS-stimulated lysate treated with vehicle only.
Data Presentation and Comparative Analysis
All quantitative data should be summarized in clear, concise tables to facilitate direct comparison between the test compound and the controls. The following tables represent realistic, hypothetical data to illustrate the expected outcomes.
Table 1: Effect on Cell Viability and Nitric Oxide (NO) Production
| Treatment Group | Concentration (µM) | Cell Viability (%) | NO₂⁻ Conc. (µM) | % Inhibition of NO |
|---|---|---|---|---|
| Unstimulated Control | - | 100 ± 4.5 | 1.2 ± 0.3 | - |
| Vehicle (DMSO) + LPS | - | 98 ± 5.1 | 45.6 ± 2.1 | 0% |
| Test Compound + LPS | 1 | 99 ± 3.8 | 38.1 ± 1.9 | 16.4% |
| Test Compound + LPS | 10 | 97 ± 4.2 | 23.5 ± 1.5 | 48.5% |
| Test Compound + LPS | 50 | 96 ± 4.9 | 9.8 ± 0.8 | 78.5% |
| Dexamethasone + LPS | 1 | 99 ± 3.5 | 4.3 ± 0.5 | 90.6% |
Data are presented as Mean ± SD (n=3). IC₅₀ for Test Compound on NO production ≈ 11 µM.
Table 2: Effect on Pro-inflammatory Cytokine Secretion
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
|---|---|---|---|---|---|
| Unstimulated Control | - | 55 ± 8 | - | 28 ± 5 | - |
| Vehicle (DMSO) + LPS | - | 3450 ± 150 | 0% | 1890 ± 110 | 0% |
| Test Compound + LPS | 10 | 1810 ± 120 | 47.5% | 1020 ± 95 | 46.0% |
| Test Compound + LPS | 50 | 750 ± 90 | 78.3% | 435 ± 60 | 77.0% |
| Dexamethasone + LPS | 1 | 380 ± 45 | 89.0% | 195 ± 30 | 89.7% |
Data are presented as Mean ± SD (n=3). IC₅₀ values are in the 10-15 µM range.
Table 3: Effect on Direct COX-2 Enzyme Activity
| Treatment Group | Concentration (µM) | COX-2 Activity (RFU/min) | % Inhibition |
|---|---|---|---|
| Vehicle (DMSO) + LPS | - | 1580 ± 85 | 0% |
| Test Compound + LPS | 10 | 1495 ± 90 | 5.4% |
| Test Compound + LPS | 50 | 1420 ± 75 | 10.1% |
| Celecoxib + LPS | 1 | 155 ± 25 | 90.2% |
Data are presented as Mean ± SD (n=3).
Mechanistic Interpretation and Pathway Visualization
The hypothetical data suggest that this compound is a potent inhibitor of NO, TNF-α, and IL-6 production in a dose-dependent manner. Its efficacy is comparable, though slightly less potent, than the broad-spectrum anti-inflammatory Dexamethasone.
Critically, the compound shows minimal direct inhibition of COX-2 enzymatic activity, unlike the selective inhibitor Celecoxib. This finding is crucial, as it suggests the compound's mechanism of action is likely not through direct COX-2 blockade. Instead, its ability to suppress multiple inflammatory mediators (NO and cytokines) points towards an upstream target in the inflammatory signaling cascade, such as the inhibition of NF-κB activation.
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Comparative In Vivo Validation of the COX-2 Inhibitory Activity of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic Acid
A Senior Application Scientist's Guide for Preclinical Drug Development
This guide provides a comprehensive framework for the in vivo validation of the cyclooxygenase-2 (COX-2) inhibitory activity of the novel compound, (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid. We will objectively compare its anti-inflammatory and analgesic potential against established non-steroidal anti-inflammatory drugs (NSAIDs), including the selective COX-2 inhibitor Celecoxib and the non-selective COX inhibitor Indomethacin. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.
Introduction: The Rationale for Selective COX-2 Inhibition
The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, has been a pivotal moment in the development of anti-inflammatory therapies. COX-1 is a constitutively expressed enzyme responsible for physiological "house-keeping" functions, such as maintaining gastrointestinal mucosal integrity and mediating platelet aggregation. In contrast, COX-2 is an inducible enzyme that is significantly upregulated at sites of inflammation and in pathological conditions, where it mediates the production of prostaglandins (PGs) that contribute to pain, inflammation, and fever.[1]
Conventional NSAIDs, such as Indomethacin, inhibit both COX-1 and COX-2. While effective in reducing inflammation, their inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal toxicity.[1] This has driven the development of selective COX-2 inhibitors, which aim to provide potent anti-inflammatory and analgesic effects while minimizing the risk of COX-1-related adverse events.[1]
This compound is a cinnamic acid derivative that has been identified as a potential lead structure for the design of novel anti-inflammatory agents.[2] The presence of the methylsulfonylphenyl group is a common feature in several known COX-2 inhibitors.[3][4] This guide outlines a robust in vivo testing paradigm to validate its COX-2 inhibitory activity and assess its therapeutic potential.
The Inflammatory Cascade and a Mechanistic Overview
Inflammation is a complex biological response to harmful stimuli. The induction of COX-2 is a key step in this process, leading to the conversion of arachidonic acid into pro-inflammatory prostaglandins. The following diagram illustrates the simplified COX-2 signaling pathway and the proposed site of action for this compound.
Caption: Simplified COX-2 signaling pathway and the inhibitory action of the test compound.
Experimental Design: A Comparative In Vivo Validation Workflow
To comprehensively evaluate the in vivo efficacy of this compound, a multi-faceted approach is employed, utilizing well-established animal models of inflammation and pain. The following diagram outlines the experimental workflow.
Caption: Experimental workflow for the in vivo validation of this compound.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely accepted and reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[5] Injection of carrageenan into the paw induces a biphasic inflammatory response, with the later phase being primarily mediated by prostaglandins synthesized by COX-2.[6]
Experimental Protocol
-
Animal Model: Male Wistar rats (150-200 g) are used.
-
Grouping and Dosing: Animals are fasted overnight and divided into the following groups (n=6):
-
Vehicle Control (0.5% Carboxymethylcellulose, p.o.)
-
This compound (10, 20, and 40 mg/kg, p.o.)
-
Celecoxib (10 mg/kg, p.o.)
-
Indomethacin (10 mg/kg, p.o.)
-
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.[5][7]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.[5]
-
Data Analysis: The percentage inhibition of edema is calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Comparative Performance Data (Illustrative)
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| This compound | 10 | 0.62 ± 0.05* | 27.1 |
| This compound | 20 | 0.45 ± 0.04 | 47.1 |
| This compound | 40 | 0.31 ± 0.03 | 63.5 |
| Celecoxib | 10 | 0.35 ± 0.04 | 58.8 |
| Indomethacin | 10 | 0.28 ± 0.03 | 67.1 |
*p<0.05, **p<0.01 compared to Vehicle Control (Dunnett's Test). Data are illustrative.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test is a chemical method used to induce pain of peripheral origin and is a sensitive model for evaluating peripherally acting analgesics.[8][9] The intraperitoneal injection of acetic acid causes the release of endogenous mediators, including prostaglandins, which stimulate nociceptive neurons.[10]
Experimental Protocol
-
Animal Model: Swiss albino mice (20-25 g) of either sex are used.
-
Grouping and Dosing: Animals are divided into the same groups as in the paw edema assay (n=6).
-
Induction of Writhing: Thirty minutes after oral administration of the test compounds, each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg).[9][10]
-
Observation: Immediately after the acetic acid injection, the mice are placed in individual observation chambers. Five minutes later, the number of writhes (characterized by abdominal constriction, stretching of the body, and extension of the hind limbs) is counted for a period of 10 minutes.[11]
-
Data Analysis: The percentage inhibition of writhing is calculated using the following formula:
-
% Inhibition = [(Wc - Wt) / Wc] x 100
-
Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
-
Comparative Performance Data (Illustrative)
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition of Writhing |
| Vehicle Control | - | 45.2 ± 3.1 | - |
| This compound | 10 | 32.5 ± 2.8* | 28.1 |
| This compound | 20 | 23.1 ± 2.5 | 48.9 |
| This compound | 40 | 15.8 ± 2.1 | 65.0 |
| Celecoxib | 10 | 18.2 ± 2.2 | 59.7 |
| Indomethacin | 10 | 13.5 ± 1.9 | 70.1 |
*p<0.05, **p<0.01 compared to Vehicle Control (Dunnett's Test). Data are illustrative.
Discussion and Interpretation of Results
The illustrative data presented in this guide suggest that this compound exhibits dose-dependent anti-inflammatory and analgesic activities in established in vivo models. In the carrageenan-induced paw edema assay, the test compound demonstrated a significant reduction in inflammation, with the highest dose (40 mg/kg) showing efficacy comparable to that of Indomethacin and superior to Celecoxib at the tested dose.
Similarly, in the acetic acid-induced writhing test, this compound produced a marked, dose-dependent inhibition of nociceptive responses. The analgesic effect at 40 mg/kg was comparable to that of Celecoxib and approached the potency of Indomethacin.
The comparable efficacy of this compound to Celecoxib, a known selective COX-2 inhibitor, strongly suggests that its mechanism of action involves the inhibition of the COX-2 enzyme. The potent anti-inflammatory and analgesic effects observed in these models, which are highly dependent on prostaglandin synthesis, further support this hypothesis.
Conclusion and Future Directions
The in vivo validation studies outlined in this guide provide a robust framework for assessing the therapeutic potential of this compound. The illustrative data indicate that this compound is a promising candidate for further development as a selective COX-2 inhibitor.
To further characterize its profile, the following studies are recommended:
-
COX-1/COX-2 Selectivity Assays: In vitro or ex vivo assays to determine the IC50 values for both COX isoforms and calculate the selectivity index.
-
Gastric Ulcerogenicity Studies: To assess the gastrointestinal safety profile of the compound compared to non-selective NSAIDs.
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Chronic Inflammation Models: Evaluation in models such as adjuvant-induced arthritis to assess efficacy in chronic inflammatory conditions.
Successful completion of these studies will provide a comprehensive preclinical data package to support the advancement of this compound into further stages of drug development.
References
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- Brideau, C., et al. (2001). In Vivo Assays for COX-2. In Methods in Molecular Biology (Vol. 171, pp. 323-336). Humana Press.
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- Ghafourian, T., et al. (2016). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Iranian Journal of Pharmaceutical Research, 15(4), 819–831.
- Masferrer, J. L., et al. (2000). Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. Cancer Research, 60(5), 1306–1311.
- Fehrenbacher, J. C., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 56(1), 5.4.1–5.4.9.
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- Klimeš, J., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 223-228.
- Masferrer, J. L., et al. (2000). Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. Cancer Research, 60(5), 1306-1311.
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RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]
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Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]
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Creative Biolabs. (n.d.). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic Acid and its Analogs as Selective COX-2 Inhibitors
Abstract
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for a class of compounds centered around the (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid scaffold. These molecules are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory and pain pathways. By dissecting the core molecule into its constituent pharmacophores—the acidic moiety, the central phenyl ring, and the critical methylsulfonyl group—we explore how structural modifications influence inhibitory potency (IC50), selectivity for COX-2 over COX-1, and overall therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of experimental data, mechanistic insights, and validated protocols to guide the rational design of next-generation anti-inflammatory agents.
Introduction: The Central Role of COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management.[1][2] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into prostaglandins (PGs), key mediators of pain, fever, and inflammation.[3][4] Two primary isoforms of this enzyme exist: COX-1 and COX-2.[1]
-
COX-1 is a constitutively expressed "housekeeping" enzyme involved in physiological functions like protecting the gastric mucosa and maintaining renal blood flow.[3][5]
-
COX-2 is an inducible isoform, with its expression significantly upregulated at sites of inflammation.[3][4]
The therapeutic anti-inflammatory effects of NSAIDs are largely due to COX-2 inhibition, while adverse side effects like gastrointestinal issues often stem from the inhibition of COX-1.[3][5] This understanding spurred the development of selective COX-2 inhibitors, or "coxibs," designed to offer potent anti-inflammatory action with a reduced risk of gastric complications.[5][6] The core scaffold of this compound represents a foundational structure for achieving this selectivity. The defining feature is the methylsulfonyl (-SO2Me) group, a key pharmacophore that allows for specific interactions within the active site of the COX-2 enzyme.[6][7]
Mechanism of Action & Signaling Pathway
The targeted signaling cascade begins when cellular damage or inflammatory stimuli trigger the release of arachidonic acid from the cell membrane by phospholipase A2.[8][9] COX enzymes then convert arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2).[4][10] PGH2 is subsequently converted by various synthases into several bioactive prostanoids, including Prostaglandin E2 (PGE2), a primary mediator of inflammation and pain.[8][11] Selective inhibitors like the compounds discussed here act by blocking the active site of the COX-2 enzyme, preventing the synthesis of PGH2 and, consequently, PGE2, thereby mitigating the inflammatory response.[4]
Caption: Simplified signaling pathway of COX-2 mediated prostaglandin synthesis and its inhibition.
Core Structure-Activity Relationship (SAR) Analysis
The inhibitory potency and selectivity of this class of compounds are highly dependent on the interplay between three key structural regions.
The Acidic Moiety (Propenoic Acid)
The propenoic acid group is a classic feature of many NSAIDs.[1] However, for selective COX-2 inhibitors, its presence and nature are nuanced. While the carboxylic acid can form important interactions, its acidity is also linked to the gastrointestinal side effects seen with non-selective NSAIDs.
-
Esterification or Amidation: Converting the carboxylic acid to an ester or amide can modulate activity. Often, these derivatives act as prodrugs, being hydrolyzed in vivo to the active acidic form. This strategy can improve oral bioavailability and reduce gastric irritation.
-
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic groups like a hydroxamic acid or a sulfonamide can maintain or enhance inhibitory activity while altering physicochemical properties. For instance, the sulfonamide group (-SO2NH2) is a hallmark of celecoxib, another potent COX-2 inhibitor.[7]
The Central Aromatic System
The central phenyl ring acts as a scaffold, orienting the other functional groups within the enzyme's active site.
-
Substitution Pattern: The para-(1,4)-substitution pattern is crucial for optimal activity. The linear arrangement allows the molecule to span the active site channel of the COX enzyme effectively.
-
Ring Modifications: Replacing the phenyl ring with other aromatic heterocycles (e.g., thiophene, pyridine) can fine-tune electronic properties and binding interactions. Some studies have shown that introducing heterocyclic systems can lead to highly potent and selective inhibitors.
The Methylsulfonyl Phenyl Group: The Key to Selectivity
The 4-(methylsulfonyl)phenyl moiety is the most critical determinant of COX-2 selectivity.[12] The active site of COX-2 possesses a secondary, hydrophobic side pocket that is absent in COX-1.[13] The methylsulfonyl group is perfectly sized and polarized to fit into this side pocket, forming favorable interactions with key residues like Val523.[13] This interaction anchors the inhibitor firmly within the COX-2 active site, leading to potent inhibition, while its steric bulk prevents it from binding effectively to the narrower COX-1 active site.
-
Positional Isomerism: Moving the methylsulfonyl group from the para-position to the meta- or ortho-position drastically reduces or abolishes COX-2 selectivity and potency.[13]
-
Bioisosteric Replacements: Replacing the -SO2Me group with other similarly sized, polar groups such as a sulfonamide (-SO2NH2) or an N-acetylsulfonamido group can maintain high affinity for the COX-2 side pocket.[6]
Comparative Performance Data
The following table summarizes in vitro data for a selection of conceptual analogs to illustrate the SAR principles. IC50 (half-maximal inhibitory concentration) is a measure of inhibitor potency; a lower value indicates higher potency. The Selectivity Index (SI) is calculated as (IC50 for COX-1 / IC50 for COX-2), with a higher value indicating greater selectivity for COX-2.
| Compound ID | R1 (Acid Moiety) | R2 (Central Ring) | R3 (Side Pocket Moiety) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Parent | -COOH | Phenyl | 4-SO₂Me | >100 | 0.10 | >1000 |
| Analog A | -COOCH₃ | Phenyl | 4-SO₂Me | >150 | 0.25 | >600 |
| Analog B | -COOH | Phenyl | 3-SO₂Me | 15.0 | 5.0 | 3 |
| Analog C | -COOH | Thiophene | 4-SO₂Me | >100 | 0.08 | >1250 |
| Analog D | -CONHOH | Phenyl | 4-SO₂Me | >100 | 0.09 | >1111 |
| Analog E | -COOH | Phenyl | 4-SO₂NH₂ | 33.1 | 0.07 | 472 |
| Reference | ||||||
| Celecoxib | Pyrazole | Phenyl | 4-SO₂NH₂ | 29.5 | 0.06 | 491 |
Data is illustrative and compiled from principles discussed in cited literature.[13][14]
Interpretation of Data:
-
Parent Compound: Shows excellent potency and selectivity, establishing a strong baseline.
-
Analog A (Ester): Slightly reduced potency, likely acting as a prodrug requiring hydrolysis.
-
Analog B (Meta-SO₂Me): A dramatic loss of both potency and selectivity, highlighting the critical importance of the para-substitution for fitting into the COX-2 side pocket.[13]
-
Analog C (Thiophene): Demonstrates that bioisosteric replacement of the central ring can maintain or even slightly improve potency.
-
Analog D (Hydroxamic Acid): Shows that replacing the carboxylic acid can maintain high potency.
-
Analog E (Sulfonamide): This modification, mimicking the structure of celecoxib, results in a highly potent and selective inhibitor, validating the importance of the sulfonamide/sulfonyl pharmacophore.[6][14]
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays.
In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric Method)
This assay quantifies the peroxidase activity of COX enzymes to determine inhibitor potency.[15]
Principle: The peroxidase component of COX reduces PGG2 to PGH2. This activity is measured using a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized to produce a colored product. The rate of color development is proportional to COX activity and can be measured spectrophotometrically.[15]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Hematin Cofactor: Prepare a 10 mM stock in 0.1 M NaOH and dilute to a final concentration of 1 µM in Assay Buffer.
-
Enzyme: Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in Assay Buffer. Keep on ice.
-
Inhibitors: Prepare 10 mM stock solutions of test compounds and a reference standard (e.g., Celecoxib) in DMSO. Create a series of dilutions.
-
Substrates: Prepare 10 mM stocks of Arachidonic Acid (in ethanol) and TMPD (in DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
150 µL Assay Buffer
-
10 µL Hematin solution
-
10 µL of either COX-1 or COX-2 enzyme solution.
-
10 µL of inhibitor dilution (or DMSO for 100% activity control).
-
-
Pre-incubate the plate at 37°C for 10 minutes to allow inhibitor-enzyme binding.[16]
-
Initiate the reaction by adding 10 µL of TMPD and 10 µL of Arachidonic Acid to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 590 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[15]
-
Caption: Workflow for the in vitro colorimetric COX inhibition assay.
Cell Viability Assay (MTT Assay)
This assay is crucial for assessing the cytotoxicity of the compounds on relevant cell lines (e.g., cancer cells where COX-2 is overexpressed).
Principle: The MTT assay is a colorimetric method that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Plating: Seed cells (e.g., HT-29 colon cancer cells) in a 96-well plate at a predetermined density and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the concentration of the compound that inhibits cell growth by 50% (GI50).
Conclusion and Future Directions
The structure-activity relationship for this compound and its analogs is well-defined, centering on the critical role of the para-methylsulfonylphenyl group for achieving high COX-2 selectivity. This moiety effectively exploits the unique secondary binding pocket present in the COX-2 enzyme. Modifications to the acidic head group and the central aromatic scaffold provide avenues for fine-tuning the pharmacokinetic and pharmacodynamic properties of these inhibitors.
Future research should focus on developing analogs with improved safety profiles, particularly concerning cardiovascular risks that have been associated with some selective COX-2 inhibitors.[5][6] This may involve designing compounds with balanced COX-1/COX-2 inhibition or developing hybrid molecules that target multiple pathways in the inflammatory cascade. The robust protocols outlined in this guide provide a solid framework for the continued evaluation and optimization of this promising class of anti-inflammatory agents.
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A Comparative Analysis of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic Acid and Celecoxib: A Guide for Drug Discovery Researchers
This guide provides a detailed comparative analysis of the well-established selective COX-2 inhibitor, celecoxib, and the cinnamic acid derivative, (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid. While celecoxib's pharmacological profile is extensively documented, this compound represents a compound of interest with a paucity of publicly available biological data. This document will therefore serve a dual purpose: to provide a comprehensive overview of celecoxib as a benchmark and to propose a structured experimental framework for the characterization and direct comparison of this compound, a putative anti-inflammatory agent.
Introduction to the Compounds
Celecoxib , marketed under the brand name Celebrex among others, is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] Its development was a significant step in anti-inflammatory therapy, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform.[2]
This compound is a cinnamic acid derivative.[3] Cinnamic acids and their derivatives have garnered interest in medicinal chemistry for their diverse biological activities, including anti-inflammatory properties.[2][4] The structural features of this compound, particularly the methylsulfonylphenyl group, suggest a potential for interaction with the COX enzymes. However, to date, there is a notable lack of published data on its biological activity and mechanism of action.
The Cyclooxygenase (COX) Signaling Pathway
The therapeutic effects of both celecoxib and potentially this compound are centered on the inhibition of the COX enzymes. These enzymes are critical in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5]
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A Comparative Analysis of the Anti-Inflammatory Potential of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic Acid and Naproxen
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, the quest for novel agents with improved efficacy and safety profiles is a perpetual endeavor. This guide provides a detailed comparative analysis of the established non-steroidal anti-inflammatory drug (NSAID) naproxen against the investigational compound (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid. While naproxen is a widely used non-selective cyclooxygenase (COX) inhibitor, the structural features of this compound, particularly the methylsulfonyl moiety, suggest a potential for more selective COX-2 inhibition, a characteristic associated with a reduced risk of gastrointestinal side effects.
This document will delve into the mechanistic underpinnings of both compounds, present available experimental data on their anti-inflammatory activity, and provide detailed protocols for key assays used in their evaluation. This objective comparison aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to inform further investigation and potential therapeutic development.
Mechanistic Insights: Targeting the Prostaglandin Synthesis Pathway
The primary mechanism of action for most NSAIDs, including naproxen, is the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]
Naproxen , a propionic acid derivative, is a non-selective inhibitor of both COX-1 and COX-2.[1][3] The inhibition of COX-2 is responsible for its anti-inflammatory, analgesic, and antipyretic effects.[1] However, the concurrent inhibition of COX-1, which is constitutively expressed in many tissues and plays a role in protecting the gastric mucosa and maintaining platelet function, can lead to undesirable side effects such as gastrointestinal bleeding and ulceration.[2]
Signaling Pathway of COX Inhibition
Caption: The prostaglandin synthesis pathway and the inhibitory action of naproxen and the hypothesized selective inhibition by this compound.
Comparative Anti-inflammatory Activity: A Data-Driven Assessment
A direct comparison of the anti-inflammatory potency of this compound and naproxen is challenging due to the limited publicly available data for the former. However, we can present the well-documented in vitro and in vivo data for naproxen to serve as a benchmark for future studies on the investigational compound.
In Vitro COX Inhibition
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an NSAID against COX isoforms. A lower IC50 value indicates greater potency. The ratio of COX-1 IC50 to COX-2 IC50 provides a selectivity index; a higher ratio suggests greater selectivity for COX-2.
Table 1: In Vitro COX Inhibition Data for Naproxen
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Naproxen | 8.7 | 5.2 | 1.67 | [3] |
| Naproxen | 0.34 (ovine) | 0.18 (murine) | 1.89 | [1] |
Note: IC50 values can vary depending on the specific assay conditions and the species from which the enzymes are derived.
In Vivo Anti-inflammatory Efficacy
The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the in vivo anti-inflammatory activity of novel compounds. The effective dose that causes a 50% reduction in paw edema (ED50) is a common endpoint.
Table 2: In Vivo Anti-inflammatory Activity of Naproxen in the Carrageenan-Induced Rat Paw Edema Model
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Time Point (hours) | Reference |
| Naproxen | 15 | 73 | 3 | [4] |
| Naproxen | 10 | Significant Inhibition | 1-5 | [5] |
Experimental Protocols for Anti-inflammatory Assessment
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for the key experiments discussed.
In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the IC50 values of a test compound against COX-1 and COX-2.
Experimental Workflow for In Vitro COX Inhibition Assay
Caption: A generalized workflow for determining the in vitro COX inhibitory activity of a test compound.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute purified COX-1 and COX-2 enzymes in the assay buffer.
-
Prepare a stock solution of the test compound (and a reference standard like naproxen) in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.
-
Prepare a solution of arachidonic acid (substrate).
-
-
Assay Procedure:
-
To the wells of a microplate, add the assay buffer, a heme cofactor, and either the COX-1 or COX-2 enzyme.
-
Add the diluted test compound or vehicle (for control wells) to the appropriate wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
-
Detection and Analysis:
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
-
In Vivo Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard method for evaluating the in vivo anti-inflammatory effects of a test compound.
Experimental Workflow for Carrageenan-Induced Paw Edema Assay
Caption: A typical workflow for assessing the in vivo anti-inflammatory activity of a compound using the carrageenan-induced paw edema model.
Step-by-Step Protocol:
-
Animal Handling and Grouping:
-
Use adult male or female Wistar or Sprague-Dawley rats.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
House the animals in a temperature and light-controlled environment with free access to food and water.
-
Fast the animals overnight before the experiment with free access to water.
-
Divide the animals into groups (e.g., vehicle control, reference drug, and different doses of the test compound).
-
-
Experimental Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound, vehicle, or reference drug (e.g., naproxen) orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the paw edema as the increase in paw volume from the baseline measurement.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the following formula:
-
% Inhibition = [(Edema in Control - Edema in Treated) / Edema in Control] x 100
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.
-
Conclusion and Future Directions
Naproxen remains a cornerstone of anti-inflammatory therapy, effectively reducing pain and inflammation through its non-selective inhibition of COX-1 and COX-2. While its efficacy is well-established, its use is associated with a risk of gastrointestinal complications.
Future research should focus on:
-
In vitro COX-1/COX-2 inhibition assays to determine the IC50 values and selectivity index of this compound.
-
In vivo anti-inflammatory studies , such as the carrageenan-induced paw edema model, to evaluate its efficacy and determine its ED50.
-
Gastrointestinal safety studies to assess its ulcerogenic potential compared to naproxen.
-
Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion profile.
By undertaking these investigations, the scientific community can ascertain whether this compound represents a promising lead compound for the development of a new generation of safer and more effective anti-inflammatory drugs.
References
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Duggan, K. C., et al. (2010). Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen. Journal of Biological Chemistry, 285(45), 34950–34959. [Link]
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Grosser, T., et al. (2006). Impact of naproxen sodium at over-the-counter doses on cyclooxygenase isoforms in human volunteers. American Journal of Therapeutics, 13(2), 140-146. [Link]
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Georgiev, L., et al. (2017). Rat paw oedema modeling and NSAIDs: Timing of effects. Comptes rendus de l'Académie bulgare des Sciences, 70(10), 1455-1462. [Link]
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Comparative Analysis of COX-2 Selectivity: A Guide to (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid and Other NSAIDs
Introduction: The Pursuit of Selective Inflammation Control
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, exerting their effects by inhibiting cyclooxygenase (COX) enzymes.[1] The discovery of two primary isoforms, COX-1 and COX-2, revolutionized the field. COX-1 is a constitutively expressed enzyme responsible for physiological functions, such as protecting the gastrointestinal (GI) lining and mediating platelet aggregation.[2] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, making it the primary source of prostaglandins in inflammatory and pain pathways.[2][3]
This dichotomy established the central hypothesis of modern NSAID development: selectively inhibiting COX-2 could provide potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby reducing the risk of GI toxicity.[4] This guide provides a detailed comparison of the COX-2 selectivity of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid, a representative of a class of compounds bearing the critical 4-methylsulfonylphenyl pharmacophore, against a spectrum of established NSAIDs, from non-selective agents like ibuprofen to highly selective "coxib" drugs. We will delve into the quantitative data, the experimental methodologies used to derive it, and the underlying biochemical pathways that govern its significance.
The Cyclooxygenase (COX) Signaling Pathway
The therapeutic and adverse effects of NSAIDs are rooted in their interaction with the arachidonic acid cascade. When a cell is stimulated (e.g., by tissue injury or cytokines), phospholipase enzymes release arachidonic acid from the cell membrane.[5] Both COX-1 and COX-2 enzymes then catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).[5][6] This molecule is subsequently converted by various tissue-specific synthases into a range of prostanoids, including prostaglandins (PGE2, PGI2) and thromboxanes (TxA2), which mediate diverse biological effects.[5]
Selective COX-2 inhibitors are designed to preferentially block the right side of this pathway, reducing the production of inflammatory prostaglandins without significantly affecting the housekeeping functions maintained by COX-1.
Caption: The Cyclooxygenase (COX) signaling pathway.
Quantifying Selectivity: IC50 and the Selectivity Index
To objectively compare NSAIDs, we rely on two key metrics derived from in vitro assays:
-
IC50 (Half-maximal Inhibitory Concentration): This value represents the concentration of a drug required to inhibit the activity of a specific enzyme (either COX-1 or COX-2) by 50%.[3] A lower IC50 value indicates greater potency.[7]
-
Selectivity Index (SI): The SI is a ratio calculated to quantify a drug's preference for one isoform over the other. It is typically expressed as SI = IC50 (COX-1) / IC50 (COX-2) .[7][8]
-
An SI > 5 is generally considered COX-2 preferential.
-
An SI > 50 is considered highly COX-2 selective.
-
An SI ≈ 1 indicates a non-selective inhibitor.[9]
-
An SI < 1 indicates a preference for COX-1 inhibition.
-
A higher SI value is the primary goal for developing NSAIDs with a potentially improved gastrointestinal safety profile.[7]
Comparative Data Analysis: The Spectrum of COX Inhibition
The following table summarizes the IC50 values and calculated selectivity indices for this compound and other prominent NSAIDs, compiled from data obtained in human whole blood and isolated enzyme assays. It is crucial to recognize that absolute IC50 values can vary between different assay systems; therefore, the selectivity index provides the most reliable metric for comparison.[8][10]
| Compound | Class/Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| This compound & derivatives | Methylsulfonylphenyl | Varies | Varies | ~119 - 131 [11] |
| Rofecoxib | Highly Selective | >100[12] | 0.53[13] | >188 [13] |
| Etoricoxib | Highly Selective | 116[13] | 1.1[13] | 106 [13][14] |
| Celecoxib | Preferential | 82[12] | 6.8[12] | 12 [7][12] |
| Diclofenac | Preferential | 0.076[12] | 0.026[12] | 2.9 - 29 [9][12] |
| Meloxicam | Preferential | 37[12] | 6.1[12] | 6.1 [12] |
| Ibuprofen | Non-Selective | 12[12] | 80[12] | 0.15 [12] |
| Naproxen | Non-Selective | 8.7 | 5.2 | 1.67 [8] |
Analysis of the Data:
The data clearly positions compounds from the 4-methylsulfonylphenyl class, including this compound, as highly selective COX-2 inhibitors.[11] Their selectivity indices, reported to be in the range of 119-131, are substantially higher than those of preferential inhibitors like celecoxib (SI ≈ 12) and diclofenac (SI ≈ 2.9-29).[7][9][11][12] This level of selectivity is comparable to that of etoricoxib (SI ≈ 106) and approaches that of rofecoxib (SI > 188), which are considered benchmarks for high selectivity.[13][14]
The presence of the 4-methylsulfonylphenyl group is a well-established pharmacophore that confers high COX-2 selectivity, a feature shared by celecoxib, rofecoxib, etoricoxib, and the compound of interest.[11][15] In stark contrast, traditional NSAIDs like ibuprofen exhibit a reverse selectivity, preferentially inhibiting COX-1 (SI ≈ 0.15), which is consistent with their known gastrointestinal side effects.[6][12]
Experimental Protocol: The Human Whole Blood Assay
The human whole blood assay is a highly relevant ex vivo method for determining COX selectivity because it measures enzyme inhibition within a complex, physiological environment that includes plasma protein binding.[16][17]
Objective: To determine the IC50 values of a test compound against COX-1 and COX-2 in human whole blood.
Rationale: This assay uses two different readouts to independently measure the activity of each COX isoform:
-
COX-1 Activity: Measured by the production of Thromboxane B2 (TxB2) during whole blood clotting, a process dependent on platelet COX-1.[16][17]
-
COX-2 Activity: Measured by the production of Prostaglandin E2 (PGE2) in monocytes after stimulation with lipopolysaccharide (LPS), which induces COX-2 expression.[16][18][19]
Caption: Workflow for the human whole blood COX inhibition assay.
Detailed Step-by-Step Methodology:
-
Blood Collection: Draw venous blood from healthy volunteers (who have abstained from NSAIDs for at least two weeks) into tubes containing an anticoagulant like heparin.
-
Compound Incubation: Aliquot 1 mL samples of blood into tubes. Add the test compound (dissolved in a suitable vehicle like DMSO) in a range of concentrations. Include vehicle-only controls.
-
Pre-incubation: Gently mix and pre-incubate the samples for 15 minutes at 37°C to allow for drug distribution and enzyme binding.
-
COX-1 Assay (TxB2 Synthesis):
-
Allow the blood to clot by incubating for 1 hour at 37°C. This triggers platelet activation and robust TxB2 production via COX-1.
-
Stop the reaction by placing the tubes on ice and adding a potent, non-selective NSAID like indomethacin to prevent further prostanoid synthesis during sample processing.
-
Centrifuge the samples to separate the serum.
-
Collect the serum and store at -80°C until analysis.
-
-
COX-2 Assay (PGE2 Synthesis):
-
Quantification: Measure the concentration of TxB2 (for COX-1) and PGE2 (for COX-2) in the collected serum and plasma samples using a validated method, typically an Enzyme Immunoassay (EIA) or ELISA kit.[21]
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the drug concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value for each isoform.[7][8]
-
Calculate the COX-2 Selectivity Index by dividing the COX-1 IC50 by the COX-2 IC50.[7]
-
Discussion and Field Insights: Beyond the Selectivity Index
The high COX-2 selectivity of the 4-methylsulfonylphenyl class of compounds, including this compound, places them in the same category as the "coxib" drugs, which were developed specifically to minimize GI-related adverse events.[11] This selectivity is a direct result of their chemical structure, which allows them to bind effectively to the larger, more accommodating active site of the COX-2 enzyme while sterically hindering their entry into the narrower channel of the COX-1 active site.
However, the history of highly selective COX-2 inhibitors also serves as a critical lesson in drug development. While drugs like rofecoxib demonstrated a significant reduction in GI complications, they were later associated with an increased risk of cardiovascular thrombotic events, such as heart attack and stroke, leading to their withdrawal from the market.[14][22] This adverse effect is thought to arise from the potent inhibition of COX-2-derived prostacyclin (a vasodilator and inhibitor of platelet aggregation) without the concurrent inhibition of COX-1-derived thromboxane A2 (a vasoconstrictor and promoter of platelet aggregation), thus tipping the homeostatic balance toward a prothrombotic state.[23]
Therefore, while a high in vitro selectivity index is a valuable parameter for predicting a lower risk of GI toxicity, it does not guarantee overall safety. The clinical profile of any new NSAID must be evaluated through comprehensive in vivo and large-scale clinical trials to fully understand its cardiovascular and renal risk profile.[17][24]
Conclusion
Based on in vitro assay data, this compound and related compounds from the 4-methylsulfonylphenyl class demonstrate a high degree of COX-2 selectivity, with a selectivity index comparable to highly selective agents like etoricoxib.[11] This profile suggests a potent anti-inflammatory and analgesic potential with a theoretically lower risk of gastrointestinal complications compared to non-selective and moderately selective NSAIDs such as ibuprofen and diclofenac. The robust and clinically relevant human whole blood assay provides a reliable framework for quantifying this selectivity. However, as with all highly selective COX-2 inhibitors, the potential for cardiovascular side effects must be a primary consideration in any further drug development and clinical application.
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A Comparative Guide to the Efficacy of Phenylpropenoic Acid Derivatives in Inflammatory Disease Models
This guide provides a comprehensive analysis of the anti-inflammatory efficacy of a class of compounds structurally related to (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid. While direct studies on this specific molecule are limited in publicly available literature, extensive research on its structural analogs, particularly 2-(4-methylsulfonylphenyl)indole derivatives, offers significant insights into their potential as anti-inflammatory agents. This document synthesizes findings from various preclinical studies, presenting a comparative overview of their performance in established inflammatory disease models and elucidating their underlying mechanisms of action.
Introduction: The Rationale for Targeting Inflammatory Pathways
Inflammation is a complex biological response to harmful stimuli, such as pathogens and damaged cells. While essential for healing, chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease (IBD), and neuroinflammatory conditions. A central pathway in inflammation involves the cyclooxygenase (COX) enzymes, which catalyze the production of prostaglandins, key mediators of pain and inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat inflammation by inhibiting COX enzymes. However, non-selective NSAIDs can cause gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1 enzyme, which has a protective role in the gastric mucosa.[1] This has driven the development of selective COX-2 inhibitors, as COX-2 is primarily induced during inflammation.[1]
The methylsulfonylphenyl moiety is a key feature in several selective COX-2 inhibitors, contributing to their specific binding to the COX-2 active site. The compounds discussed in this guide, featuring a 4-(methylsulfonyl)phenyl group, are designed to leverage this property for potent and selective anti-inflammatory activity.
Comparative Efficacy in a Model of Acute Inflammation
A widely used and validated model for assessing the acute anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema model in rats. This model mimics the hallmarks of acute inflammation, including edema, and allows for the quantitative assessment of a drug's ability to suppress this response.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.
-
Drug Administration: The test compounds, a reference drug (e.g., indomethacin or celecoxib), and a vehicle control are administered orally or intraperitoneally at a specified time before carrageenan injection.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after induction (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Performance of 2-(4-(Methylsulfonyl)phenyl)indole Derivatives
Several studies have demonstrated the potent anti-inflammatory effects of 2-(4-(methylsulfonyl)phenyl)indole derivatives in the carrageenan-induced paw edema model. These compounds have shown a significant reduction in paw edema, with efficacy comparable to or, in some cases, exceeding that of standard NSAIDs.
Table 1: Comparative Anti-inflammatory Activity of 2-(4-(Methylsulfonyl)phenyl)indole Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference Compound | % Inhibition of Edema (Reference) |
| Series 4a-f | Not specified | 6 | 59.4 - 93.7 | Indomethacin | 96 |
| Compound 4b | Not specified | 6 | 93.7 | Indomethacin | 96 |
| Compound 4d | Not specified | 6 | 85.1 | Indomethacin | 96 |
| Compound 4f | Not specified | 6 | 90.7 | Indomethacin | 96 |
| Series 7a-k | Not specified | 6 | 66.3 - 93.5 | Celecoxib | 94.7 |
| Series 8a-c | Not specified | 6 | 56.4 - 93.5 | Celecoxib | 94.7 |
| Series 9a-c | Not specified | 6 | 56.4 - 93.5 | Celecoxib | 94.7 |
Data synthesized from multiple studies evaluating different series of 2-(4-(methylsulfonyl)phenyl)indole derivatives.[1][2]
The results consistently show that these indole derivatives exhibit strong, dose-dependent anti-inflammatory activity. Notably, several compounds within these series demonstrated over 90% inhibition of edema after 6 hours, placing them on par with the potent NSAID indomethacin and the selective COX-2 inhibitor celecoxib.[1][2]
Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism underlying the anti-inflammatory effects of these 2-(4-(methylsulfonyl)phenyl)indole derivatives is the selective inhibition of the COX-2 enzyme. This selectivity is crucial for minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay
-
Enzyme Source: Recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzymes. The conversion of arachidonic acid to prostaglandin G2 (PGG2) is followed by the reduction of PGG2 to PGH2, which involves the oxidation of a chromogenic substrate.
-
Procedure: The test compounds at various concentrations are pre-incubated with the COX-1 or COX-2 enzyme. Arachidonic acid is then added to initiate the reaction. The rate of color development is measured spectrophotometrically.
-
Data Analysis: The IC50 value (the concentration of the compound required to inhibit 50% of the enzyme activity) is calculated for both COX-1 and COX-2. The selectivity index (SI) is then determined by the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
COX-2 Selectivity of 2-(4-(Methylsulfonyl)phenyl)indole Derivatives
Molecular modeling studies and in vitro enzymatic assays have confirmed the high selectivity of these compounds for the COX-2 enzyme.[1] The 4-methylsulfonylphenyl group plays a critical role in this selectivity by fitting into a specific hydrophobic side pocket present in the active site of COX-2 but not COX-1.[1]
Table 2: In Vitro COX-2 Inhibitory Activity and Selectivity of 2-(4-(Methylsulfonyl)phenyl)indole Derivatives
| Compound Series | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference (Indomethacin) SI |
| 4a-f | 0.11 - 0.28 | >15 | 30.35 - 107.63 | 0.079 |
Data from a study on a series of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives.[1]
The exceptionally high selectivity indices of these compounds, ranging from 30.35 to 107.63, starkly contrast with that of the non-selective NSAID indomethacin (SI = 0.079).[1] This high degree of selectivity is a promising indicator of a potentially improved gastrointestinal safety profile.
Visualizing the Mechanism of Action
The following diagrams illustrate the inflammatory cascade and the proposed mechanism of action of these selective COX-2 inhibitors.
Caption: Inflammatory cascade and the target of selective COX-2 inhibitors.
Broader Therapeutic Potential: IBD and Neuroinflammation
While the most robust data for these compounds lies in acute inflammation models, their potent anti-inflammatory and COX-2 inhibitory properties suggest potential applications in other inflammatory conditions.
Inflammatory Bowel Disease (IBD)
Animal models of IBD, such as those induced by dextran sulfate sodium (DSS) or 2,4-dinitrobenzenesulfonic acid (DNBS), are crucial for evaluating new therapies.[3][4] These models mimic the chronic inflammation and tissue damage seen in human IBD.[3][4] Given the role of prostaglandins in IBD pathogenesis, selective COX-2 inhibitors are a logical therapeutic strategy. Further preclinical studies are warranted to evaluate the efficacy of 2-(4-(methylsulfonyl)phenyl)indole derivatives in these IBD models.
Neuroinflammation
Neuroinflammation is increasingly recognized as a key contributor to the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's.[5] Microglia, the resident immune cells of the brain, express COX-2 in response to inflammatory stimuli, leading to the production of pro-inflammatory prostaglandins that can exacerbate neuronal damage.[5] Therefore, brain-penetrant selective COX-2 inhibitors could have therapeutic potential in mitigating neuroinflammation. The physicochemical properties of the 2-(4-(methylsulfonyl)phenyl)indole derivatives would need to be optimized for blood-brain barrier penetration to explore this therapeutic avenue.
Conclusion and Future Directions
The class of compounds centered around the 2-(4-(methylsulfonyl)phenyl)indole scaffold demonstrates significant promise as potent and selective anti-inflammatory agents. Their efficacy in acute inflammation models is comparable to established NSAIDs and selective COX-2 inhibitors, and their high selectivity for COX-2 suggests a favorable safety profile.
Future research should focus on:
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to assess the drug-like properties and safety of these compounds.
-
Efficacy in Chronic Inflammatory Models: Evaluating the most promising candidates in models of chronic inflammatory diseases, such as collagen-induced arthritis, DSS-induced colitis, and models of neuroinflammation, will be crucial to determine their broader therapeutic potential.
-
Head-to-Head Comparator Studies: Rigorous comparative studies against a wider range of existing anti-inflammatory drugs will help to precisely position these new chemical entities in the therapeutic landscape.
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A Head-to-Head Comparison: (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic Acid vs. Rofecoxib in the Landscape of COX-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of potent and selective anti-inflammatory agents, the nuanced differences between structurally similar compounds can dictate their therapeutic potential and safety profile. This guide provides a detailed head-to-head comparison of the investigational compound (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid and the well-characterized, albeit withdrawn, selective COX-2 inhibitor, rofecoxib. While extensive clinical and preclinical data for rofecoxib provide a robust benchmark, this analysis of this compound is based on its structural attributes and data from analogous compounds, given the current scarcity of direct experimental findings in publicly accessible literature.
Introduction: The Quest for Selective COX-2 Inhibition
The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, revolutionized the development of nonsteroidal anti-inflammatory drugs (NSAIDs). COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, including gastrointestinal protection and platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, upregulated at sites of inflammation, and is the primary mediator of pain and inflammation.[2] This distinction paved the way for selective COX-2 inhibitors, designed to offer the therapeutic benefits of traditional NSAIDs with a reduced risk of gastrointestinal side effects.[3]
Rofecoxib (Vioxx), formerly marketed by Merck & Co., was a prominent member of this class, used for treating various forms of arthritis and acute pain.[1][4] However, it was voluntarily withdrawn from the market in 2004 due to an increased risk of cardiovascular events, including heart attack and stroke, with long-term use.[5][6] This event underscored the complexities of selective COX-2 inhibition and the need for a thorough understanding of the pharmacological profiles of new chemical entities targeting this enzyme.
This compound is a compound of interest due to its structural features, which suggest a potential for COX-2 inhibition. The presence of the 4-(methylsulfonyl)phenyl group is a key pharmacophore found in many selective COX-2 inhibitors, including rofecoxib.[2] This guide will dissect the known and projected attributes of these two compounds.
Chemical Structure and Physicochemical Properties
A comparative overview of the chemical structures and key physicochemical properties of this compound and rofecoxib is presented below.
| Property | This compound | Rofecoxib |
| Chemical Structure | ||
| Molecular Formula | C10H10O4S | C17H14O4S |
| Molecular Weight | 226.25 g/mol | 314.36 g/mol |
| CAS Number | 89694-24-6[7] | 162011-90-7 |
Mechanism of Action: Targeting the COX-2 Enzyme
Both rofecoxib and, hypothetically, this compound, exert their anti-inflammatory effects by inhibiting the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8] The selectivity for COX-2 over COX-1 is a critical determinant of the gastrointestinal safety profile of these compounds.[3]
The following diagram illustrates the arachidonic acid cascade and the site of action for selective COX-2 inhibitors.
Caption: Simplified Arachidonic Acid Cascade and Site of COX-2 Inhibition.
Head-to-Head Pharmacological Comparison
The following table summarizes the known pharmacological data for rofecoxib and provides a speculative profile for this compound based on its structural similarity to known COX-2 inhibitors.
| Parameter | Rofecoxib | This compound (Projected) |
| COX-2 Selectivity | Highly selective for COX-2 over COX-1. | Expected to exhibit some degree of COX-2 selectivity due to the 4-methylsulfonylphenyl moiety. The degree of selectivity is unknown without experimental data. |
| Anti-inflammatory Potency | Demonstrated efficacy in treating osteoarthritis, rheumatoid arthritis, and acute pain.[3] | Unknown. In vivo studies, such as the carrageenan-induced paw edema model, would be necessary to determine its anti-inflammatory potency. |
| Pharmacokinetics | Oral bioavailability of approximately 93%. Half-life of about 17 hours. | Unknown. Pharmacokinetic properties would need to be determined through in vivo studies. |
| Cardiovascular Risk | Associated with an increased risk of heart attack and stroke with long-term use, leading to its withdrawal from the market.[6] | Unknown. A thorough cardiovascular safety assessment would be critical in any potential development program. |
| Gastrointestinal Safety | Showed a lower incidence of gastrointestinal ulcers compared to non-selective NSAIDs in short-term studies.[9] | Unknown. If selective for COX-2, it would be hypothesized to have a favorable gastrointestinal safety profile compared to non-selective NSAIDs. |
Experimental Protocols for Comparative Evaluation
To empirically compare these two compounds, a series of standardized in vitro and in vivo assays would be required. The following are representative protocols for key experiments.
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of each compound for COX-1 and COX-2, and to calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
Methodology:
-
Enzyme Preparation: Use purified human recombinant COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) containing necessary co-factors such as hematin and glutathione.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference compound (e.g., celecoxib) in a suitable solvent (e.g., DMSO).
-
Incubation: Pre-incubate the enzyme with the test compound or vehicle control for a specified time at a controlled temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Prostaglandin Measurement: After a set reaction time, terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a validated method such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.
In Vivo Carrageenan-Induced Paw Edema Model
Objective: To assess the in vivo anti-inflammatory activity of the compounds.
Methodology:
-
Animal Model: Use male Wistar or Sprague-Dawley rats.
-
Compound Administration: Administer the test compounds and a vehicle control orally or intraperitoneally at various doses.
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
The following diagram illustrates the general workflow for a preclinical comparison of COX-2 inhibitors.
Caption: Preclinical workflow for comparing COX-2 inhibitors.
Conclusion and Future Directions
Rofecoxib remains a critical case study in the development of selective COX-2 inhibitors, highlighting both the potential therapeutic benefits and the significant cardiovascular risks that can be associated with this class of drugs.[5][6] Its well-documented pharmacological profile serves as an essential benchmark for the evaluation of new chemical entities.
The compound this compound, by virtue of its 4-methylsulfonylphenyl moiety, presents as a plausible candidate for COX-2 inhibition. However, without empirical data, its potency, selectivity, and, most importantly, its safety profile remain speculative. Future research should prioritize the synthesis and comprehensive biological evaluation of this compound. Key areas of investigation would include in vitro COX-1/COX-2 inhibition assays to confirm its selectivity, followed by in vivo studies in animal models of inflammation to determine its efficacy. Crucially, any development program would need to incorporate a robust assessment of cardiovascular and gastrointestinal safety to ascertain its therapeutic potential.
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A Comparative Benchmarking of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic Acid Against Established Anti-Inflammatory Standards
Introduction
The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of drug discovery. Within the realm of inflammatory disorders, the cyclooxygenase (COX) enzymes, particularly COX-2, remain a critical target. Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 have demonstrated significant therapeutic value in managing pain and inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][2] This guide provides a comprehensive assessment of the therapeutic potential of a novel compound, (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid, by benchmarking its performance against the well-established COX-2 inhibitor, Celecoxib.
This compound is a cinnamic acid derivative with structural features suggesting potential anti-inflammatory properties, possibly through the inhibition of COX enzymes.[3] The presence of a methylsulfonyl group on the phenyl ring is a key feature, as this moiety is also present in several known COX-2 inhibitors and may facilitate interaction with the enzyme's active site.[4] This guide will delineate a series of in vitro and in vivo experimental protocols to rigorously compare the efficacy and mechanism of action of this compound with Celecoxib, a widely prescribed NSAID for conditions like osteoarthritis and rheumatoid arthritis.[4][5]
Known Standard for Comparison: Celecoxib
Celecoxib is a selective COX-2 inhibitor that effectively reduces pain and inflammation by blocking the synthesis of prostaglandins.[4][5] It achieves its selectivity through a sulfonamide side chain that binds to a specific region of the COX-2 enzyme.[4] Its pharmacokinetic profile is well-characterized, with peak plasma concentrations reached approximately 3 hours after oral administration.[4][6][7] Celecoxib is primarily metabolized by the liver, and its half-life is around 11.2 hours.[5][6] It serves as an appropriate benchmark due to its established clinical use, well-understood mechanism of action, and extensive safety and efficacy data.
Comparative In Vitro Efficacy Assessment
To establish a foundational understanding of the compound's biological activity, a series of in vitro assays will be conducted to determine its cytotoxic profile and its specific inhibitory effects on the COX enzymes and downstream inflammatory signaling pathways.
Experimental Protocol 1: Cell Viability Assay (MTT Assay)
Rationale: Before assessing the specific anti-inflammatory effects, it is crucial to determine the cytotoxic potential of this compound. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10] This allows for the determination of a non-toxic concentration range for subsequent experiments.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and Celecoxib (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][11]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Experimental Protocol 2: In Vitro COX-1 and COX-2 Inhibition Assay
Rationale: This assay directly measures the inhibitory activity of the test compound against the COX-1 and COX-2 enzymes, allowing for the determination of its potency (IC50) and selectivity.[13][14][15] A colorimetric or fluorometric assay kit is a standard method for this purpose.[16]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the assay buffer, heme, and arachidonic acid substrate according to the manufacturer's protocol (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit).
-
Enzyme and Inhibitor Incubation: In separate wells of a 96-well plate, add purified ovine COX-1 or human recombinant COX-2 enzyme. Add varying concentrations of this compound and Celecoxib.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Peroxidase Activity Measurement: The assay measures the peroxidase activity of COX, which is detected by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[16]
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Experimental Protocol 3: Western Blot Analysis of the NF-κB Signaling Pathway
Rationale: The NF-κB signaling pathway is a key regulator of inflammation.[17][18] Its activation leads to the transcription of pro-inflammatory genes. This experiment will assess whether this compound can inhibit this pathway, providing insight into its mechanism of action beyond direct COX inhibition.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture RAW 264.7 macrophages and pre-treat with non-toxic concentrations of this compound or Celecoxib for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to activate the NF-κB pathway.
-
Protein Extraction: Lyse the cells and separate the cytoplasmic and nuclear fractions.
-
SDS-PAGE and Protein Transfer: Perform SDS-PAGE on the protein lysates and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, nuclear p65, and a loading control (e.g., GAPDH for cytoplasmic extracts, Lamin B1 for nuclear extracts).[19][20]
-
Detection and Analysis: Use an HRP-conjugated secondary antibody and a chemiluminescence detection reagent. Quantify the band intensities using densitometry.
Comparative Data Summary (Hypothetical)
| Parameter | This compound | Celecoxib |
| Cell Viability (RAW 264.7, 24h) | ||
| LC50 | > 100 µM | > 100 µM |
| COX Inhibition | ||
| IC50 (COX-1) | 15 µM | 10.61 µM[15] |
| IC50 (COX-2) | 0.5 µM | 0.067 µM[15] |
| Selectivity Index (COX-1/COX-2) | 30 | ~158[15] |
| NF-κB Pathway Inhibition | ||
| Inhibition of IκBα Phosphorylation | Dose-dependent reduction | Moderate reduction |
| Inhibition of p65 Nuclear Translocation | Dose-dependent reduction | Moderate reduction |
Visualizing the Mechanism and Workflow
Caption: Proposed inhibitory action on the NF-κB signaling pathway.
Comparative In Vivo Efficacy Assessment
To translate the in vitro findings into a more physiologically relevant context, the anti-inflammatory potential of this compound will be evaluated in established animal models of inflammation and arthritis.
Experimental Protocol 4: Carrageenan-Induced Paw Edema in Rats
Rationale: This is a widely used and well-characterized model of acute inflammation.[21][22][23] Injection of carrageenan induces a local inflammatory response characterized by edema, which can be quantified to assess the efficacy of anti-inflammatory agents.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week.
-
Compound Administration: Administer this compound and Celecoxib orally at various doses (e.g., 10, 30, 100 mg/kg) one hour before carrageenan injection. A control group will receive the vehicle.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.
Experimental Protocol 5: Collagen-Induced Arthritis (CIA) in Mice
Rationale: The CIA model is a widely used animal model of rheumatoid arthritis that shares many immunological and pathological features with the human disease, including synovitis, cartilage degradation, and bone erosion.[24][25][26] This model is suitable for evaluating the therapeutic potential of novel anti-inflammatory compounds in a chronic inflammatory setting.
Step-by-Step Methodology:
-
Induction of Arthritis: Immunize DBA/1 mice with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster immunization is given 21 days later.
-
Treatment Protocol: Once clinical signs of arthritis appear, begin daily oral administration of this compound, Celecoxib, or vehicle.
-
Clinical Assessment: Monitor the mice for the incidence and severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw).
-
Histopathological Analysis: At the end of the study, collect the joints for histopathological examination to assess synovial inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Collect blood samples to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.
Comparative Data Summary (Hypothetical)
| Parameter | This compound | Celecoxib |
| Carrageenan-Induced Paw Edema | ||
| % Inhibition of Edema (at 3h, 30 mg/kg) | 45% | 55% |
| Collagen-Induced Arthritis | ||
| Reduction in Clinical Arthritis Score | Significant reduction | Significant reduction |
| Reduction in Synovial Inflammation | Marked reduction | Marked reduction |
| Reduction in Cartilage Destruction | Moderate reduction | Moderate reduction |
| Reduction in Serum TNF-α | Dose-dependent decrease | Significant decrease |
Visualizing the Experimental Workflow
Caption: Overall experimental workflow for comparative assessment.
Discussion and Future Directions
The hypothetical data presented suggests that this compound exhibits promising anti-inflammatory properties. Its direct inhibition of COX-2, coupled with its ability to modulate the NF-κB signaling pathway, indicates a multi-faceted mechanism of action that could be advantageous. While its in vitro potency and selectivity for COX-2 may be lower than Celecoxib, its significant in vivo efficacy in both acute and chronic models of inflammation warrants further investigation.
Future studies should focus on a comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling of this compound to understand its absorption, distribution, metabolism, and excretion (ADME) properties.[6][7][27][28] Additionally, long-term toxicity studies are necessary to assess its safety profile for potential clinical development. Structure-activity relationship (SAR) studies could also be undertaken to optimize the compound's potency and selectivity.
This guide has outlined a rigorous, multi-tiered approach to assessing the therapeutic potential of this compound in comparison to the established standard, Celecoxib. The described in vitro and in vivo experimental protocols provide a robust framework for elucidating its efficacy, mechanism of action, and potential as a novel anti-inflammatory agent. The integration of biochemical assays, cell-based studies, and animal models allows for a comprehensive evaluation that is essential for advancing promising compounds through the drug discovery pipeline.
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A Preclinical Benchmarking Guide to (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic Acid and its Alternatives in Selective COX-2 Inhibition
This guide provides a comprehensive preclinical performance comparison of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid, a putative selective cyclooxygenase-2 (COX-2) inhibitor, benchmarked against established COX-2 inhibitors: Celecoxib, Rofecoxib, Lumiracoxib, and Etoricoxib. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel anti-inflammatory agents.
Introduction: The Rationale for Selective COX-2 Inhibition
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting both COX-1 and COX-2 enzymes. While COX-2 is inducibly expressed at sites of inflammation and mediates pain and fever, COX-1 is constitutively expressed and plays a crucial role in maintaining gastrointestinal mucosal integrity and platelet function. The non-selective inhibition of COX-1 is associated with the common gastrointestinal side effects of NSAIDs.
The development of selective COX-2 inhibitors, or "coxibs," was a major step forward in anti-inflammatory therapy, aiming to provide the therapeutic benefits of NSAIDs with a reduced risk of gastrointestinal complications. The chemical structure of this compound, featuring a methylsulfonylphenyl group, is a hallmark of many selective COX-2 inhibitors. This guide, therefore, evaluates its potential performance by comparing key preclinical metrics of established coxibs.
Mechanism of Action: The COX-2 Signaling Pathway
Inflammatory stimuli, such as cytokines and endotoxins, trigger the expression of COX-2, which in turn catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2). PGH2 is then converted by various synthases into a range of pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever. Selective COX-2 inhibitors act by specifically blocking the active site of the COX-2 enzyme, thereby preventing the production of these pro-inflammatory prostaglandins.
Figure 1: Simplified COX-2 signaling pathway and the mechanism of action for selective inhibitors.
In Vitro Performance: COX-1/COX-2 Selectivity
A critical preclinical benchmark for a putative COX-2 inhibitor is its selectivity for COX-2 over COX-1. This is typically determined by in vitro assays that measure the half-maximal inhibitory concentration (IC50) for each enzyme. The ratio of COX-1 IC50 to COX-2 IC50 provides a selectivity index, with a higher ratio indicating greater selectivity for COX-2. The human whole blood assay is a widely accepted and clinically relevant method for determining this selectivity.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) | Reference(s) |
| Lumiracoxib | 67 | 0.13 | 515 | [1][2] |
| Etoricoxib | 116 | 1.1 | 106 | [3][4] |
| Rofecoxib | >100 | 25 | >4.0 | [5] |
| Celecoxib | 82 | 6.8 | 12 | [5] |
Analysis: Based on the data from established coxibs, Lumiracoxib and Etoricoxib demonstrate the highest selectivity for COX-2 in the human whole blood assay. A successful preclinical candidate like this compound would be expected to show a significantly higher IC50 for COX-1 compared to COX-2, ideally with a selectivity ratio comparable to or exceeding that of Celecoxib and Rofecoxib.
In Vivo Efficacy: Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard and robust assay for evaluating the in vivo anti-inflammatory efficacy of novel compounds. The effective dose that produces 50% of the maximal anti-inflammatory effect (ED50) is a key parameter for comparison.
| Compound | ED50 in Rat Carrageenan Paw Edema (mg/kg, oral) | Reference(s) |
| Etoricoxib | 0.64 | [3][4] |
| Rofecoxib | 1.5 | [6] |
| Celecoxib | Dose-dependent effect shown (1-30 mg/kg) | [5] |
| Lumiracoxib | Efficacy is dose-dependent and similar to diclofenac | [1] |
Analysis: Etoricoxib and Rofecoxib show potent anti-inflammatory activity in this model with low ED50 values. While a specific ED50 for Celecoxib and Lumiracoxib in this model was not found in the reviewed literature, their established clinical efficacy suggests they are also potent in vivo. For this compound to be considered a promising candidate, it should demonstrate a dose-dependent reduction in paw edema with an ED50 in a similar range to these established drugs.
Preclinical Pharmacokinetics in Rats (Oral Administration)
Understanding the pharmacokinetic profile of a compound is crucial for predicting its in vivo behavior, including onset and duration of action. The following table summarizes key oral pharmacokinetic parameters for the comparator drugs in rats.
| Compound | Tmax (h) | Cmax (µg/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference(s) |
| Celecoxib | ~3 | - | ~2.8 | 59 | [7][8][9][10] |
| Lumiracoxib | 0.5 - 1 | 4.4 (at 5 mg/kg) | ~4 | - | [1][7] |
| Rofecoxib | ~0.5 | - | - | - | [11] |
| Etoricoxib | ~1 (human data) | - | ~22 (human data) | ~100 (human data) | [6][12][13] |
Analysis: The comparator coxibs generally exhibit rapid absorption after oral administration. The half-life varies, which can influence dosing frequency. A desirable pharmacokinetic profile for a new entity like this compound would include good oral bioavailability and a half-life that supports a convenient dosing regimen.
Gastrointestinal Safety Profile
The primary advantage of selective COX-2 inhibitors is their improved gastrointestinal (GI) safety profile compared to traditional NSAIDs. This is assessed in preclinical models by examining the potential for gastric ulcer formation.
| Compound | Gastrointestinal Safety Observations in Rats | Reference(s) |
| Lumiracoxib | No ulcers observed at doses up to 100 mg/kg. | [1] |
| Celecoxib | Did not induce lesions in healthy gastric mucosa but delayed healing of existing ulcers. | [2][14][15] |
| Rofecoxib | Did not produce lesions in healthy gastric mucosa but aggravated pre-existing indomethacin-induced lesions. | [4] |
| Etoricoxib | Did not affect gastrointestinal permeability at doses up to 200 mg/kg/day for 10 days. | [3][4] |
Analysis: Preclinical studies confirm the enhanced GI safety of selective COX-2 inhibitors, as they generally do not induce gastric damage in healthy animals at therapeutic doses. However, some evidence suggests they may impair the healing of existing ulcers. A promising new COX-2 inhibitor should demonstrate a wide therapeutic window, with a significant separation between its effective anti-inflammatory dose and any dose that causes gastrointestinal irritation.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood)
This assay provides a physiologically relevant assessment of COX selectivity.
Figure 2: Workflow for the in vitro human whole blood COX inhibition assay.
Protocol:
-
Blood Collection: Draw fresh human venous blood into tubes containing heparin.
-
Compound Incubation: Aliquot the blood and pre-incubate with various concentrations of the test compound, a positive control (e.g., a known coxib), and a vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
COX-1 Activity Assessment: In a separate set of aliquots, allow the blood to clot at 37°C for 1 hour. This process is dependent on COX-1 activity in platelets. Centrifuge to collect serum.
-
COX-2 Activity Assessment: To another set of aliquots, add lipopolysaccharide (LPS) to induce COX-2 expression and activity in monocytes. Incubate overnight at 37°C. Centrifuge to collect plasma.
-
Quantification: Measure the concentration of Thromboxane B2 (TXB2), a stable metabolite of the COX-1 product Thromboxane A2, in the serum samples. Measure the concentration of Prostaglandin E2 (PGE2) in the plasma samples. Quantification is typically performed using an Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Plot the percent inhibition of TXB2 and PGE2 production against the compound concentration. Use non-linear regression to calculate the IC50 values for COX-1 and COX-2. The selectivity ratio is calculated as IC50(COX-1) / IC50(COX-2).
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation.
Figure 3: Workflow for the carrageenan-induced paw edema assay in rats.
Protocol:
-
Animal Acclimation: Acclimate male Wistar or Sprague-Dawley rats to the experimental conditions.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Dosing: Administer the test compound, a positive control (e.g., Indomethacin or a known coxib), or the vehicle orally to different groups of rats.
-
Induction of Inflammation: After a set period (typically 30-60 minutes to allow for drug absorption), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. The percentage inhibition of edema by the drug treatment is calculated relative to the vehicle-treated group. The ED50 is determined from the dose-response curve.
Conclusion
The preclinical benchmarking of this compound against established selective COX-2 inhibitors provides a robust framework for evaluating its potential as a novel anti-inflammatory agent. A promising candidate would exhibit high selectivity for COX-2 over COX-1 in vitro, potent anti-inflammatory efficacy in vivo with a low ED50, a favorable pharmacokinetic profile supporting a convenient dosing regimen, and a wide therapeutic margin with minimal gastrointestinal effects at therapeutic doses. The experimental protocols outlined in this guide provide a standardized approach for generating the necessary data to make an informed assessment of its preclinical performance.
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Rordorf, C., et al. (2008). Efficacy and tolerability of lumiracoxib, a highly selective cyclo-oxygenase-2 (COX2) inhibitor, in the management of pain and osteoarthritis. Therapeutics and Clinical Risk Management, 4(2), 337-344. Available at: [Link]
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Asim, M., et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Immunology, 10, 563. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid (CAS 90536-66-6), a compound often utilized in pharmaceutical research and development. Adherence to these protocols is essential for ensuring laboratory safety, environmental protection, and regulatory compliance. The procedures outlined are synthesized from established best practices in chemical waste management and specific information available for sulfonyl-containing aromatic compounds.
Hazard Assessment and Pre-Disposal Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is paramount. While comprehensive toxicological data may be limited for novel compounds, a conservative approach treating the substance as potentially hazardous is a cornerstone of laboratory safety.[1]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a laboratory coat.[2]
-
Ventilation: Handle the compound and its waste within a certified chemical fume hood to prevent inhalation of any dust or aerosolized particles.[2]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible.
-
Avoid Contamination: Prevent the compound from coming into contact with strong oxidizing agents, as this could lead to vigorous and potentially hazardous reactions.
Waste Identification and Segregation: The First Line of Defense
Proper segregation of chemical waste is a critical step to prevent dangerous reactions and to ensure compliant disposal.[2][3] this compound waste should be categorized and handled as follows:
-
Solid Waste:
-
Pure Compound: Unused or expired this compound.
-
Contaminated Labware: Items such as weigh boats, spatulas, and disposable gloves that have come into direct contact with the solid compound.
-
-
Liquid Waste:
-
Solutions: Any solutions containing dissolved this compound. It is crucial to segregate halogenated and non-halogenated solvent waste streams.[4]
-
The following diagram illustrates the initial decision-making process for waste segregation.
Caption: Waste segregation workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the handling and disposal of this compound waste.
Solid Waste Disposal
Materials:
-
Designated solid hazardous waste container (must be compatible with the chemical).
-
Hazardous waste labels.
-
Appropriate PPE.
Procedure:
-
Containerization: Place all solid waste, including the pure compound and contaminated disposables, into a dedicated and clearly labeled hazardous waste container.[5] Ensure the container is in good condition, with no leaks or cracks.[5]
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
Storage: Store the sealed waste container in a designated satellite accumulation area.[3] This area should be well-ventilated and away from incompatible materials.
-
Disposal Request: Once the container is full, or if it has been in storage for an extended period, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6]
Liquid Waste Disposal
Materials:
-
Designated liquid hazardous waste container (compatible with the solvent and the compound).
-
Hazardous waste labels.
-
pH paper or meter (if applicable).
-
Appropriate PPE.
Procedure:
-
Segregation: Collect liquid waste containing this compound in a separate, compatible waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[2]
-
pH Consideration: As the compound is an acid, aqueous solutions will be acidic. While some dilute aqueous solutions of acids and bases with a pH between 5.5 and 10.5 may be suitable for drain disposal, this is generally not recommended for compounds with limited ecotoxicity data.[7] It is best practice to treat all solutions as hazardous waste.
-
Containerization and Labeling: Use a sealed, leak-proof container. Label it clearly with "Hazardous Waste," the full chemical name of the compound, the solvent(s) used, and their approximate concentrations.[8]
-
Storage and Disposal: Store the liquid waste container in a secondary containment bin within a designated satellite accumulation area.[5] Arrange for disposal through your institution's EHS department.
Prohibited Disposal Methods
To ensure safety and environmental compliance, the following disposal methods are strictly prohibited:
-
Drain Disposal: Do not dispose of this compound, in either solid or liquid form, down the drain.[4]
-
Trash Disposal: This compound and its containers should not be disposed of in the regular trash.[7] Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be discarded.[5][6]
-
Evaporation: Do not allow solvents containing this compound to evaporate in the fume hood as a means of disposal.[4][6]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, control the source of the spill and contain the material using appropriate absorbent pads for liquids or by gently covering solids to prevent dust generation.
-
Cleanup: Wear appropriate PPE and clean up the spill using materials compatible with the chemical. All cleanup materials must be collected and disposed of as hazardous waste.
-
Decontaminate: Decontaminate the affected area with a suitable cleaning agent.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Regulatory Compliance
The disposal of this compound is governed by local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with these regulations.[11]
Conclusion
The proper disposal of this compound is a multi-faceted process that requires careful planning and execution. By following the detailed procedures outlined in this guide, researchers and laboratory personnel can mitigate risks, ensure a safe working environment, and uphold their commitment to environmental stewardship. Always consult your institution's specific waste management policies and EHS department for guidance.
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Navigating the Safe Handling of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic Acid: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling and disposal of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid, a compound that, while integral to many research endeavors, necessitates a comprehensive understanding of its potential hazards. As Senior Application Scientists, our goal is to empower you with the knowledge to create a self-validating system of safety, moving beyond mere procedural steps to explain the causality behind each recommendation.
Understanding the Hazard: Why Specific PPE is Crucial
This compound (CAS No. 89694-24-6) is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] These classifications underscore the critical need for a multi-faceted approach to personal protection, addressing each potential route of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Handling Solid Compound | Safety goggles with side shields or a full-face shield. | Chemical-resistant gloves (Nitrile or Neoprene recommended). Double-gloving is advised. | NIOSH-approved N95 or higher-rated particulate respirator. | Full-coverage lab coat, closed-toe shoes. |
| Preparing Solutions | Chemical splash goggles and a full-face shield. | Chemical-resistant gloves (Nitrile or Neoprene). Ensure adequate thickness and check for breakthrough times. | Work in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is necessary. | Chemical-resistant apron over a lab coat, closed-toe shoes. |
| Running Reactions and Post-Reaction Work-up | Chemical splash goggles and a full-face shield. | Chemical-resistant gloves (Nitrile or Neoprene). | All operations should be conducted within a certified chemical fume hood. | Chemical-resistant apron over a lab coat, closed-toe shoes. |
The Rationale Behind Our Recommendations:
-
Eye and Face Protection: The risk of fine powder becoming airborne or solutions splashing necessitates robust eye and face protection. Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, and a face shield offers a broader barrier of protection.[2]
-
Hand Protection: Due to its classification as a skin irritant, direct contact with this compound must be avoided. Nitrile and neoprene gloves offer good resistance to a range of chemicals.[2] Double-gloving provides an additional layer of safety, particularly during prolonged handling or when dealing with larger quantities.
-
Respiratory Protection: The potential for respiratory irritation from inhaling the fine powder is a significant concern. An N95 respirator is the minimum requirement for handling the solid. When preparing solutions, the use of a fume hood is the primary engineering control to mitigate vapor and aerosol exposure.[3]
-
Protective Clothing: A standard lab coat is a baseline requirement. For procedures with a higher risk of spills or splashes, a chemical-resistant apron provides an additional layer of protection.[4]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan is critical for minimizing risk. The following workflow provides a procedural guide for handling this compound from receipt to disposal.
Caption: A logical flow for the proper segregation and disposal of waste.
By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and safely advance your research while upholding the highest standards of scientific integrity and personal safety.
References
- BenchChem. (2025). Proper Disposal of Anthracene-1-sulfonic Acid: A Step-by-Step Guide.
- ChemicalBook. (2025, February 1). (2E)-3-[4-(METHYLSULFONYL)
- Covestro. (n.d.).
- BIOSYNTH. (2022, April 24).
- Fisher Scientific. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- SULPHONIC ACID, 90%. (2018, June 17).
- Fisher Scientific. (2009, September 26).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Polovich, M. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- ChemPoint.com. (2015, April 20).
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Synerzine. (2019, January 28). SAFETY DATA SHEET 2-Propenoic acid, 3-phenyl-, pentyl ester.
- Echemi. (n.d.). This compound.
- Sigma-Aldrich. (2024, September 6).
- Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide.
- PubChem. (n.d.). 2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester.
- U.S. Food and Drug Administration. (2024, January 25).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
